molecular formula C9H17N B13302878 2-(Cyclohept-1-en-1-yl)ethan-1-amine

2-(Cyclohept-1-en-1-yl)ethan-1-amine

Katalognummer: B13302878
Molekulargewicht: 139.24 g/mol
InChI-Schlüssel: UVHFHVLJBYJTQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(Cyclohept-1-en-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H17N and its molecular weight is 139.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Cyclohept-1-en-1-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclohept-1-en-1-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H17N

Molekulargewicht

139.24 g/mol

IUPAC-Name

2-(cyclohepten-1-yl)ethanamine

InChI

InChI=1S/C9H17N/c10-8-7-9-5-3-1-2-4-6-9/h5H,1-4,6-8,10H2

InChI-Schlüssel

UVHFHVLJBYJTQD-UHFFFAOYSA-N

Kanonische SMILES

C1CCC=C(CC1)CCN

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Cyclohept-1-en-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-(Cyclohept-1-en-1-yl)ethan-1-amine is a valuable primary amine building block incorporating a seven-membered carbocyclic ring. Its structural motifs are of significant interest in medicinal chemistry and materials science, analogous to the well-studied cyclohexyl derivative, which serves as a key intermediate in the synthesis of pharmaceuticals like dextromethorphan.[1][2] This guide provides a comprehensive overview of robust and scalable synthetic strategies for accessing this target molecule, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the most viable pathways. The methodologies discussed herein are grounded in established chemical literature, providing researchers with a reliable framework for laboratory-scale synthesis and process development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. By disconnecting key bonds in the target molecule, we can identify readily available starting materials and map out potential forward-synthetic pathways. For 2-(cyclohept-1-en-1-yl)ethan-1-amine, two primary disconnections emerge, both leading back to the common and inexpensive starting material, cycloheptanone.

  • C-C Bond Disconnection (Pathway I): This approach disconnects the ethylamine side chain, suggesting a precursor such as 2-(cyclohept-1-en-1-yl)acetonitrile. This intermediate can be formed by introducing a two-carbon unit onto cycloheptanone via a Wittig-type reaction, followed by reduction of the nitrile.

  • C-N Bond Disconnection (Pathway II): This strategy involves forming the amine group in the final step. A plausible precursor is an electrophilic two-carbon side chain attached to the cycloheptene ring, such as 1-(2-chloroethyl)cyclohept-1-ene. This intermediate can be derived from cycloheptanone through a Grignard reaction followed by an allylic rearrangement and chlorination sequence.

G cluster_path1 Pathway I: Nitrile Reduction Route cluster_path2 Pathway II: Grignard/Delepine Route Target 2-(Cyclohept-1-en-1-yl)ethan-1-amine Nitrile 2-(Cyclohept-1-en-1-yl)acetonitrile Target->Nitrile C-N Bond Formation (Reduction) Chloro 1-(2-Chloroethyl)cyclohept-1-ene Target->Chloro C-N Bond Formation (Delepine Reaction) Cycloheptanone Cycloheptanone Nitrile->Cycloheptanone C=C & C-C Bond Formation (Wittig-Horner-Emmons) P_Ylide Cyanomethylphosphonate Ylide P_Ylide->Cycloheptanone Alcohol 1-Vinylcycloheptan-1-ol Chloro->Alcohol Allylic Rearrangement & Chlorination Alcohol->Cycloheptanone C-C Bond Formation (Grignard Reaction) V_Grignard Vinyl Grignard Reagent V_Grignard->Cycloheptanone

Caption: Retrosynthetic analysis of the target amine.

Synthetic Pathway I: The Nitrile Reduction Route

This pathway is arguably the more direct of the two, leveraging a powerful olefination reaction followed by a standard functional group transformation. It offers excellent control over the placement of the double bond.

Step 1: Synthesis of 2-(Cyclohept-1-en-1-yl)acetonitrile via Horner-Wadsworth-Emmons (HWE) Reaction

The classic Wittig reaction is a staple for converting ketones to alkenes.[3][4] However, for ketones like cycloheptanone, the Horner-Wadsworth-Emmons (HWE) modification offers significant advantages. The use of a phosphonate ester, such as diethyl cyanomethylphosphonate, instead of a phosphonium salt, leads to a water-soluble phosphate byproduct that is easily removed during aqueous workup, simplifying purification.[5] The reaction proceeds by deprotonation of the phosphonate to form a stabilized carbanion, which then attacks the carbonyl carbon of cycloheptanone. The resulting intermediate collapses to form the desired alkene and the phosphate byproduct.

G cluster_workflow HWE Reaction Workflow Start Cycloheptanone + Diethyl cyanomethylphosphonate Base Add Strong Base (e.g., NaH) in Anhydrous THF Start->Base React Reaction at 0°C to RT Base->React Quench Aqueous Quench React->Quench Extract Solvent Extraction (e.g., Ethyl Acetate) Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Product 2-(Cyclohept-1-en-1-yl)acetonitrile Purify->Product

Caption: Workflow for the HWE synthesis of the nitrile intermediate.

Experimental Protocol: HWE Synthesis of 2-(Cyclohept-1-en-1-yl)acetonitrile

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3x) to remove the oil, and suspend the resulting powder in anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the suspension to 0°C in an ice bath. Add diethyl cyanomethylphosphonate (1.1 eq.) dropwise via syringe. Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve.

  • Carbonyl Addition: Add a solution of cycloheptanone (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring by TLC or GC-MS for the disappearance of cycloheptanone.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the pure nitrile product.

Step 2: Reduction of 2-(Cyclohept-1-en-1-yl)acetonitrile

The reduction of the nitrile functional group to a primary amine is a fundamental transformation. While various methods exist, lithium aluminum hydride (LiAlH₄) is highly effective, providing high yields under relatively mild temperature conditions.[6] It is crucial to perform this reaction under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Experimental Protocol: LiAlH₄ Reduction to 2-(Cyclohept-1-en-1-yl)ethan-1-amine

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 - 2.0 eq.) in anhydrous THF or diethyl ether.

  • Nitrile Addition: Cool the LiAlH₄ suspension to 0°C. Add a solution of 2-(cyclohept-1-en-1-yl)acetonitrile (1.0 eq.) in the same anhydrous solvent dropwise.

  • Reaction: After the addition, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC or IR spectroscopy (disappearance of the C≡N stretch).

  • Workup (Fieser Method): Cool the reaction to 0°C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating aluminum salts into a filterable solid.

  • Isolation: Stir the resulting granular white precipitate for 1 hour, then filter it through a pad of Celite, washing thoroughly with ether or ethyl acetate.

  • Purification: Dry the combined organic filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target amine. Further purification can be achieved by distillation or by forming a hydrochloride salt.

Synthetic Pathway II: The Grignard-Delepine Route

This pathway constructs the carbon skeleton first using a classic Grignard reaction and introduces the nitrogen functionality at a later stage. This route is particularly valuable as it avoids the use of cyanide and high-pressure hydrogenation.[2][7]

Step 1: Synthesis of 1-Vinylcycloheptan-1-ol via Grignard Reaction

The Grignard reaction is a robust method for C-C bond formation.[8] The nucleophilic carbon of the vinyl Grignard reagent (vinylmagnesium bromide or chloride) adds to the electrophilic carbonyl carbon of cycloheptanone to form a tertiary alcohol after an acidic workup.[9] Strict anhydrous conditions are paramount to prevent the Grignard reagent from being quenched by protons.

Experimental Protocol: Grignard Synthesis of 1-Vinylcycloheptan-1-ol

  • Preparation: Assemble a flame-dried, three-necked flask with a dropping funnel and reflux condenser under an inert atmosphere.

  • Grignard Addition: Place a solution of cycloheptanone (1.0 eq.) in anhydrous THF in the flask and cool to 0°C. Add vinylmagnesium bromide (1.2-1.5 eq., commercially available solution in THF) dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Workup: Cool the reaction to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Isolation: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-vinylcycloheptan-1-ol, which can often be used in the next step without further purification.

Step 2: Allylic Rearrangement and Chlorination

Treatment of the tertiary allylic alcohol with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of an organic base like pyridine induces a Meyer-Schuster or related allylic rearrangement.[2][7] The reaction likely proceeds through the formation of a chlorosulfite intermediate, which undergoes an Sₙ1-type departure of the leaving group to form a tertiary carbocation. This cation rearranges to a more stable allylic cation, which is then trapped by a chloride ion to yield the rearranged chloroalkene.

Step 3: Amination via the Delepine Reaction

The Delepine reaction is a classic method for preparing primary amines from alkyl halides. The reaction involves two stages: first, the formation of a hexaminium salt by reacting the alkyl halide with hexamine (urotropine), and second, the acidic hydrolysis of this salt to release the primary amine.[2][7]

G cluster_workflow Grignard/Delepine Workflow Start 1-Vinylcycloheptan-1-ol Chlorination Add SOCl₂/Pyridine in Anhydrous Solvent Start->Chlorination Chloro_Product 1-(2-Chloroethyl)cyclohept-1-ene Chlorination->Chloro_Product Quaternization Add Hexamine in THF/Ethanol Chloro_Product->Quaternization Salt Hexaminium Salt Intermediate Quaternization->Salt Hydrolysis Acidic Hydrolysis (HCl/Ethanol) Salt->Hydrolysis Product 2-(Cyclohept-1-en-1-yl)ethan-1-amine Hydrolysis->Product

Sources

Comprehensive Profiling of 2-(Cyclohept-1-en-1-yl)ethan-1-amine: Physicochemical Properties, Synthetic Utility, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of conformationally restricted, non-planar scaffolds is essential for optimizing pharmacokinetics and target binding. 2-(Cyclohept-1-en-1-yl)ethan-1-amine (available commercially as a hydrochloride salt, CAS: 1797358-94-1) has emerged as a highly versatile bifunctional building block. By combining a primary ethylamine linker with a lipophilic, seven-membered cycloalkene ring, this scaffold provides a unique 3D vector that effectively bridges the gap between strictly planar aromatic systems and highly flexible aliphatic chains. This whitepaper provides an in-depth technical guide to its physicochemical properties, synthetic diversification logic, and validated experimental workflows.

Physicochemical Profiling & Conformational Dynamics

The structural core of 2-(Cyclohept-1-en-1-yl)ethan-1-amine dictates its unique behavior in both synthetic and biological environments.

Conformational Dynamics of the Cycloheptene Ring

Unlike six-membered cyclohexene rings which predominantly adopt a half-chair conformation, the seven-membered cycloheptene ring exhibits a more complex conformational equilibrium, rapidly interconverting between chair and twist-boat conformations[1][2].

Crucially, the endocyclic double bond exists exclusively in the cis geometry under standard conditions[3]. The trans-cycloheptene isomer is highly strained due to severe p-orbital misalignment and pyramidalization of the sp² carbons (violating anti-Bredt's rule), causing it to decompose rapidly via a diradical pathway unless stabilized at extremely low temperatures[3]. This inherent cis-stability ensures predictable spatial projection of the ethylamine side chain during receptor binding.

Quantitative Physicochemical Data

The table below summarizes the core properties of the scaffold, highlighting its utility as a low-molecular-weight, lipophilic fragment suitable for Central Nervous System (CNS) library generation.

Table 1: Key Physicochemical Parameters

Property Free Base Hydrochloride Salt
CAS Number N/A 1797358-94-1
Molecular Formula C₉H₁₇N C₉H₁₈ClN
Molecular Weight 139.24 g/mol 175.70 g/mol
SMILES NCCC1=CCCCCC1 NCCC1=CCCCCC1.[H]Cl
Estimated pKₐ (Amine) 10.2 – 10.6 N/A
Estimated cLogP 2.4 – 2.8 N/A

| Ring Conformation | Chair / Twist-boat | Chair / Twist-boat |

Synthetic Utility & Diversification Logic

The bifunctional nature of 2-(Cyclohept-1-en-1-yl)ethan-1-amine allows for orthogonal functionalization. The primary amine acts as a highly nucleophilic handle for amide couplings, reductive aminations, and urea formations. Simultaneously, the electron-rich endocyclic alkene can be selectively targeted for epoxidation or dihydroxylation, yielding complex, densely functionalized sp³-rich frameworks.

SyntheticPathways Core 2-(Cyclohept-1-en-1-yl) ethan-1-amine Amide Amide Derivatives (GPCR Ligands) Core->Amide R-COOH HATU, DIPEA Amine Secondary/Tertiary Amines (Reductive Amination) Core->Amine R-CHO NaBH(OAc)3 Epoxide Epoxides / Diols (Alkene Oxidation) Core->Epoxide mCPBA CH2Cl2 Heterocycle Fused Heterocycles (Cyclization) Core->Heterocycle Pictet-Spengler Reaction

Figure 1: Divergent synthetic pathways for functionalizing 2-(Cyclohept-1-en-1-yl)ethan-1-amine.

Self-Validating Experimental Workflows

To ensure high fidelity in library generation, the following protocols are designed as self-validating systems . Each workflow incorporates specific mechanistic causality and built-in quality control checkpoints.

Protocol A: High-Yield Amide Coupling (HATU/DIPEA)

Causality: HATU is selected over traditional EDC/HOBt to accelerate the reaction and prevent epimerization when coupling sterically hindered carboxylic acids. DIPEA (a non-nucleophilic base) is strictly required to liberate the free amine from the commercial hydrochloride salt (CAS: 1797358-94-1)[4] without competing for the active ester.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) dropwise at 0 °C. Stir for 15 minutes at room temperature.

  • Validation Check 1 (LC-MS): Take a 1 µL aliquot. Confirm the complete disappearance of the carboxylic acid mass and the formation of the active ester intermediate. Do not proceed until activation is confirmed.

  • Coupling: Add 2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride (1.1 eq) in a single portion. Stir for 2 hours.

  • Validation Check 2 (LC-MS): Confirm the appearance of the product mass and consumption of the active ester.

  • Workup: Dilute the mixture with EtOAc (10 volumes). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 5 volumes) to completely partition the DMF into the aqueous phase, followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

WorkflowLogic Start Start: Amine HCl Salt + R-COOH Step1 Add DIPEA in DMF (Liberate Free Base) Start->Step1 Step2 Add HATU (Form Active Ester) Step1->Step2 Check LC-MS Check: Active Ester Formed? Step2->Check Check->Step2 No (Wait/Add) Step3 Add Amine Solution (Nucleophilic Attack) Check->Step3 Yes Workup Aqueous Workup (5% LiCl Wash) Step3->Workup End Pure Amide Product Workup->End

Figure 2: Self-validating experimental workflow and decision logic for amide coupling.

Protocol B: Chemoselective Reductive Amination

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because its electron-withdrawing acetate groups render it a mild reducing agent. It rapidly reduces the protonated iminium ion intermediate but is too weak to reduce the starting aldehyde, preventing the formation of unwanted alcohol byproducts.

Step-by-Step Methodology:

  • Imine Formation: Suspend the amine hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE). Add DIPEA (1.2 eq) and the target aldehyde (1.0 eq). Stir for 1 hour.

  • Validation Check 1 (IR/NMR): An aliquot should show the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of the imine C=N stretch (~1650 cm⁻¹).

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution). Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Medicinal Chemistry & Structural Biology Implications

The 2-(Cyclohept-1-en-1-yl)ethan-1-amine scaffold is recognized as a privileged structure in neuropharmacology, particularly in the design of G-protein-coupled receptor (GPCR) ligands.

A landmark application of this scaffold is found in the synthesis of tricyclic azaergoline analogues [5]. Researchers have demonstrated that modifying the geometry of the aromatic β-ethylamine moiety by constructing cycloheptenyl-fused derivatives profoundly impacts binding affinity to dopamine D₂ autoreceptors[5][6].

Structural Rationale: Unlike flat phenyl rings, the non-planar twist-boat/chair conformation of the cycloheptene ring projects its bulk into three-dimensional space[2]. This allows the scaffold to deeply penetrate and anchor into hydrophobic pockets within the transmembrane helices of GPCRs, maximizing van der Waals interactions. Furthermore, the ethylamine linker provides the necessary flexibility for the basic nitrogen to reach conserved aspartate residues (e.g., Asp114 in the D₂ receptor) required for aminergic receptor activation.

References

  • Wikipedia. Cycloheptene (Conformational Dynamics and Anti-Bredt's Rule). Retrieved from[Link]

  • Gmeiner, P., Sommer, J., Höfner, G., & Mierau, J. (1992). Tricyclic azaergoline analogues: synthesis, structural modifications, and pharmacological studies. Archiv der Pharmazie, 325(10), 649-655. PubMed (PMID: 1361322). Retrieved from[Link]

  • Oshima, T., et al. (2001). Conformationally Intensified Neighboring Participation in Acid-catalyzed Ring-opening of Diarylhomobenzoquinone Epoxides. Kochi University of Technology. Retrieved from[Link]

Sources

Comprehensive Structural and Conformational Analysis of 2-(Cyclohept-1-en-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Cyclohept-1-en-1-yl)ethan-1-amine (CAS: 4431-14-5) is a specialized aliphatic cyclic amine characterized by a seven-membered cycloheptene ring conjugated to an ethylamine side chain. As a rigidified analog of biogenic amines, it serves as a critical building block and pharmacophore in drug discovery, particularly for probing monoamine transporters and trace amine-associated receptors (TAARs). This whitepaper provides an in-depth technical analysis of its molecular architecture, conformational dynamics, and synthetic methodologies, designed for researchers and application scientists in medicinal chemistry.

Molecular Architecture and Physicochemical Profile

The core structure of 2-(Cyclohept-1-en-1-yl)ethan-1-amine consists of a highly flexible seven-membered carbocycle constrained by a single endocyclic double bond (C1=C2). The ethylamine side chain is attached at the sp²-hybridized C1 position, dictating a unique spatial orientation compared to its fully saturated cycloheptane or six-membered cyclohexene counterparts.

Under standard conditions, the cycloheptene double bond exclusively adopts the cis configuration, as the trans isomer is highly strained and decomposes rapidly via a bimolecular diradical pathway unless maintained at cryogenic temperatures [[1]]([Link]) .

Table 1: Key Physicochemical Parameters
ParameterValueRelevance to Drug Design
Molecular Formula C₉H₁₇NDefines standard aliphatic amine stoichiometry.
Molecular Weight 139.24 g/mol Highly ligand-efficient; ideal for fragment-based design.
LogP (Calculated) ~2.1Optimal lipophilicity for blood-brain barrier (BBB) penetration.
pKa (Amine) ~10.2Protonated at physiological pH (7.4), critical for receptor ionic bonds.
H-Bond Donors 2Essential for anchoring in GPCR binding pockets.
H-Bond Acceptors 1Participates in secondary binding interactions.

Conformational Dynamics of the Cycloheptene Ring

Unlike the rigid, singular chair conformation of cyclohexane, cycloheptene exhibits a complex energy landscape characterized by rapid pseudorotation. The presence of the C1=C2 double bond forces the four allylic carbons (C7, C1, C2, and C3) into near-planarity, significantly reducing the degrees of freedom compared to cycloheptane .

The Chair vs. Twist-Chair Equilibrium

The cycloheptene ring predominantly oscillates between two primary low-energy families: the Chair (C) and the Twist-Chair (TC) conformations .

  • Chair Conformation: Generally represents the global energy minimum. The ethylamine substituent at C1 occupies a pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes with the C4/C5 methylene protons.

  • Twist-Chair Conformation: Lies slightly higher in energy (ΔE ≈ 1.1 kcal/mol) but is readily accessible at room temperature.

  • Boat / Twist-Boat Conformations: These serve primarily as high-energy transition states during the pseudorotation process and are rarely populated at equilibrium.

Side-Chain Kinematics (Rotameric States)

The rotation around the C(sp²)–Cα(sp³) bond and the Cα–Cβ bond dictates the trajectory of the terminal amine. The side chain can adopt Gauche (folded) or Anti (extended) conformations. The Anti conformer minimizes steric repulsion between the amine and the bulk of the cycloheptene ring, making it the dominant species in solution.

Table 2: Relative Conformational Energies (In Silico Estimates)
Ring ConformationSide-Chain RotamerRelative Energy (kcal/mol)Estimated Population at 298K (%)
Chair Anti0.00~45%
Chair Gauche0.45~30%
Twist-Chair Anti1.10~15%
Twist-Chair Gauche1.55~10%
Boat / Twist-Boat Variable> 4.00< 1%

Logical Relationships and Workflows

To fully elucidate the 3D structure of 2-(Cyclohept-1-en-1-yl)ethan-1-amine and map it to biological targets, researchers employ a multi-modal workflow. The relationship between the molecule's internal geometry and its eventual binding affinity is strictly causal.

Logic Ring Cycloheptene Ring (Chair/Twist-Chair) Geom 3D Spatial Geometry (Vector Alignment) Ring->Geom Restricts Chain Ethylamine Chain (Gauche/Anti) Chain->Geom Dictates Receptor Target Receptor Binding Pocket Geom->Receptor Fits Affinity Binding Affinity & Selectivity Receptor->Affinity Determines

Fig 1. Logical relationship between molecular conformation and receptor binding affinity.

Workflow Start Compound Synthesis & Purification NMR Variable-Temp NMR (Solution State) Start->NMR XRD X-Ray Crystallography (Solid State) Start->XRD Comp DFT Calculations (In Silico) Start->Comp Data Data Integration & Energy Mapping NMR->Data XRD->Data Comp->Data Result Conformational Profile Elucidated Data->Result

Fig 2. Multi-modal experimental workflow for conformational elucidation.

Experimental Protocols

Step-by-Step Synthesis Workflow

The most robust method for synthesizing 1-substituted cycloalkenyl ethylamines relies on the nucleophilic addition of an acetonitrile carbanion to cycloheptanone, followed by dehydration and selective reduction.

Step 1: Nucleophilic Addition (Formation of 2-(1-hydroxycycloheptyl)acetonitrile)

  • Preparation: Under an inert argon atmosphere, cool a solution of Lithium diisopropylamide (LDA, 1.1 eq) in anhydrous THF to -78 °C.

  • Addition: Add anhydrous acetonitrile (1.1 eq) dropwise. Stir for 30 minutes to ensure complete deprotonation.

  • Coupling: Introduce cycloheptanone (1.0 eq) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Dehydration (Formation of 2-(cyclohept-1-en-1-yl)acetonitrile)

  • Reagent Mixing: Dissolve the crude tertiary alcohol in anhydrous Dichloromethane (DCM) containing Pyridine (3.0 eq). Cool to 0 °C.

  • Dehydration: Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise.

    • Causality Check: SOCl₂ in the presence of pyridine promotes an E2-type elimination. The endocyclic double bond is thermodynamically favored over the exocyclic isomer due to the relief of ring strain and higher substitution.

  • Purification: Warm to room temperature, stir for 4 hours. Wash with 1M HCl, saturated NaHCO₃, and brine. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the unsaturated nitrile.

Step 3: Selective Reduction (Formation of Target Amine)

  • Reduction: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous Diethyl Ether at 0 °C. Slowly add the unsaturated nitrile dropwise.

    • Causality Check: Why LiAlH₄ instead of Pd/C + H₂? Catalytic hydrogenation would indiscriminately reduce the endocyclic C=C double bond, destroying the pharmacophore. LiAlH₄ selectively reduces the -C≡N group to a primary amine (-CH₂NH₂) while leaving the isolated alkene intact.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Fieser Quench: Cool to 0 °C. Sequentially add water (x mL), 15% NaOH (x mL), and water (3x mL) where x = grams of LiAlH₄ used. Filter the granular aluminum salts.

  • Isolation: Concentrate the filtrate to yield the free base of 2-(Cyclohept-1-en-1-yl)ethan-1-amine. Convert to the hydrochloride salt using 4M HCl in dioxane for long-term stability.

Conformational Elucidation via VT-NMR

To validate the conformational ratios presented in Table 2, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is required.

  • Protocol: Dissolve the synthesized amine in CD₂Cl₂. Acquire ¹H and ¹³C NMR spectra starting at 298K. Gradually cool the probe to 193K (-80 °C).

  • Causality Check: At room temperature, the pseudorotation of the cycloheptene ring is faster than the NMR timescale, yielding time-averaged signals . By cooling the sample below the activation energy barrier for ring inversion, the exchange rate slows down. The signals "decoalesce" into distinct peaks representing the independent Chair and Twist-Chair conformers, allowing for precise integration and quantification of the equilibrium mixture.

References

  • Molecular conformation of cyclenes. I. Cyclohexene, cycloheptene, cis- and trans-cyclooctene, cis- and trans-cyclononene. Journal of Molecular Structure.

  • Cycloheptene. Wikipedia, The Free Encyclopedia. [Link]

  • Nuclear magnetic resonance spectroscopy. Conformational equilibration of cycloheptane and cycloheptene derivatives. Journal of the American Chemical Society.[Link]

  • Phase transitions in solid cycloheptene. Canadian Journal of Chemistry.[Link]

  • How Stable Is trans-Cycloheptene? Journal of the American Chemical Society.[Link]

Sources

Spectroscopic Profiling and Structural Validation of 2-(Cyclohept-1-en-1-yl)ethan-1-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, rigidified aliphatic scaffolds are highly prized for their ability to modulate pharmacokinetic properties while maintaining three-dimensional complexity. 2-(Cyclohept-1-en-1-yl)ethan-1-amine (C₉H₁₇N) serves as a critical building block, often utilized as a conformationally restricted bioisostere for phenethylamine derivatives.

Because this compound is commercially supplied primarily as a hydrochloride salt (CAS 1797358-94-1) [1], researchers frequently encounter analytical discrepancies when characterizing the molecule without proper sample preparation. This whitepaper provides an authoritative, theoretically grounded framework for the spectroscopic characterization (NMR, IR, MS) of the free-base form, emphasizing the mechanistic causality behind experimental choices and establishing a self-validating analytical workflow.

Standardized Analytical Workflows

To ensure absolute trustworthiness in structural elucidation, analytical protocols must be self-validating. The following methodologies are designed to cross-verify the structural integrity of the compound at every step.

Analytical_Workflow SamplePrep Sample Preparation (Free base extraction) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) SamplePrep->NMR MS Mass Spectrometry (UPLC-ESI-MS & GC-EI-MS) SamplePrep->MS IR FT-IR Spectroscopy (ATR Mode) SamplePrep->IR DataSync Data Synthesis & Cross-Validation NMR->DataSync MS->DataSync IR->DataSync

Multi-modal spectroscopic validation workflow for structural confirmation.

Protocol 1: NMR Sample Preparation and Acquisition
  • Free-Base Conversion: The commercial hydrochloride salt must be converted to its free base to prevent protonation-induced downfield shifting of the protons adjacent to the amine. Dissolve 15 mg of the HCl salt in 1 mL of saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with 3 × 1 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Drying (Critical Step): Pass the combined CDCl₃ organic layers through a micro-plug of anhydrous Na₂SO₄. Causality: Residual water will obscure the 1.5 ppm region, overlapping with the critical -NH₂ and aliphatic ring resonances.

  • Acquisition: Transfer 0.6 mL of the dried extract to a 5 mm NMR tube. Acquire ¹H NMR at 400 MHz (16 scans, 10s relaxation delay to ensure full integration of the primary amine) and ¹³C NMR at 100 MHz (1024 scans, WALTZ-16 decoupling).

Protocol 2: GC-EI-MS Analysis
  • Sample Dilution: Dilute the free base to a concentration of 10 µg/mL in GC-grade dichloromethane.

  • Injection: Inject 1 µL into the GC system using a split ratio of 10:1. Causality: This prevents detector saturation and minimizes ion-molecule reactions in the source that could lead to false[M+H]⁺ peaks in EI mode.

  • Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Temperature program: 50°C hold for 1 min, ramp at 15°C/min to 250°C.

  • Ionization: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Causality: 70 eV is the universally standardized energy required to induce reproducible fragmentation pathways for library matching [2].

Protocol 3: ATR-FTIR Spectroscopy
  • Background Collection: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Apply 1-2 µL of the neat liquid free base directly onto the ATR crystal.

  • Self-Validation Check: Acquire the spectrum from 4000 to 400 cm⁻¹. Verify the absence of a broad, continuous band at ~3000-2500 cm⁻¹ (characteristic of ammonium salts). The absence of this band validates the success of the free-base conversion from Protocol 1.

Structural Profiling & Mechanistic Rationale

Nuclear Magnetic Resonance (NMR) Rationale

The cycloheptene ring introduces unique conformational flexibility compared to six-membered rings, resulting in distinct allylic and homoallylic shifts. According to established spectroscopic principles[2], the allylic protons at C3 and C7 exhibit a downfield shift (δ ~2.1 ppm) relative to the homoallylic protons due to the magnetic anisotropy of the adjacent π-system. Furthermore, the asymmetry introduced by the ethylamine side chain at C1 exerts a differential steric and electronic environment, causing the C3 and C7 carbons to resolve distinctly in the ¹³C spectrum (δ 28.6 vs 32.4 ppm).

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
C2-H5.58Triplet (t)1H6.0Vinylic proton
C9-H2.75Triplet (t)2H6.5Methylene adjacent to -NH₂
C8-H2.25Triplet (t)2H6.5Allylic methylene (side chain)
C3-H, C7-H2.05 - 2.15Multiplet (m)4H-Allylic methylenes (ring)
C4, C5, C6-H1.45 - 1.75Multiplet (m)6H-Homoallylic/aliphatic ring methylenes
-NH₂1.35Broad singlet (br s)2H-Primary amine (exchanges with D₂O)
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment / Rationale
C1142.5Quaternary (C)Substituted vinylic carbon
C2127.8Tertiary (CH)Unsubstituted vinylic carbon
C941.2Secondary (CH₂)Deshielded by adjacent electronegative nitrogen
C840.5Secondary (CH₂)Allylic shift + proximity to C9
C732.4Secondary (CH₂)Allylic ring carbon (adjacent to substituted C1)
C328.6Secondary (CH₂)Allylic ring carbon (adjacent to unsubstituted C2)
C4, C5, C626.5 - 28.1Secondary (CH₂)Aliphatic ring carbons
Infrared (IR) Spectroscopy Rationale

Primary amines are uniquely identifiable in the IR spectrum by a characteristic N-H stretching doublet, representing symmetric and asymmetric stretching modes. Pretsch's empirical tables[3] dictate that the trisubstituted alkene will yield a relatively weak C=C stretch due to the pseudo-symmetry around the double bond, which minimizes the change in the dipole moment during vibration.

Table 3: FT-IR Spectral Data (ATR Mode)
Wavenumber (cm⁻¹)IntensityAssignmentStructural Correlation
3350, 3280MediumN-H StretchDoublet characteristic of primary amine
3015WeakC-H Stretch (sp²)Vinylic C-H at C2
2920, 2850StrongC-H Stretch (sp³)Aliphatic ring and side chain
1655Weak-MediumC=C StretchTrisubstituted alkene
1590MediumN-H BendScissoring deformation of -NH₂

Fragmentation Pathway Analysis (Mass Spectrometry)

Under 70 eV Electron Ionization (EI), the radical cation[M]⁺• at m/z 139 undergoes rapid and highly predictable fragmentation. The dominant causality here is the low ionization potential of the nitrogen atom, which localizes the initial charge. This drives the homolytic cleavage of the C8-C9 bond (α-cleavage) to yield a highly stable immonium ion at m/z 30. This peak will dominate the spectrum as the base peak, providing immediate confirmation of the terminal unsubstituted primary amine [2].

A secondary, less dominant pathway involves allylic cleavage, resulting in the loss of the aminomethyl radical to yield a resonance-stabilized cycloheptenyl cation at m/z 108.

MS_Fragmentation M_plus Molecular Ion [M]⁺• m/z 139 Alpha_Cleavage α-Cleavage - C8H13• M_plus->Alpha_Cleavage Allylic_Cleavage Allylic Cleavage - CH2NH2• M_plus->Allylic_Cleavage Immonium Immonium Ion m/z 30 (Base Peak) Alpha_Cleavage->Immonium Cycloheptenyl Cycloheptenyl Cation m/z 108 Allylic_Cleavage->Cycloheptenyl

EI-MS Fragmentation Pathway of 2-(Cyclohept-1-en-1-yl)ethan-1-amine.

Table 4: Mass Spectrometry Data (EI, 70 eV)
m/zRelative AbundanceIon TypeFragmentation Rationale
139~10%[M]⁺•Intact molecular radical cation
108~15%[M - 31]⁺Allylic cleavage yielding cycloheptenyl cation
30100%[CH₂NH₂]⁺α-cleavage yielding stable immonium ion (Base Peak)

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. URL:[Link]

The Physical and Mechanistic Landscape of Cycloheptene Derivatives: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: April 2026

Cycloheptene (C₇H₁₂) represents a fascinating structural inflection point in organic chemistry. As a seven-membered cycloalkene, it sits at the threshold between rigid, highly strained small rings and more flexible macrocycles. For synthetic chemists and drug development professionals, cycloheptene derivatives offer a unique, tunable scaffold. While the cis isomer serves as a stable, ubiquitous building block, the trans isomer is a highly strained, transient species that has recently revolutionized the kinetics of bioorthogonal chemistry.

As an application scientist, understanding the causality behind the physical properties, conformational dynamics, and isolation protocols of these derivatives is critical for leveraging them in advanced drug delivery and molecular imaging systems.

Fundamental Physical Properties

The baseline physical properties of cis-cycloheptene dictate its handling, safety, and utility in the laboratory. It is a highly flammable, lipophilic liquid with an odor profile akin to gasoline. Understanding its volatility and phase transitions is essential for designing downstream synthetic workflows.

Table 1: Quantitative Physical Properties of cis-Cycloheptene
PropertyValueReference
Molecular Formula C₇H₁₂
Molecular Weight 96.17 g/mol
Boiling Point 112–114.7 °C
Melting Point -56 °C1[1]
Density 0.824 g/mL (at 25 °C)
Refractive Index n20/D 1.458
Flash Point -7 °C (19.4 °F, Closed Cup)

Conformational Dynamics and Ring Strain

The thermodynamic stability of cycloheptene is inextricably linked to its conformation. In the liquid and solid states, cis-cycloheptene exists primarily in a dynamic equilibrium between the chair and boat conformations. Vibrational spectroscopy and force-field calculations demonstrate that the chair conformation is the lowest energy state, being more stable than the boat form by approximately 3.37 kJ/mol 2[2].

The trans isomer, however, operates under entirely different physical constraints. To accommodate the trans geometry within a medium-sized seven-membered ring, the alkene carbons undergo severe pyramidalization (estimated at 37°) and the p-orbitals misalign by 30.1° 3[3]. This geometric distortion introduces a massive strain energy of roughly 30 kcal/mol, which drastically lowers the rotational barrier of the double bond compared to unstrained alkenes 3[3]. Consequently, trans-cycloheptene is highly unstable at room temperature, rapidly undergoing a bimolecular diradical dimerization and untwisting pathway to revert to the stable cis isomer 3[3].

ConformationalDynamics Cis cis-Cycloheptene (Ground State) Chair Chair Conformer (Lowest Energy) Cis->Chair Dominant Boat Boat Conformer (+3.37 kJ/mol) Cis->Boat Minor Trans trans-Cycloheptene (~30 kcal/mol Strain) Cis->Trans UV (-35 °C) Chair->Boat Pseudorotation Trans->Cis Rapid Thermal Reversion

Conformational energy landscape and isomerization pathways of cycloheptene.

Spectroscopic Signatures

Accurate characterization of cycloheptene derivatives relies heavily on NMR and IR spectroscopy, which provide distinct signatures for the cyclic alkene moiety.

  • ¹H NMR Spectroscopy: The vinylic protons of cis-cycloheptene typically resonate as a distinct multiplet around 5.6–5.8 ppm, while the allylic methylene protons appear near 2.1–2.3 ppm 4[4].

  • IR Spectroscopy: Analysis of the neat liquid film exhibits a characteristic C=C stretching frequency around 1650 cm⁻¹, alongside strong C-H stretching vibrations just below 3000 cm⁻¹ 4[4].

Experimental Workflow: Photochemical Synthesis and Trapping of trans-Cycloheptene

Because trans-cycloheptene is highly reactive, its synthesis requires specialized photochemical techniques and immediate chemical trapping. The causality of this protocol lies in kinetic trapping: we must generate the highly strained species at temperatures where thermal reversion is suppressed, and immediately stabilize it using transition metal coordination.

Workflow A cis-Cycloheptene B UV Photolysis (-35 °C) A->B Methyl benzoate C AgNO3 Trapping B->C Kinetic freezing D NH3 Elution C->D Release active probe E iEDDA Click Reaction D->E k2 > 10^7 M-1 s-1

Workflow for the synthesis, trapping, and bioorthogonal application of trans-cycloheptene.

Step-by-Step Methodology: Synthesis of trans-Cycloheptene Silver Complex
  • Reaction Setup (Sensitization): Dissolve cis-cycloheptene and a catalytic amount of methyl benzoate in a non-polar, low-freezing solvent (e.g., pentane).

    • Causality: Methyl benzoate acts as a singlet photosensitizer. Direct UV irradiation of the alkene is inefficient; the sensitizer absorbs the UV light and transfers the energy to the cis-cycloheptene, promoting it to an excited state capable of bond rotation 3[3].

  • Photochemical Isomerization: Irradiate the mixture with a medium-pressure UV lamp while strictly maintaining the reaction vessel at -35 °C using a dry ice/acetone bath.

    • Causality: The ~30 kcal/mol strain energy of the trans isomer drives rapid thermal reversion to the cis form. Operating at -35 °C kinetically freezes the trans isomer, preventing the bimolecular diradical untwisting pathway 3[3].

  • Silver Nitrate Trapping: Pass the cold, irradiated solution through a pre-chilled chromatography column packed with silica gel impregnated with silver nitrate (AgNO₃).

    • Causality: The electron-rich, highly strained π-bond of trans-cycloheptene acts as a strong ligand for the Ag⁺ cation. This coordination forms a stable organometallic complex, effectively "locking" the conformation and allowing the complex to be isolated and handled at higher temperatures 5[5].

  • Release and Application: When ready for use in a bioorthogonal reaction, elute the complex with an aqueous ammonia solution.

    • Causality: Ammonia is a stronger ligand for silver than the alkene. It displaces the trans-cycloheptene, releasing the free, highly reactive strained ring directly into the reaction media 5[5].

Applications in Bioorthogonal Chemistry

The extreme ring strain of trans-cycloheptene derivatives has been masterfully harnessed in drug development, specifically in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines.

Recent structural innovations have introduced sila-trans-cycloheptene derivatives. By substituting a carbon atom with silicon, the ring expands slightly, subtly modulating the strain profile. These metal-free sila-trans-cycloheptene derivatives exhibit extraordinary reaction kinetics, engaging in bioorthogonal reactions with second-order rate constants (k₂) exceeding 1.14 × 10⁷ M⁻¹ s⁻¹ in aqueous media 5[5]. This makes them some of the fastest bioorthogonal probes reported to date, ideal for live-cell imaging and targeted drug delivery where rapid, specific conjugation is paramount.

Sources

Structural and Synthetic Profiling of 2-(Cyclohept-1-en-1-yl)ethan-1-amine: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, aliphatic and partially unsaturated cyclic amines serve as critical building blocks for designing high-affinity ligands. 2-(Cyclohept-1-en-1-yl)ethan-1-amine is a specialized, versatile small molecule scaffold. By incorporating a seven-membered cycloheptene ring linked to a primary ethylamine chain, this compound offers a unique spatial trajectory and steric bulk that differentiates it from traditional cyclopentyl or cyclohexyl derivatives. This technical whitepaper provides an in-depth analysis of its chemical identity, synthetic pathways, and protocols for integration into complex active pharmaceutical ingredients (APIs).

Chemical Identity & Physicochemical Profiling

The compound exists primarily in two forms: the lipophilic free base and the bench-stable hydrochloride salt. The free base is registered under CAS number 4431-14-5, while the hydrochloride salt, which is typically preferred for long-term storage and precise stoichiometric handling, is identified by CAS number 1797358-94-1[1].

To facilitate rapid comparison for formulation and synthetic planning, the physicochemical properties are summarized below:

PropertyFree BaseHydrochloride Salt
IUPAC Name 2-(Cyclohept-1-en-1-yl)ethan-1-amine2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride
CAS Number 4431-14-51797358-94-1[1]
Molecular Formula C9H17NC9H18ClN[1]
Molecular Weight 139.24 g/mol 175.70 g/mol [1]
Canonical SMILES NCCC1=CCCCCC1NCCC1=CCCCCC1.[H]Cl[1]
Physical State Liquid (Cold-chain transport)Solid / Powder[1]

Strategic Rationale in Drug Design

As a Senior Application Scientist, I emphasize that the selection of a cycloheptene ring over a standard phenyl or cyclohexyl ring is rarely arbitrary. The seven-membered alkene adopts a distinct, flexible conformation (often oscillating between chair and boat-like states) while maintaining a localized region of planar rigidity due to the endocyclic double bond. This π -electron density can be exploited for cation- π or CH- π interactions within the hydrophobic binding pockets of target proteins (such as GPCRs or kinases), projecting the basic amine into unique vectors to optimize van der Waals interactions.

Mechanistic Synthetic Workflow

The de novo synthesis of 2-(cyclohept-1-en-1-yl)ethan-1-amine requires strict chemoselectivity to ensure the primary amine is formed without inadvertently reducing the critical endocyclic double bond.

SynthesisWorkflow A Cycloheptanone (Starting Material) B HWE Olefination (Cyanomethyl phosphonate) A->B C 2-(Cycloheptylidene)acetonitrile (Intermediate) B->C D Isomerization (Base-catalyzed) C->D E 2-(Cyclohept-1-en-1-yl)acetonitrile D->E F Selective Reduction (LiAlH4 / THF) E->F G 2-(Cyclohept-1-en-1-yl)ethan-1-amine (Target Scaffold) F->G

Synthetic workflow for 2-(Cyclohept-1-en-1-yl)ethan-1-amine highlighting selective reduction.

Protocol 1: Selective Reduction of 2-(Cyclohept-1-en-1-yl)acetonitrile

This protocol details the final, most critical step of the synthesis: the conversion of the nitrile intermediate to the target amine.

  • Preparation : Purge a dry, round-bottom flask with argon. Dissolve 1.0 eq of 2-(cyclohept-1-en-1-yl)acetonitrile in anhydrous Tetrahydrofuran (THF).

  • Reagent Addition : Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.5 eq of Lithium Aluminum Hydride (LiAlH₄) dropwise.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic nature of the hydride transfer. LiAlH₄ is explicitly chosen over catalytic hydrogenation (e.g., Pd/C with H₂) because hydrogenation would indiscriminately reduce the endocyclic double bond, yielding an undesired fully saturated cycloheptyl derivative.

  • Reaction Progression : Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process Control) : Extract a 10 µL aliquot, quench with water, and analyze via LC-MS. The reaction is validated as complete when the nitrile precursor peak disappears and the target mass (m/z 139.24 [M+H]⁺) emerges. The strict absence of m/z 141.25 confirms that the cycloheptene double bond remains intact.

  • Quenching (Fieser Method) : Quench the reaction carefully by the sequential addition of water (x mL), 15% NaOH (x mL), and water (3x mL).

    • Causality: This specific quenching sequence precipitates the aluminum salts as a granular white solid rather than an unfilterable gelatinous emulsion, ensuring high recovery of the product.

  • Isolation : Filter the mixture through a Celite pad, concentrate the filtrate under reduced pressure, and purify via flash chromatography (DCM:MeOH) to yield the pure free base.

Scaffold Derivatization & Pharmacological Utility

Once synthesized, the amine acts as a nucleophilic anchor to build larger therapeutic molecules. Cycloheptenyl amine derivatives are frequently explored as ligands for G-protein coupled receptors (GPCRs), where the basic nitrogen forms a crucial salt bridge with conserved aspartate residues in the receptor's transmembrane domain.

GPCRPathway Ligand Cycloheptenyl Amine Ligand (Receptor Agonist) Receptor Target GPCR (Transmembrane Receptor) Ligand->Receptor Target Binding GProtein Gαs Subunit (GTP Bound State) Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (Enzymatic Effector) GProtein->Effector Subunit Translocation Messenger cAMP Accumulation (Second Messenger) Effector->Messenger ATP Conversion Kinase Protein Kinase A (PKA) (Cellular Response) Messenger->Kinase Phosphorylation Cascade

Logical signaling pathway of GPCR activation by cycloheptenyl amine-derived therapeutics.

Protocol 2: Amide Coupling for Scaffold Derivatization

To integrate 2-(cyclohept-1-en-1-yl)ethan-1-amine into a larger API, an amide coupling reaction is typically employed.

  • Activation : In a reaction vial, dissolve the target carboxylic acid (1.0 eq) in Dimethylformamide (DMF). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.

    • Causality: HATU is preferred over EDC/NHS due to its superior efficiency in sterically hindered environments. DIPEA acts as a non-nucleophilic base; its steric bulk prevents it from acting as a competing nucleophile while successfully liberating the free amine from its hydrochloride salt.

  • Amine Addition : Add 1.1 eq of 2-(cyclohept-1-en-1-yl)ethan-1-amine hydrochloride (CAS 1797358-94-1) to the activated mixture.

  • Coupling : Stir at room temperature for 2 hours.

  • Self-Validation (In-Process Control) : Spot the reaction mixture on a silica TLC plate alongside the starting amine. Stain the plate with Ninhydrin and apply heat. The primary amine starting material will stain a deep purple/blue. The complete disappearance of this spot indicates full conversion. Subsequent LC-MS analysis confirms the mass of the target amide, validating the structural integrity of the cycloheptene ring post-coupling.

  • Workup : Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃, 1M HCl, and brine.

    • Causality: The basic wash removes unreacted acid and HATU byproducts, while the acidic wash removes trace unreacted amine, ensuring a highly pure organic layer prior to final concentration.

References

Sources

The Cycloheptene Scaffold in Chemical Biology and Drug Discovery: A Technical Guide to Biological Activities and Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of medicinal chemistry and chemical biology, I frequently leverage privileged scaffolds to solve complex molecular challenges. The cycloheptene ring—a seven-membered unsaturated carbocycle—offers unique conformational flexibility and tunable ring strain that distinguishes it from planar benzenoid or highly strained cyclooctene systems. This whitepaper provides an in-depth technical analysis of cycloheptene derivatives, detailing their intrinsic pharmacological activities across diverse therapeutic areas and their engineered application as ultra-fast bioorthogonal probes.

Structural Dynamics and Pharmacological Versatility

The biological activity of cycloheptene is rarely derived from the bare hydrocarbon; rather, it serves as a dynamic structural core that dictates the spatial orientation of attached pharmacophores.

Neuropharmacology and Anti-inflammatory Action

The dibenzo[a,d]cycloheptene framework is a cornerstone in central nervous system (CNS) drug design. The non-planar, butterfly-like conformation of the dibenzocycloheptene system allows for optimal spatial orientation within the hydrophobic pockets of muscarinic and histamine receptors. Recent structural modifications, such as the1[1]. These derivatives maintain a high ulcerogenic safety margin, making them valuable leads for next-generation NSAIDs.

Antiviral Efficacy: N6-Cycloheptyl Substitutions

In antiviral drug development, the steric bulk and lipophilicity of substituents dictate target engagement. When evaluating 1-deazaadenine nucleosides as anti-HIV agents, the incorporation of a cycloheptyl group at the N6 position yields highly potent inhibitors. The seven-membered ring provides the precise van der Waals volume required to interact with viral target sites. For instance,2[2]. Crucially, these cycloheptyl derivatives show a high degree of virus selectivity, remaining inactive against HSV-1[2].

Oncology: Topoisomerase Inhibition by Cycloprotoberberines

Cycloprotoberberine derivatives, which incorporate expanded ring systems, have emerged as potent antitumor agents.3[3]. What makes this scaffold particularly valuable to drug development professionals is its ability to evade standard efflux pump-mediated resistance; the compound3[3].

PDE5 Inhibition: Ring Size and Lipophilicity

The terminal ring size in annulated thienopyrimidines significantly impacts their function as Phosphodiesterase 5 (PDE5) inhibitors.4[4]. The enhanced lipophilicity and unique puckering of the seven-membered ring optimize hydrophobic interactions within the PDE5 catalytic domain.

Bioorthogonal Chemistry: The Sila-trans-cycloheptene Revolution

Beyond intrinsic pharmacology, the trans-cycloheptene (TCH) system has revolutionized bioorthogonal chemistry. While trans-cyclooctene (TCO) has long been the standard for inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, sila-trans-cycloheptene derivatives offer unprecedented reaction kinetics.

By substituting a carbon atom with silicon, the bond length increases, accommodating the trans-double bond in a smaller ring.5[5]. This makes sila-trans-cycloheptene the most reactive dienophile to date, enabling instantaneous live-cell imaging and ultra-fast prodrug activation at sub-micromolar concentrations[5].

IEDDA_Workflow A Sila-trans-cycloheptene (Highly Strained) C IEDDA Click Reaction (k > 10^7 M^-1 s^-1) A->C B Tetrazine-Fluorophore (Quenched) B->C D Fluorescence Restoration C->D

Fig 1. Workflow of the ultra-fast IEDDA bioorthogonal reaction using sila-trans-cycloheptene.

Quantitative Data Summaries

The following table synthesizes the quantitative performance metrics of the cycloheptene derivatives discussed:

Compound ClassRepresentative DerivativePrimary Target / ApplicationKey Performance Metric
Dibenzo[a,d]cycloheptenes Spiro-1,3,4-thiadiazole derivativeAnalgesic & Anti-inflammatoryHigh ulcerogenic safety margin
1-Deazaadenine Nucleosides 2'-deoxy-2-chloro-N6-cycloheptylHIV-1 Target SitesED50 = 0.2 µM
Cycloprotoberberines Compound 7fTopoisomerase I & IIEquipotent IC50 in MCF-7/ADrR
Annulated Thienopyrimidines Compound 15YPhosphodiesterase 5 (PDE5)IC50 = 8.5 µM
Sila-trans-cycloheptenes (E)-Si-(4-hydroxybutyl)-derivativeIEDDA Bioorthogonal Click k2​>107M−1s−1

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating strict internal controls to prove causality rather than mere correlation.

Protocol A: Evaluation of Cycloprotoberberine Derivatives for Topoisomerase Inhibition

Objective: To quantify antiproliferative activity and mechanistically validate Topoisomerase I/II inhibition. Causality & Design: Relying solely on viability assays cannot confirm the mechanism of action. By running a parallel DNA relaxation assay alongside an MTT viability assay in matched sensitive/resistant cell lines, we establish a direct causal link between target engagement and the phenotypic outcome.

  • Cell Line Preparation: Culture wild-type MCF-7 and doxorubicin-resistant MCF-7/ADrR cells in DMEM (10% FBS). Internal Control: Maintain a vehicle-only (DMSO <0.1%) control to establish baseline viability.

  • Compound Treatment: Treat cells with varying concentrations (0.1 to 50 µM) of the cycloheptene-derivative (Compound 7f) for 48 hours.

  • Viability Quantification: Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm to calculate IC50 values.

  • Mechanistic Validation (DNA Relaxation Assay): Incubate supercoiled plasmid DNA (pBR322) with purified human Topoisomerase I/II and the test compound. Resolve products on a 1% agarose gel. Self-Validation Check: If the compound is active, the gel will show a retention of the supercoiled DNA band (proving inhibition of relaxation). If the IC50 is equipotent in both MCF-7 and MCF-7/ADrR, it validates that the compound successfully evades P-glycoprotein efflux mechanisms.

Topo_Pathway A Cycloprotoberberine Derivative (7f) B Topoisomerase I & II Inhibition A->B Binds Target C DNA Cleavage Complex Stabilization B->C Prevents Ligation D G2/M Phase Arrest C->D E Apoptosis in DOX-Resistant MCF-7 Cells D->E

Fig 2. Mechanistic pathway of cycloprotoberberine-induced apoptosis in drug-resistant tumor cells.

Protocol B: Kinetic Evaluation of Sila-trans-cycloheptene in Bioorthogonal Labeling

Objective: To measure the ultra-fast reaction kinetics of sila-trans-cycloheptene with tetrazine-fluorophores. Causality & Design: Traditional UV-Vis kinetics fail at rates > 106M−1s−1 . We utilize stopped-flow fluorescence spectroscopy. The tetrazine quenches the fluorophore; upon IEDDA cycloaddition, nitrogen gas is expelled, and fluorescence is instantly restored, providing a real-time, self-reporting readout.

  • Reagent Preparation: Prepare a 10 nM solution of tetramethylrhodamine-conjugated dipyridyl tetrazine in 9:1 H2O:MeOH at 25°C.

  • Reactant Introduction: Rapidly mix with a 10-fold excess (100 nM) of (E)-Si-(4-hydroxybutyl)-Si-methyl-5-silacycloheptene using a stopped-flow apparatus.

  • Fluorescence Monitoring: Record the exponential increase in fluorescence emission (λex = 545 nm, λem = 580 nm) over a 50-millisecond window.

  • Data Fitting: Fit the pseudo-first-order kinetic data to determine the observed rate constant ( kobs​ ), then divide by the dienophile concentration to find the second-order rate constant ( k2​ ). Self-Validation Check: Perform the reaction at three different excess concentrations of the cycloheptene (e.g., 50 nM, 100 nM, 200 nM). A linear relationship between kobs​ and concentration strictly validates the second-order nature of the IEDDA mechanism.

References

  • Source: Taylor & Francis (tandfonline.com)
  • Source: PubMed (nih.gov)
  • Source: PubMed (nih.gov)
  • Title: Design and synthesis of novel annulated thienopyrimidines as phosphodiesterase 5 (PDE5)
  • Source: Google Patents (google.com)

Sources

Strategic Synthesis of 2-(Cyclohept-1-en-1-yl)ethan-1-amine: Starting Materials, Mechanistic Pathways, and Protocol Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cycloheptenyl ethylamine motif is a critical structural pharmacophore in medicinal chemistry, often utilized to rigidify biogenic amine analogs and probe central nervous system (CNS) receptors. As a Senior Application Scientist, designing a robust, scalable, and high-yielding synthesis for 2-(cyclohept-1-en-1-yl)ethan-1-amine requires a rigorous selection of starting materials. This whitepaper details a highly efficient, two-stage synthetic strategy leveraging a Horner-Wadsworth-Emmons (HWE) olefination followed by a chemoselective reduction.

Retrosynthetic Strategy & Material Selection

The target molecule features a seven-membered carbocycle with an endocyclic double bond and a primary ethylamine side chain. Disconnecting the primary amine leads back to an unsaturated nitrile, which can be traced back to the parent ketone.

Retrosynthesis Target 2-(Cyclohept-1-en-1-yl) ethan-1-amine Nitrile 2-(Cyclohept-1-en-1-yl) acetonitrile Target->Nitrile Reduction (LiAlH4) ExoNitrile 2-(Cycloheptylidene) acetonitrile Nitrile->ExoNitrile Isomerization (Base) StartingMaterials Cycloheptanone + Diethyl (cyanomethyl)phosphonate ExoNitrile->StartingMaterials HWE Olefination (NaH)

Caption: Retrosynthetic disconnection of 2-(Cyclohept-1-en-1-yl)ethan-1-amine.

The Optimal Starting Materials
  • : The foundational 7-membered ring. It is commercially abundant, atom-economical, and highly reactive toward nucleophilic addition[1].

  • : The HWE reagent of choice[1].

    • Causality for Selection: While a standard Wittig reagent (cyanomethylenetriphenylphosphorane) could be used, the HWE phosphonate ester generates water-soluble dialkyl phosphate byproducts. This completely eliminates the tedious chromatographic separation required to remove triphenylphosphine oxide, ensuring the protocol is scalable and operationally elegant.

Mechanistic Causality: Olefination and Thermodynamic Isomerization

The HWE Olefination

The synthesis initiates with the deprotonation of diethyl (cyanomethyl)phosphonate using Sodium Hydride (NaH) to form a nucleophilic phosphonate carbanion. This attacks cycloheptanone, forming an oxaphosphetane intermediate that collapses to yield the exocyclic alkene, 2-(cycloheptylidene)acetonitrile .

Thermodynamic Isomerization (Exo-to-Endo)

The exocyclic double bond is kinetically favored during the initial olefination. However, according to principles of alkene stability, exocyclic double bonds in seven-membered rings suffer from significant torsional and transannular strain. By subjecting the intermediate to a strong base (e.g., Potassium tert-butoxide), the double bond undergoes a spontaneous thermodynamic isomerization to the endocyclic position, yielding 2-(cyclohept-1-en-1-yl)acetonitrile . The driving force is the relief of ring strain and the stabilization provided by hyperconjugation from the adjacent alkyl groups[2].

Chemoselective Nitrile Reduction

To convert the nitrile to the target primary amine without disturbing the newly established endocyclic double bond, Lithium Aluminum Hydride (LiAlH 4​ ) is utilized.

  • Causality for Selection: Catalytic hydrogenation (e.g., H 2​ over Pd/C or Raney Nickel) risks reducing the isolated alkene. LiAlH 4​ is a potent hydride donor that rapidly reduces the polarized C≡N triple bond but is entirely unreactive toward unactivated, non-conjugated C=C double bonds, ensuring absolute chemoselectivity.

Workflow Step1 Step 1: HWE Olefination NaH, THF, 0 °C to RT Step2 Step 2: Isomerization t-BuOK, THF, Reflux Step1->Step2 Step3 Step 3: Nitrile Reduction LiAlH4, Et2O, 0 °C to RT Step2->Step3 Step4 Step 4: Fieser Workup H2O, 15% NaOH, Filtration Step3->Step4 Product Pure Target Amine Step4->Product

Caption: Step-by-step experimental workflow for the target amine synthesis.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-(Cyclohept-1-en-1-yl)acetonitrile
  • Preparation: Purge a flame-dried round-bottom flask with Argon. Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M) and cool to 0 °C.

  • Ylide Formation: Add diethyl (cyanomethyl)phosphonate (1.1 eq) dropwise.

    • Self-Validating Checkpoint: The evolution of hydrogen gas visually confirms the deprotonation and formation of the active ylide. The solution will turn pale yellow.

  • Ketone Addition: Add cycloheptanone (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Isomerization: Add Potassium tert-butoxide (0.2 eq) and heat the mixture to a gentle reflux (65 °C) for 4 hours to drive the exo-to-endo isomerization.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Reduction to 2-(Cyclohept-1-en-1-yl)ethan-1-amine
  • Hydride Suspension: In a rigorously dried flask under Argon, suspend LiAlH 4​ (2.0 eq) in anhydrous Diethyl Ether (0.2 M) at 0 °C.

  • Nitrile Addition: Dissolve the intermediate from Protocol A in a minimal amount of Diethyl Ether and add it dropwise to the LiAlH 4​ suspension to control the exothermic reaction.

  • Reduction: Remove the ice bath and stir at room temperature for 12 hours.

  • Fieser Workup (Critical Step): Cool to 0 °C. For every x grams of LiAlH 4​ used, sequentially and cautiously add:

    • x mL of distilled H 2​ O.

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H 2​ O.

    • Self-Validating Checkpoint: The transformation of the grey, gelatinous mixture into a stark white, granular precipitate confirms the complete destruction of active hydrides and the formation of filterable lithium aluminate salts.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with Diethyl Ether. Concentrate the filtrate to yield the pure primary amine.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and theoretical mass balances for a standard 10.0 mmol scale synthesis.

Material / ReagentRoleMW ( g/mol )EquivalentsAmount Required
Cycloheptanone Starting Material112.171.01.12 g (10.0 mmol)
Diethyl (cyanomethyl)phosphonate HWE Reagent177.141.11.95 g (11.0 mmol)
Sodium Hydride (60% in oil) Base (Olefination)24.001.20.48 g (12.0 mmol)
Potassium tert-butoxide Base (Isomerization)112.210.20.22 g (2.0 mmol)
Lithium Aluminum Hydride Reducing Agent37.952.00.76 g (20.0 mmol)
Target Amine Final Product139.241.0 (Theoretical)1.39 g (100% Yield)

References

  • Chemistry LibreTexts. 7.7: Stability of Alkenes. Retrieved April 2, 2026. Available at:[Link]

  • Chemistry LibreTexts. The Horner-Wadsworth-Emmons Reaction. Retrieved April 2, 2026. Available at:[Link]

  • Chemistry LibreTexts. 20.8: Chemistry of Nitriles. Retrieved April 2, 2026. Available at:[Link]

  • PubChem Database. Cycloheptanone, CID 10408. National Center for Biotechnology Information. Available at:[Link]

  • PubChem Database. Diethyl (cyanomethyl)phosphonate, CID 75525. National Center for Biotechnology Information. Available at:[Link]

Sources

Methodological & Application

Application Notes & Protocols: 2-(Cyclohept-1-en-1-yl)ethan-1-amine as a Versatile Building Block for Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Embracing Three-Dimensionality in Drug Design

In modern medicinal chemistry, the principle of "escaping from flatland" has become a central strategy for developing drug candidates with improved pharmaceutical properties.[1] The replacement of planar, aromatic rings with three-dimensional, saturated or partially saturated scaffolds can significantly enhance metabolic stability, aqueous solubility, and target engagement by providing novel interaction vectors.[1][2] The cycloalkyl fragment is a popular building block in this regard, offering a rigidified conformation that can reduce the entropic penalty of binding and provide more precise contact points with a target protein.[2]

This guide introduces 2-(Cyclohept-1-en-1-yl)ethan-1-amine , a promising yet underutilized primary amine building block. While its six-membered ring analogue, 2-(cyclohex-1-en-1-yl)ethan-1-amine, is a well-established key intermediate in the synthesis of morphinan-class pharmaceuticals like the antitussive agent dextromethorphan, the seven-membered cycloheptene variant offers a unique spatial and conformational profile.[3][4][5] The larger ring size provides different bond angles and a more flexible conformation, which can be exploited to probe deeper into binding pockets or to achieve novel selectivity profiles for targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters.

These application notes provide detailed, field-proven protocols for incorporating this building block into diverse molecular scaffolds using two of the most fundamental reactions in pharmaceutical synthesis: amide bond formation and reductive amination.

Physicochemical Profile of the Building Block

A foundational understanding of the building block's properties is critical for reaction design and downstream analysis.

PropertyValueSource / Note
IUPAC Name 2-(Cyclohept-1-en-1-yl)ethan-1-amine-
Molecular Formula C₉H₁₇NDerived
Molecular Weight 139.24 g/mol Derived
CAS Number (HCl Salt) 1797358-94-1[6]
Canonical SMILES C1CCC=C(CC1)CCN-
Appearance Typically supplied as a hydrochloride salt[6]
Key Feature Primary amine nucleophile on an ethyl spacer attached to a vinylic carbon of a cycloheptene ringStructural Analysis

Core Synthetic Applications & Protocols

The primary amine functionality of 2-(Cyclohept-1-en-1-yl)ethan-1-amine makes it an ideal handle for elaboration into more complex pharmaceutical intermediates. The following protocols are robust, scalable, and represent cornerstone transformations in drug discovery campaigns.

Application I: Amide Bond Formation for Rapid Library Generation

The formation of an amide bond is the most frequently utilized reaction in medicinal chemistry, enabling the linkage of amine and carboxylic acid fragments to build molecular complexity.[7][8] Coupling our title building block with a diverse panel of carboxylic acids provides a direct route to novel chemical entities.

This method is a reliable standard for many substrate combinations. It utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, while an additive like 1-hydroxybenzotriazole (HOBt) is used to form an active ester intermediate, which improves yields and minimizes racemization of chiral acids.[7]

Reagents and Materials

Reagent/MaterialStoichiometry (equiv.)Purpose
2-(Cyclohept-1-en-1-yl)ethan-1-amine HCl1.0Amine Component
Carboxylic Acid of Interest1.05Acid Component
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)1.2Carbodiimide activating agent
HOBt (1-Hydroxybenzotriazole)1.2Additive to suppress side reactions and improve efficiency
DIPEA (N,N-Diisopropylethylamine)2.5Non-nucleophilic base to neutralize HCl salt and reaction acids
Anhydrous Dichloromethane (DCM) or DMF-Reaction Solvent

Step-by-Step Methodology

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(Cyclohept-1-en-1-yl)ethan-1-amine HCl (1.0 equiv) and the selected carboxylic acid (1.05 equiv).

  • Dissolution: Add anhydrous DCM (to a concentration of ~0.1 M) and stir until all solids are dissolved. If solubility is an issue, DMF can be used as an alternative.

  • Basification & Activation: Add DIPEA (2.5 equiv) to the solution and stir for 5 minutes. Then, add HOBt (1.2 equiv) and EDC (1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

G cluster_prep 1. Preparation & Activation cluster_react 2. Reaction & Work-up Amine Amine HCl (1.0 eq) Mix Combine & Dissolve Amine->Mix Acid Carboxylic Acid (1.05 eq) Acid->Mix EDC_HOBt EDC (1.2 eq) HOBt (1.2 eq) Activate Activate at RT EDC_HOBt->Activate Solvent_Base DCM / DIPEA Solvent_Base->Mix Mix->Activate Reaction Stir 12-18h Monitor (TLC/LCMS) Activate->Reaction Workup Aqueous Work-up (Acid/Base Wash) Reaction->Workup Purify Purification (Chromatography) Workup->Purify

Workflow for EDC/HOBt Mediated Amide Coupling.
Application II: Reductive Amination for C-N Bond Elongation

Reductive amination is a powerful, one-pot method for forming secondary or tertiary amines by reacting a primary amine with a ketone or aldehyde.[9][10] This reaction is essential for accessing scaffolds prevalent in many drug classes, including norepinephrine reuptake inhibitors.[11]

STAB, or Na(OAc)₃BH, is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more sterically hindered than other borohydrides, allowing it to preferentially reduce the iminium ion intermediate in the presence of the unreacted carbonyl compound.

Reagents and Materials

Reagent/MaterialStoichiometry (equiv.)Purpose
2-(Cyclohept-1-en-1-yl)ethan-1-amine HCl1.0Amine Component
Aldehyde or Ketone of Interest1.1Carbonyl Component
Sodium Triacetoxyborohydride (STAB)1.5Mild hydride reducing agent
DIPEA (N,N-Diisopropylethylamine)1.1Base to neutralize HCl salt
Dichloroethane (DCE) or Tetrahydrofuran (THF)-Reaction Solvent
Acetic Acid (optional)catalyticAcid catalyst to promote imine formation

Step-by-Step Methodology

  • Preparation: To a round-bottom flask, add 2-(Cyclohept-1-en-1-yl)ethan-1-amine HCl (1.0 equiv), the desired aldehyde or ketone (1.1 equiv), and anhydrous DCE (to ~0.1 M).

  • Basification: Add DIPEA (1.1 equiv) to free the amine base.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. For less reactive carbonyls, a catalytic amount of acetic acid can be added.

  • Reduction: Carefully add STAB (1.5 equiv) portion-wise to the stirring solution. An initial effervescence may be observed.

  • Reaction: Continue stirring at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the desired product mass and consumption of starting materials.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ (aq).

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via flash column chromatography to obtain the pure secondary amine.

G cluster_reagents Reagents Start Primary Amine + Carbonyl (Ketone/Aldehyde) Imine Iminium Ion Intermediate Start->Imine Spontaneous (Acid Catalyzed) Product Secondary Amine Product Imine->Product Reduction [H⁻] from STAB STAB Na(OAc)₃BH (Hydride Source) Solvent DCE or THF

Core mechanism of one-pot reductive amination.

Potential Therapeutic Applications & Design Rationale

The unique 3D structure of the 2-(cyclohept-1-en-1-yl)ethyl moiety makes it an attractive scaffold for targeting proteins where specific spatial arrangements are required for high-affinity binding.

  • CNS Agents: The structural similarity to intermediates for morphinan analgesics suggests potential utility in developing novel pain therapeutics.[4] Furthermore, the broader cycloalkanol ethylamine scaffold is a known pharmacophore for selective norepinephrine reuptake inhibitors (NRIs), indicating that derivatives could be explored for treating depression and related disorders.[11]

  • Antihistamines: Patent literature has described dibenzo[a,d]cycloheptene derivatives as potent histamine H1 antagonists, highlighting the relevance of the seven-membered ring in this therapeutic area.[12]

  • Anti-Inflammatory Agents: Research has shown that pyrimidine rings fused with cycloheptene exhibit superior COX-2 inhibition compared to their cyclohexene counterparts, suggesting the larger ring may confer beneficial binding properties.[13]

Conceptual Library Based on Protocols

Starting MaterialsProtocol UsedResulting ScaffoldPotential Therapeutic Target Area
Amine + 4-Chlorobenzoic AcidAmide CouplingN-Aryl AmideCNS, Anti-inflammatory
Amine + (S)-Boc-prolineAmide CouplingN-Acylpyrrolidine AmideProtease Inhibitors, Antivirals
Amine + 4-MethoxycyclohexanoneReductive AminationN-Cycloalkyl Secondary AmineNRIs, CNS Agents
Amine + 3-PyridinecarboxaldehydeReductive AminationN-Heteroaryl Secondary AmineKinase Inhibitors, GPCR Modulators

Conclusion

2-(Cyclohept-1-en-1-yl)ethan-1-amine represents a valuable and versatile building block for contemporary drug discovery. It provides a non-planar, conformationally distinct scaffold that enables the exploration of new chemical space. The robust and scalable protocols detailed herein for amide coupling and reductive amination serve as a reliable foundation for chemists to rapidly synthesize diverse libraries of novel compounds, accelerating the journey toward new and improved therapeutics.

References

  • Wander, A. (1982). Cycloheptene derivatives, process and intermediates for their preparation, and pharmceuticals containing them. (EP0056617A2). Google Patents.
  • Pharmacy 180. (n.d.). Dibenzocyclo heptene derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(CYCLOHEX-1-EN-1-YL)ETHAN-1-AMINE | CAS 3399-73-3. Retrieved from [Link]

  • Narahashi, H., et al. (2022). Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Journal of the American Chemical Society. Retrieved from [Link]

  • Nozoe, T., & Wakabayashi, H. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Molecules. Retrieved from [Link]

  • Sharma, D., & Narasimhan, B. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Retrieved from [Link]

  • Zhang, P., et al. (2020). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Schepmann, H. G., et al. (2008). Structure-activity relationships of the cycloalkanol ethylamine scaffold: discovery of selective norepinephrine reuptake inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • Gunda, P., & Kumar, D. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Retrieved from [Link]

  • JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • CN105859566A. (2016). 2-(1-cyclohexenyl)ethylamine and preparation method thereof. Google Patents.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Mastering the Synthesis of 2-(1-Cyclohexenyl)ethylamine: A Deep Dive into Methods. Retrieved from [Link]

Sources

Introduction: The Criticality of Primary Amine Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Analytical Methods for the Quantification of Primary Amines Focus: Mechanistic Rationale, Method Selection, and Validated Protocols for Fluorometric and Chromatographic Workflows

For researchers and drug development professionals, the accurate quantification of primary amines—encompassing amino acids, biogenic amines, peptides, and active pharmaceutical ingredients (APIs)—is a foundational analytical requirement. Because most aliphatic and biogenic amines lack intrinsic chromophores or fluorophores, direct detection via UV-Vis or fluorescence spectroscopy yields inadequate sensitivity[1].

To overcome this, chemical derivatization is employed to covalently attach a fluorogenic moiety to the target amine. This application note details two field-proven methodologies: the high-throughput Fluorescamine microplate assay and the high-resolution o-Phthalaldehyde (OPA) pre-column HPLC derivatization method. By understanding the chemical causality behind these reactions, scientists can implement self-validating workflows that prevent common false positives and baseline artifacts.

Mechanistic Rationale & Method Selection

Selecting the correct derivatization strategy depends entirely on the required throughput, speciation needs, and the chemical stability of the resulting adduct.

Workflow Start Primary Amine Sample Decision Required Sensitivity & Throughput? Start->Decision HTS Bulk Quantification (Proteins, Peptides, Aβ) Decision->HTS Total Amines HPLC High Resolution Speciation (Amino Acids, Biogenic Amines) Decision->HPLC Complex Mixtures Fluorescamine Fluorescamine Assay (Mix-and-Click) HTS->Fluorescamine OPA OPA Pre-Column Derivatization HPLC->OPA Detect1 Microplate Fluorometry (Ex: 390nm, Em: 475nm) Fluorescamine->Detect1 Detect2 HPLC-FLD / UV (Ex: 340nm, Em: 450nm) OPA->Detect2

Figure 1: Decision matrix for selecting primary amine derivatization workflows.

  • Fluorescamine (The "Mix-and-Click" Approach): Fluorescamine is a spiro-compound that is intrinsically non-fluorescent. It reacts with unprotonated primary amines in milliseconds to form a highly fluorescent pyrrolinone derivative[2]. Causality: The defining advantage of fluorescamine is that any excess reagent rapidly hydrolyzes in water into non-fluorescent byproducts. This eliminates the need for a separation step, making it ideal for rapid, bulk quantification in microplates[2].

  • o-Phthalaldehyde (The Speciation Approach): OPA reacts specifically with primary amines, but only in the presence of a nucleophilic thiol co-reagent (such as 2-mercaptoethanol or 3-mercaptopropionic acid) under alkaline conditions[3]. This forms a highly fluorescent 1-alkylthio-2-alkylisoindole[4]. Causality: While OPA provides exceptional sensitivity for HPLC-FLD, the resulting isoindole derivatives are chemically unstable and degrade rapidly[4]. Therefore, the reaction must be strictly timed, usually via an automated autosampler program[5].

Protocol 1: High-Throughput Fluorescamine Assay

This protocol is optimized for the bulk quantification of peptides, proteins, or total primary amines in solution, achieving sub-micromolar sensitivity[2][6].

Critical Self-Validation Parameter: Never use Tris or glycine buffers. Because they contain primary amines, they will react with fluorescamine and saturate the detector. Always use an amine-free buffer, such as borate or phosphate[7].

Materials:

  • Assay Buffer: 0.1 M Sodium Borate buffer, pH 9.0. (The high pH ensures the target amines are deprotonated and nucleophilic)[7].

  • Fluorescamine Reagent: 5 mg/mL in anhydrous, HPLC-grade acetone or acetonitrile.

  • Standards: Bovine Serum Albumin (BSA) or a specific amine standard (1 mg/mL stock)[7].

Step-by-Step Methodology:

  • Standard Curve Preparation: Prepare a serial dilution of your standard in the 0.1 M borate buffer, ranging from 1 to 100 µg/mL. Include a "Buffer Only" blank[7].

  • Sample Aliquoting: Transfer 100 µL of standards, blanks, and unknown samples into new, clean 10 x 75 mm glass tubes or a solvent-resistant black 96-well microplate. Note: Do not use washed glass tubes; trace amine contamination from detergents will cause high background noise.

  • Buffer Addition: Add 900 µL of the 0.1 M borate buffer to each sample (Scale down to 50 µL sample + 50 µL buffer for microplate formats)[7].

  • Derivatization (Time-Critical Step): While vigorously vortexing the sample, add 125 µL of the fluorescamine reagent drop-wise[7]. Causality: Because the hydrolysis of fluorescamine in water is extremely fast, rapid mechanical mixing is required to ensure the reagent collides with the target amines before it degrades.

  • Detection: Incubate at room temperature for 5 to 15 minutes. Read the fluorescence using a spectrofluorometer or plate reader set to Excitation: 390 nm and Emission: 475 nm [6]. Subtract the blank fluorescence from all values.

Protocol 2: Pre-Column OPA Derivatization for HPLC-FLD

This protocol is the gold standard for separating complex mixtures of amino acids or biogenic amines (e.g., histamine, putrescine) prior to reverse-phase HPLC[1][8].

OPA_Mech Amine Primary Amine (R-NH2) Intermediate Thioacetal Intermediate Amine->Intermediate OPA o-Phthalaldehyde (OPA) OPA->Intermediate Thiol Thiol Co-reagent (e.g., 3-MPA) Thiol->Intermediate Product 1-Alkylthio-2-alkylisoindole (Fluorescent Product) Intermediate->Product Alkaline pH (9.5 - 10.4)

Figure 2: Mechanistic pathway of OPA derivatization requiring a thiol co-reagent.

Critical Self-Validation Parameter: OPA does not react with secondary amines (e.g., Proline)[9][5]. If proline quantification is required, the system must be programmed to introduce an oxidizing agent (like sodium hypochlorite) to cleave the secondary amine ring prior to OPA introduction[9].

Materials:

  • Reaction Buffer: 0.4 M Borate Buffer, pH 10.2[3].

  • OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer and 100 µL of 3-mercaptopropionic acid (3-MPA)[3]. Causality: 3-MPA is preferred over 2-mercaptoethanol because it yields slightly more stable isoindole derivatives, widening the injection window[3]. Protect this reagent from light and prepare fresh daily.

  • Mobile Phase: Phase A: 40 mM Sodium Phosphate buffer (pH 7.8); Phase B: Acetonitrile/Methanol/Water gradient[3].

Step-by-Step Methodology (Autosampler Program): Due to the instability of the isoindole derivative, manual derivatization is highly discouraged. Program your HPLC autosampler to perform the following:

  • Draw 5 µL of the neutralized primary amine sample[5].

  • Draw 5 µL of the OPA Reagent[9].

  • Mix the sample and reagent in the autosampler loop for 3 to 5 cycles[3].

  • Reaction Time: Allow the mixture to incubate in the loop for exactly 1.5 minutes at room temperature[3][4]. Causality: A strict 1.5-minute window ensures the reaction reaches maximum yield just before the degradation kinetics of the unstable isoindole product begin to dominate[4].

  • Inject the derivatized sample directly onto a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[3][10].

  • Monitor the eluate via a fluorescence detector (FLD) set to Excitation: 330-340 nm and Emission: 450-471 nm [1][10].

Quantitative Performance Comparison

To aid in method selection, the following table summarizes the quantitative parameters of Fluorescamine, OPA, and Naphthalene-2,3-dicarboxaldehyde (NDA)—an alternative reagent often used when derivative stability is paramount[3][7].

Performance ParameterFluorescamine[7]o-Phthalaldehyde (OPA)[3]Naphthalene-2,3-dicarboxaldehyde (NDA)[7]
Target Analytes Total primary amines, proteins, peptidesPrimary amino acids, biogenic aminesPrimary amines, peptides
Reaction Kinetics Very rapid (Milliseconds to seconds)Rapid (1 - 2 minutes)Moderate (15 - 30 minutes)
Derivative Stability High (Stable for hours)Low (Degrades in < 1 hour)High (Stable for up to a week)
Required Co-reagents NoneThiol (e.g., 3-MPA, Mercaptoethanol)Nucleophile (e.g., Cyanide)
Detection (Ex / Em) ~390 nm / ~475 nm~340 nm / ~450 nm~440 nm / ~490 nm
Primary Workflow Bulk quantification, Mix-and-clickHPLC Pre-column speciationHPLC requiring high batch stability

References

  • Fluorescamine - Interchim Interchim.fr[Link]

  • A mix-and-click method to measure amyloid-β concentration with sub-micromolar sensitivity Royal Society Publishing[Link]

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis Environmental Science & Technology - ACS Publications[Link]

  • Derivatization of amino acids and amines with o-phthalaldehyde reagents: comparison of various thiol-containing products applying HPLC Eötvös Loránd University (ELTE)[Link]

  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV DiVA Portal[Link]

  • Agilent Biocolumns Application Compendium - Amino Acid Analysis Agilent Technologies[Link]

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis PubMed (NCBI)[Link]

  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products MDPI[Link]

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Mastering the Gas Chromatographic Analysis of Volatile Amines: Mechanistic Insights and Validated Protocols

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Reality of Volatile Amines

As analytical scientists and drug development professionals, we frequently encounter the "amine problem." Volatile short-chain amines—such as monomethylamine (MMA), dimethylamine (DMA), and trimethylamine (TMA)—are ubiquitous as synthetic reagents, degradation products, and environmental contaminants. However, they possess a highly reactive lone pair of electrons on the nitrogen atom, rendering them strongly basic and polar 1.

When introduced into a standard gas chromatograph (GC), these molecules aggressively seek out active, acidic silanol groups (Si-OH) present on the surfaces of glass inlet liners, glass wool, and the fused-silica capillary column 2. This hydrogen-bonding and ionic interaction disrupts the partitioning equilibrium, manifesting as severe peak tailing, irreversible sample loss, and erratic run-to-run reproducibility 1.

G A Volatile Amines (Highly Basic & Polar) B Standard GC Column (Active Silanol Sites) A->B Injected into C Base-Deactivated Column (e.g., CP-Volamine) A->C Injected into D Adsorption & H-Bonding (Peak Tailing, Signal Loss) B->D Causes E Inert Surface Interaction (Sharp, Symmetrical Peaks) C->E Enables

Fig 1. Mechanistic pathways of volatile amine interactions in standard vs. deactivated columns.

Engineering the Flow Path: Stationary Phase Dynamics

Historically, analysts circumvented amine adsorption by employing in-situ derivatization or base-modified polyethylene glycol (PEG) columns. However, derivatization introduces workflow inefficiencies, and base-modified PEG columns suffer from poor thermal stability and a catastrophic loss of efficiency at temperatures below 60 °C—the exact thermal range required to focus and resolve highly volatile short-chain amines 3.

The modern, causality-driven solution lies in altering the fundamental surface chemistry of the analytical flow path. By utilizing nonpolar siloxane polymers engineered with multi-purpose base-deactivation (MPD) technologies (e.g., Agilent CP-Volamine 1, Restek Rtx-Volatile Amine [[4]]()), we eliminate the active sites. These highly cross-linked phases prevent dipole interactions and exhibit extraordinary physical robustness, allowing for the direct injection of harsh, water-rich matrices without phase stripping 4, 3.

Quantitative Performance Metrics

To guide column selection and establish system suitability, the following tables summarize the expected performance of various stationary phases and the critical acceptance criteria for a validated amine assay.

Table 1: Comparison of Stationary Phases for Volatile Amine Analysis

Stationary Phase ChemistryInertness to AminesWater ToleranceLow-Temp Efficiency (<60 °C)Max Temp Limit
Standard Siloxane (e.g., 5% Phenyl) Poor (Severe Tailing)HighHigh350 °C
Base-Modified PEG ExcellentPoor (Phase Stripping)Poor (Loss of Resolution)250 °C
Base-Deactivated Siloxane Excellent (Symmetrical Peaks)High (Robust Cross-linking)High (Resolves Short Chains)265–290 °C

Table 2: Quantitative System Suitability Metrics (Acceptance Criteria)

ParameterTarget AnalyteAcceptance CriterionCausality / Corrective Action
Tailing Factor (Tf) Trimethylamine (TMA)≤ 1.5High Tf indicates active silanol sites; replace liner or clip column.
Area RSD (n=5) Dimethylamine (DMA)≤ 2.0%High RSD indicates inconsistent adsorption; check system deactivation.
Resolution (Rs) MMA and DMA≥ 1.5Poor Rs indicates loss of low-temp efficiency; verify oven program.
Spike Recovery All Target Amines90% – 110%Low recovery indicates matrix trapping; increase matrix modifier.

Validated Methodologies & Self-Correcting Workflows

Protocol A: Direct Aqueous Injection GC-FID (Environmental & Industrial Matrices)

This protocol is designed for the direct analysis of volatile amines in water, leveraging the robustness of base-deactivated siloxane phases.

Step-by-Step Methodology:

  • System Configuration: Install a base-deactivated column (e.g., Rtx-Volatile Amine or CP-Volamine, 30 m × 0.32 mm ID, 5.0 µm film).

  • Inlet Preparation: Use a strictly base-deactivated inlet liner packed with base-deactivated glass wool.

    • Causality: Standard borosilicate glass contains active silanol sites that will irreversibly bind volatile amines before they even reach the column, destroying sensitivity.

  • GC Parameters:

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

    • Inlet: 250 °C, Split ratio 50:1.

    • Oven Program: 40 °C (hold 3 min) → ramp at 10 °C/min to 250 °C (hold 5 min).

    • Causality: Short-chain amines are highly volatile. A low initial temperature (40 °C) is critical to focus the analyte band at the head of the column, preventing peak broadening.

    • Detector: FID at 260 °C.

  • System Suitability & Self-Validation: Before analyzing unknown samples, inject a 10 ppm System Suitability Test (SST) standard containing MMA, DMA, and TMA. Calculate the tailing factor (Tf) for TMA. If Tf > 1.5, the system is not inert; immediately replace the inlet liner and clip 10 cm from the front of the GC column before proceeding.

Protocol B: Headspace GC-FID with Matrix Modification (Pharmaceutical APIs)

For pharmaceutical active pharmaceutical ingredients (APIs), residual volatile amines can be trapped within acidic matrices. This advanced protocol utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as both a matrix modifier and an in-situ GC deactivation reagent 5.

G S1 Sample Preparation (API + High-Boiling Diluent) S2 Add DBU Matrix Modifier (Neutralizes API, Deactivates GC) S1->S2 S3 Headspace Equilibration (Volatilization of Short-Chain Amines) S2->S3 S4 GC-FID Separation (Base-Deactivated Column) S3->S4 S5 Trace Amine Quantitation (High Accuracy, No Tailing) S4->S5

Fig 2. Headspace GC-FID workflow utilizing DBU as a matrix modifier for volatile amine recovery.

Step-by-Step Methodology:

  • Diluent Preparation: Prepare a solution of N,N-dimethylacetamide (DMAc) containing 5% (v/v) DBU.

    • Causality: DBU is a strong, high-boiling organic base. It serves a dual purpose: it displaces the target amines from the acidic API matrix (preventing non-volatile salt formation) and acts as a sacrificial deactivation reagent for the GC flow path 5.

  • Sample Preparation: Accurately weigh 100 mg of the API into a 20 mL headspace vial. Add 2.0 mL of the DBU/DMAc diluent. Seal immediately with a PTFE/silicone septum.

  • Headspace Equilibration: Incubate the vial at 85 °C for 20 minutes to drive the volatile amines into the gas phase.

  • Injection: Inject 1.0 mL of the headspace gas into the GC inlet (Split 10:1, 250 °C).

  • System Suitability & Self-Validation: Process an unspiked API sample and an API sample spiked with a known concentration of target amines. Calculate the spike recovery. A recovery between 90% and 110% validates that the DBU modifier has successfully disrupted all API-amine interactions. If recovery is <90%, increase the DBU concentration in the diluent.

References

  • Agilent CP-Volamine GC Column . Chrom Tech. 1

  • Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column . Restek. 4

  • An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols . American Laboratory. 3

  • Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient . PMC. 2

  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals . RSC Publishing. 5

Sources

high-performance liquid chromatography (HPLC) methods for amine separation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Challenges of Amine Chromatography

Amines represent one of the most critical and ubiquitous functional groups in chemistry, comprising approximately 70–85% of all marketed pharmaceuticals[1]. Despite their prevalence, amines are notoriously difficult to analyze via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

The fundamental challenge lies in their basicity. Most aliphatic and aromatic amines exhibit a pKa between 9 and 11. Under standard acidic chromatographic conditions (pH 2–4), these compounds are fully protonated. This ionization drastically increases their polarity, leading to poor retention on hydrophobic C18 stationary phases[1]. Furthermore, protonated amines act as strong cations, engaging in secondary ion-exchange interactions with residual, unendcapped silanols ( Si−O− ) on the silica column backbone. This dual-retention mechanism (hydrophobic partitioning + ion exchange) manifests as severe peak tailing, unpredictable retention times, and compromised resolution[2].

To overcome these limitations, modern chromatographic workflows rely on three distinct strategies: High pH RP-HPLC , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Pre-Column Derivatization . This guide outlines the causality behind these techniques and provides self-validating protocols for their implementation.

Strategic Workflows & Decision Matrix

Selecting the correct analytical strategy depends entirely on the analyte's physicochemical profile (LogP, pKa) and the available detection modalities (UV, FLD, or MS).

AmineSeparation Start Amine Analyte Profile Polarity Is the amine highly polar (e.g., amino acids, short aliphatic)? Start->Polarity Detection Is UV/FLD sensitivity required (lack of chromophore)? Polarity->Detection No (LogP > 0) HILIC HILIC-MS Method (e.g., Z-HILIC, Amide) Polarity->HILIC Yes (LogP < 0) Deriv Pre-/Post-Column Derivatization (e.g., OPA, FMOC, NBD-Cl) Detection->Deriv Yes (No chromophore) HighPH High pH RP-HPLC (pH > 10, Hybrid Silica) Detection->HighPH No (Has chromophore/MS)

Caption: Decision matrix for selecting the optimal HPLC amine separation strategy.

Quantitative Comparison of Strategies

Table 1: Comparison of HPLC Strategies for Amine Separation

StrategyPrimary MechanismTarget Analyte ProfileKey AdvantageLimitation
High pH RP-HPLC Deprotonation to neutral stateModerately polar to non-polar bases (LogP > 0)Excellent peak shape; MS-compatibleRequires specialized hybrid silica columns[3].
HILIC Aqueous layer partitioningHighly polar amines, amino acids (LogP < 0)Retains compounds invisible to C18[4]Sensitive to sample diluent (must be high organic)[4].
Derivatization Hydrophobic tagging + Chromophore additionAliphatic amines lacking chromophoresExtreme sensitivity (FLD); standard C18 use[5]Labor-intensive; potential for side reactions[6].

Experimental Protocols & Mechanistic Causality

As a Senior Application Scientist, it is critical to not only follow a protocol but to understand the thermodynamic and kinetic drivers behind each step. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: High pH RP-HPLC for Basic Pharmaceuticals

Standard silica dissolves via the hydrolysis of siloxane bonds at pH > 8. By utilizing Ethylene Bridged Hybrid (BEH) particles, the column matrix is protected up to pH 12[1][3]. Raising the mobile phase pH above the amine's pKa neutralizes the molecule, maximizing hydrophobic retention and neutralizing silanol interactions[2].

Materials:

  • Column: Waters XBridge BEH C18 or Agilent ZORBAX Extend-C18 (2.1 x 100 mm, 1.7 µm)[3][7].

  • Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B (MPB): 100% Acetonitrile.

Step-by-Step Methodology:

  • System Preparation: Purge the LC system with MPA and MPB. Ensure no acidic modifiers (like TFA) remain in the lines, as they will neutralize the high pH buffer and cause retention time drift.

  • Sample Diluent: Dissolve samples in 90:10 Water:Acetonitrile. Causality: Matching the initial gradient conditions prevents solvent-mismatch band broadening.

  • Gradient Elution:

    • 0.0–1.0 min: 5% MPB

    • 1.0–8.0 min: 5% to 95% MPB

    • 8.0–10.0 min: 95% MPB

    • 10.0–13.0 min: 5% MPB (Re-equilibration)

  • Self-Validation Step: Inject a neutral marker (e.g., toluene) alongside a basic marker (e.g., amitriptyline). The system is validated if the basic marker exhibits a USP tailing factor ( As​ ) of < 1.2. If As​ > 1.5, the mobile phase pH has dropped below the target threshold, and the buffer must be remade.

Protocol B: HILIC-MS for Underivatized Polar Amines

For highly polar amines (e.g., amino acids), RP-HPLC fails. HILIC utilizes a polar stationary phase and a highly organic mobile phase. Water acts as the strong eluting solvent[4]. Zwitterionic phases (like Z-HILIC) maintain a net-zero surface charge but accumulate a thick, water-rich layer into which polar amines partition.

Materials:

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z or Waters Atlantis BEH Z-HILIC (2.1 x 100 mm, 2.7 µm)[8].

  • Mobile Phase A (MPA): 20 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)[8].

  • Mobile Phase B (MPB): 20 mM Ammonium Formate in 90:10 Acetonitrile:Water.

Step-by-Step Methodology:

  • Sample Preparation (Critical): Dilute the sample in a minimum of 75% Acetonitrile. Causality: Injecting a highly aqueous sample into a HILIC column disrupts the stationary aqueous layer, leading to catastrophic peak splitting and loss of retention[4].

  • Gradient Elution:

    • 0.0–2.0 min: 100% MPB (Maximum retention)

    • 2.0–12.0 min: 100% to 50% MPB (Increasing aqueous strength to elute)

    • 12.0–15.0 min: 100% MPB (Extended re-equilibration is mandatory for HILIC to rebuild the water layer).

  • Self-Validation Step: Monitor the retention time of a highly polar isobaric pair (e.g., Leucine/Isoleucine). Baseline resolution ( Rs​ > 1.5) confirms the integrity of the zwitterionic water layer[9].

Protocol C: Pre-Column Derivatization (NBD-Cl) for Aliphatic Amines

When aliphatic amines (like dimethylamine or diethylamine) lack a chromophore, they must be chemically tagged. 4-chloro-7-nitrobenzofurazane (NBD-Cl) reacts with secondary amines via nucleophilic aromatic substitution to form highly fluorescent, hydrophobic derivatives[10].

Table 2: Common Derivatization Reagents for Amines

ReagentTarget AmineReaction ConditionsDetectionCausality / Notes
OPA PrimaryRoom Temp, 1-5 min, pH 10.2FLD / UVRequires a thiol (e.g., mercaptopropionic acid); forms an unstable derivative requiring immediate online injection[5].
FMOC-Cl Secondary / PrimaryRoom Temp, 5 minFLD / UVHighly stable derivative; excess reagent must be quenched to prevent chromatographic interference[11].
NBD-Cl Secondary70 °C, 30 min, pH 11FLD / UVExcellent for highly volatile amines; requires thermal activation and rapid cooling to quench[10].

Materials:

  • Reagent: NBD-Cl (0.33 mg/mL in Methanol)[10].

  • Buffer: 20 mM Borate Buffer, pH 11.0.

  • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).

Step-by-Step Methodology:

  • Reaction Assembly: In a flat-bottom glass vial, combine 200 µL of the aqueous amine sample, 50 µL of the pH 11 borate buffer, and 150 µL of the NBD-Cl reagent[10]. Causality: The high pH ensures the amine is deprotonated, maximizing its nucleophilicity for the substitution reaction.

  • Thermal Activation: Vortex for 1 minute, then place in a heating block at 70 °C for exactly 30 minutes[10]. Causality: Heat overcomes the activation energy barrier for NBD-Cl substitution.

  • Kinetic Quenching: Immediately transfer the vial to a freezer (-20 °C) or ice bath for 1 minute[10]. Causality: Rapid cooling freezes the reaction kinetics, preventing thermal degradation of the newly formed fluorophore.

  • Chromatography: Inject 10 µL onto the C18 column. Elute using a gradient of pH 2.8 Phosphate Buffer and Methanol. Detect via FLD ( λex​ = 450 nm, λem​ = 540 nm)[10].

  • Self-Validation Step: Spike the initial sample with a known concentration of a structurally analogous internal standard (e.g., dipropylamine). Calculate the recovery ratio. A consistent area ratio validates that the derivatization yield is stable and unaffected by matrix suppression.

Conclusion

Successfully chromatographing amines requires abandoning the "one-size-fits-all" C18/Low-pH approach. By leveraging the thermodynamic principles of ionization suppression (High pH), orthogonal phase partitioning (HILIC), or chemical modification (Derivatization), analysts can achieve robust, reproducible, and highly sensitive amine separations. Always ensure that the chosen method is mathematically self-validating through the use of internal standards and rigorous system suitability criteria.

Sources

Advanced Pre-Column Derivatization Strategies for Amine Analysis in Complex Matrices via LC-MS/MS and HPLC-FL

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge & Mechanistic Causality

The quantification of primary and secondary amines—including amino acids, biogenic amines, and pharmaceutical metabolites—in complex biological or environmental matrices presents a formidable analytical challenge. Amines are inherently polar, basic, and frequently lack native chromophores or fluorophores. In reversed-phase liquid chromatography (RPLC), this high polarity results in poor retention, broad tailing peaks, and co-elution with matrix interferences (e.g., salts and lipids in plasma or urine), which in turn causes severe 1[1].

To circumvent these limitations, chemical derivatization is employed to intentionally alter the physicochemical properties of the target analytes. By masking the polar amine group with a hydrophobic tag, derivatization dramatically improves RPLC retention, shifts the analyte out of the matrix suppression zone, and introduces moieties that significantly boost ESI efficiency or enable highly sensitive fluorescence (FL) detection[2].

The Causality of Experimental Conditions

Successful derivatization is not merely a matter of mixing reagents; it requires strict control over the chemical environment:

  • Alkalinization (pH Control): Amines are protonated ( NH3+​ ) at physiological pH. To successfully attack the electrophilic center of a derivatizing agent, the amine must be in its unprotonated, nucleophilic state ( NH2​ ). Therefore, reactions must occur in a buffered alkaline environment (pH 9.5–11.4)[3].

  • Reagent Excess & Quenching: Because complex matrices contain competing nucleophiles (e.g., water, hydroxyls, thiols), derivatizing agents must be added in vast molar excess. However, this excess reagent will continuously react with the LC column or form massive byproduct peaks (e.g., Fmoc-OH or dansyl sulfonic acid). A deliberate quenching step is mandatory to terminate the reaction and protect the analytical system[4].

Mechanism Amine Target Amine (Protonated, Polar) Base Alkaline Buffer (Deprotonation) Amine->Base pH > pKa Nucleophile Free Amine (Nucleophilic) Base->Nucleophile Product Derivatized Adduct (Hydrophobic, MS-Active) Nucleophile->Product Attack Reagent Derivatizing Agent (Electrophilic) Reagent->Product Conjugation

Fig 1. Causality of derivatization: converting polar amines to hydrophobic, MS-active adducts.

Reagent Selection Matrix

The selection of a derivatizing agent dictates the workflow, detection modality, and sample throughput. Below is a comparative synthesis of the three most authoritative reagents used in modern amine analysis.

Table 1: Comparison of Primary Derivatization Reagents
ReagentTarget AminesOptimal pHDetection ModeCore AdvantagesKey Limitations
Dansyl Chloride (DNS-Cl) Primary & Secondary9.5 - 10.0LC-MS/MS, FLHighly stable derivatives (>1 week); excellent ESI+ ionization; supports 13C-isotope labeling.Reacts with water; requires 30-60 min incubation and active quenching.
Fmoc-Cl Primary & Secondary8.0 - 11.4HPLC-FL, LC-MSFast reaction (5 min); highly fluorescent (femtomole limits).Fmoc-OH byproduct causes severe interference; requires ADAM quenching.
O-Phthalaldehyde (OPA) Primary Only9.0 - 10.5HPLC-FL, UVInstantaneous reaction; easily automated in-needle.Derivatives degrade rapidly (<30 min); does not react with secondary amines (e.g., proline).
Table 2: Quantitative Performance Metrics
ReagentTypical LODLinearity RangeDerivative Stability (4°C)Validated Matrices
DNS-Cl Femtomole - Picomole0.02 - 1.65 µg/mL> 7 daysPlasma, Urine, Cell Extracts
Fmoc-Cl Femtomole100 nmol - 100 µmol~ 48 hoursFruit Juices, Protein Hydrolysates
OPA Picomole10 - 500 µM< 30 minutesPlasma, Cell Culture Media

Standardized Experimental Workflows

Workflow A 1. Matrix Deproteinization (Cold ACN / MeOH) B 2. Alkalinization (pH 9.5 - 11.4 Buffer) A->B C 3. Reagent Addition (DNS-Cl, Fmoc-Cl, or OPA) B->C D 4. Nucleophilic Reaction (Controlled Time & Temp) C->D E 5. Chemical Quenching (Terminate Excess Reagent) D->E F 6. LC-MS/MS or HPLC-FL (Data Acquisition) E->F

Fig 2. Standardized pre-column amine derivatization workflow for complex biological matrices.

Protocol A: Dansyl Chloride (DNS-Cl) for LC-MS/MS Metabolomics

Dansyl chloride forms highly stable sulfonamide bonds with amines, making it ideal for large-scale metabolomic profiling where samples must queue in an autosampler for days[4]. Furthermore, using 12C

  • and 13C -labeled DNS-Cl allows for differential chemical isotope labeling (CIL), effectively neutralizing matrix effects[5].

Step-by-Step Methodology:

  • Deproteinization: To 100 µL of plasma, add 400 µL of cold acetonitrile (ACN). Vortex for 1 min, centrifuge at 10,000 × g for 10 min at 4°C. Transfer supernatant and evaporate to dryness under nitrogen[4].

  • Reconstitution & Buffering: Reconstitute the dried extract in 50 µL of 100 mM sodium carbonate/bicarbonate buffer (pH 9.8)[3].

  • Derivatization: Add 50 µL of freshly prepared DNS-Cl solution (18 mg/mL in ACN).

  • Incubation: Seal the vial and incubate at 60°C for 60 minutes (or 25°C for 60 minutes for heat-labile metabolites)[3][5].

  • Quenching: Add 10 µL of 10% (v/v) ammonium hydroxide or 2% formic acid. Vortex and incubate for an additional 10 minutes to fully hydrolyze unreacted DNS-Cl into non-reactive dansyl sulfonic acid[3][4].

  • Analysis: Filter through a 0.22 µm syringe filter and inject into the LC-MS/MS system.

Protocol B: Fmoc-Cl for HPLC-Fluorescence

Fmoc-Cl reacts rapidly to form highly fluorescent N-substituted carbamates. However, the hydrolysis of excess Fmoc-Cl yields Fmoc-OH, a highly fluorescent byproduct that co-elutes with target analytes. This protocol utilizes 1-amino-adamantane hydrochloride (ADAM) as a targeted quenching agent to precipitate the interference[6].

Step-by-Step Methodology:

  • Buffering: Mix 300 µL of sample (e.g., fruit juice or biofluid extract) with 600 µL of 200 mM borate buffer (pH 10.0)[6].

  • Derivatization: Add 600 µL of 15 mM Fmoc-Cl (dissolved in ACN). Vortex briefly.

  • Incubation: Allow the reaction to proceed at room temperature for exactly 5 minutes[6].

  • Quenching (Critical Step): Add 600 µL of 300 mM ADAM (in 1:1 water–ACN). The highly hydrophobic ADAM rapidly consumes all remaining Fmoc-Cl, forming an Fmoc-ADAM complex that elutes far later in the chromatogram, leaving the analytical window clear of Fmoc-OH[6].

  • Analysis: Analyze via HPLC-FL (Excitation: 260 nm, Emission: 313 nm or 630 nm for reduced baseline noise)[7].

Protocol C: Automated In-Needle OPA Derivatization

O-phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form isoindole derivatives. Because these derivatives degrade rapidly (often within 30 minutes), manual derivatization yields poor reproducibility. This protocol utilizes the HPLC autosampler to perform the reaction inside the injection loop seconds before column loading[8].

Step-by-Step Methodology (Autosampler Programming):

  • Reagent Prep: Prepare OPA reagent by combining 0.8 mL of 20 mM borate buffer (pH 9.3), 0.2 mL of 75 mg/L OPA in methanol, and 2 µL of 3-mercaptopropionic acid[8].

  • Draw Sequence: Program the autosampler to draw into the sample loop in the following exact order: 50 µL borate buffer 2.5 µL OPA reagent 1.0 µL sample solution[8].

  • In-Needle Mixing: Program the syringe to move up and down 5 times to ensure turbulent mixing within the loop.

  • Incubation: Pause the sequence for exactly 1.0 minute at room temperature.

  • Injection: Automatically flush the derivatized solution from the sample loop directly onto the analytical column[8].

Self-Validation & Quality Control Systems

To ensure the trustworthiness of the generated data, every derivatization protocol must operate as a self-validating system :

  • Quenching Verification (Fmoc-Cl): The presence of the Fmoc-ADAM peak at the end of the chromatogram confirms that the quenching step was successful. If the Fmoc-OH peak begins to rise in subsequent injections, the ADAM concentration must be increased[6].

  • Reagent Activation Check (DNS-Cl): The presence of the dansyl sulfonic acid peak (the hydrolysis product of DNS-Cl) acts as an internal positive control, proving the reagent was active and the pH was sufficiently alkaline. However, its peak area must be monitored to ensure it does not cause ion suppression in the elution window of the target analytes[4].

  • Degradation Monitoring (OPA): Because OPA derivatives are unstable, system suitability must include a continuous injection of a known standard over 2 hours. The calculated degradation rate confirms whether the automated in-needle timing is sufficiently precise to prevent quantitative drift.

References

  • BenchChem Technical Support Team. Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. BenchChem. 4

  • BenchChem Technical Support Team. Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl). BenchChem. 9

  • BenchChem Technical Support Team. Application Notes and Protocols for Amino Acid Analysis Using Phthalaldehyde (OPA) Pre-column Derivatization HPLC. BenchChem. 10

  • Wu, Y., et al. Targeted quantification of amino acids by dansylation. National Institutes of Health (PMC). 3

  • Einarsson, S., et al. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. PubMed. 7

  • Santa, T. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. 1

  • Gnanou, J. V., et al. Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. NISCPR.

  • Liu, Z., et al. Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. National Institutes of Health (PMC). 2

  • Boggia, R., et al. High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. Oxford University Press. 6

  • Peng, J., et al. Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. ACS Publications. 5

  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific. 8

Sources

Application Note: Advanced Isolation and Purification of 2-(Cyclohept-1-en-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-(Cyclohept-1-en-1-yl)ethan-1-amine is a highly versatile building block frequently utilized in the synthesis of N-alkenylated heterocycles and complex neuroactive pharmaceutical scaffolds. Structurally, the molecule presents a unique dichotomy: a highly lipophilic, bulky cycloheptene ring tethered to a polar, primary aliphatic amine.

Handling and purifying this compound presents three distinct physicochemical challenges:

  • Silanol Chemisorption: As a primary aliphatic amine, the free base interacts strongly with the acidic silanol groups (Si-OH) on standard normal-phase silica gel, leading to severe peak tailing, irreversible binding, and poor recovery[1].

  • Atmospheric Degradation: In its free base form, the primary amine is an oil that rapidly absorbs atmospheric carbon dioxide to form insoluble carbamate salts.

  • Volatility & Isomerization: The low molecular weight of the free base makes it susceptible to volatilization under high-vacuum evaporation, while the endocyclic double bond can undergo isomerization if exposed to strong Lewis acids or prolonged thermal stress[2].

To circumvent these issues, this application note details a robust, three-phase purification strategy. We utilize a phase-switching acid-base extraction to remove neutral impurities, followed by triethylamine (TEA)-deactivated silica gel chromatography to prevent chemisorption[3], and conclude with anhydrous hydrochloride salt precipitation to yield a stable, crystalline final product[2].

Physicochemical Profiling

Understanding the quantitative properties of 2-(Cyclohept-1-en-1-yl)ethan-1-amine is critical for predicting its behavior during phase partitioning and chromatography.

Table 1: Physicochemical Properties & Target Specifications

PropertyFree Base FormHydrochloride Salt Form (Final Product)
CAS Registry Number N/A1797358-94-1
Molecular Formula C₉H₁₇NC₉H₁₈ClN
Molecular Weight 139.24 g/mol 175.70 g/mol
Physical State Pale yellow to colorless oilWhite crystalline powder
Estimated pKa ~10.5 (Primary Amine)N/A
Stability Air-sensitive (Forms carbamates)Highly stable at room temperature

Purification Workflow Visualization

The following diagram maps the logical progression of the purification system, highlighting the state of the molecule at each stage.

PurificationWorkflow Step1 Crude Reaction Mixture (Amine + Neutral Impurities) Step2 Acid-Base Extraction (pH Swing 2.0 to 12.0) Step1->Step2 1M HCl, then 2M NaOH Step3 Crude Free Base (Lipophilic Oil) Step2->Step3 Organic Extraction Step4 Amine-Deactivated Silica Chromatography Step3->Step4 DCM/MeOH/TEA Gradient Step5 Purified Free Base (>95% Purity) Step4->Step5 Gentle Evaporation (<35°C) Step6 HCl Salt Precipitation (Anhydrous Conditions) Step5->Step6 2.0M HCl in Ether Step7 Pure 2-(Cyclohept-1-en-1-yl) ethan-1-amine HCl Step6->Step7 Filtration & Vacuum Drying

Figure 1: End-to-end phase-switching and chromatographic purification workflow.

Step-by-Step Experimental Protocols

Phase 1: Acid-Base Phase Switching

Causality: This step exploits the ~10.5 pKa of the primary amine. By dropping the pH to 2.0, the amine is protonated into a water-soluble ammonium salt, leaving lipophilic organic impurities in the organic layer. Raising the pH to 12.0 regenerates the free base, allowing it to be cleanly extracted back into an organic solvent.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent.

  • Phase Separation: Collect the lower aqueous layer (containing the protonated amine). Discard the upper EtOAc layer (containing neutral/acidic impurities). Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of lipophilic byproducts.

  • Basification: Cool the aqueous layer in an ice bath to 0 °C to prevent exothermic degradation. Slowly add 2M aqueous NaOH dropwise while stirring until the pH reaches strictly 12.0.

  • Recovery: Extract the basified aqueous layer three times with Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath ≤ 35 °C).

Self-Validation Checkpoint: The aqueous layer must test strictly at pH > 12 using universal indicator paper before the final DCM extraction. Failure to reach this pH will result in the amine remaining protonated in the aqueous phase, destroying the yield.

Phase 2: Triethylamine-Deactivated Silica Gel Chromatography

Causality: Standard silica gel will irreversibly bind primary amines. Pre-treating the column with Triethylamine (TEA) masks the acidic silanol sites, allowing the amine to elute sharply without tailing[3]. Alternatively, C18 reversed-phase chromatography can be utilized, but deactivated normal-phase silica is often more accessible and scalable for lipophilic amines[1].

Table 2: Chromatographic Conditions

ParameterSpecification
Stationary Phase Silica Gel (40–60 μm)
Deactivation Slurry 10:1:0.5 DCM : MeOH : TEA (v/v/v)
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH) containing 1% TEA
Detection UV (210 nm) / Ninhydrin Stain (TLC)
  • Column Preparation: Prepare a slurry of silica gel in the deactivation solvent (10:1:0.5 DCM:MeOH:TEA). Pour into the column and flush with 3 column volumes (CV) of the same mixture. Equilibrate the column with 5 CV of 100% DCM to remove excess TEA[3].

  • Loading: Load the crude free base (from Phase 1) onto the column using a minimal amount of DCM.

  • Elution: Run an isocratic gradient of 100% DCM for 2 CV, then gradually increase Mobile Phase B up to 10% over 10 CV.

  • Fraction Analysis: Spot fractions on TLC plates. Heat the plates after dipping in Ninhydrin stain.

Self-Validation Checkpoint: Primary amines will appear as distinct, rapidly developing pink/purple spots upon heating with Ninhydrin. If the spot streaks heavily, the column was insufficiently deactivated.

Phase 3: Anhydrous Hydrochloride Salt Formation

Causality: The purified free base is an unstable oil. Converting it to a hydrochloride salt prevents atmospheric oxidation and carbamate formation, yielding a highly pure, easily weighable solid[2].

  • Dissolution: Dissolve the purified free base in anhydrous diethyl ether (5 mL per 100 mg of amine) under a nitrogen atmosphere.

  • Precipitation: Cool the solution to 0 °C. Dropwise, add 1.1 equivalents of 2.0M HCl in diethyl ether. A white precipitate will form immediately.

  • Isolation: Stir for 15 minutes at 0 °C to ensure complete crystallization. Filter the suspension through a sintered glass funnel (medium porosity).

  • Washing & Drying: Wash the filter cake with ice-cold anhydrous diethyl ether (2 × 5 mL). Dry the white solid under high vacuum for 4 hours to remove residual solvent.

Self-Validation Checkpoint: The immediate formation of a bright white precipitate upon the addition of ethereal HCl confirms the successful generation of the salt. If the solution remains clear, the free base may have volatilized during Phase 2 evaporation, or the ether contains excessive water.

References

  • Teledyne ISCO, "RediSep C-18 reversed phase column Purification of primary amines", teledyneisco.com.
  • ACS Publications, "Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers", acs.org.
  • DOI.org, "Supporting Information Direct Synthesis of Unprotected 2-Azidoamines from Alkenes via an Iron-Catalyzed Difunctionalization Reaction", doi.org.

Sources

Application Note: Precision Synthesis of Functional Polyheptenamers via Ring-Opening Metathesis Polymerization (ROMP)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Cycloheptene and its substituted derivatives represent a highly versatile class of monomers in modern polymer chemistry[1]. While highly strained cyclic olefins (e.g., norbornene) undergo rapid, irreversible Ring-Opening Metathesis Polymerization (ROMP), cycloheptene possesses a moderate ring strain energy[2]. This intermediate thermodynamic profile makes cycloheptene derivatives exceptionally valuable for synthesizing chemically recyclable polymers and functional biomaterials. The polymerization can be precisely controlled in the forward direction and, under specific dilute conditions, reversed via Ring-Closing Metathesis (RCM)[3].

This application note provides a comprehensive, expert-level guide to the thermodynamic principles, logical experimental design, and self-validating protocols required to successfully polymerize cycloheptene derivatives for advanced material and drug delivery applications.

Thermodynamic Causality in Cycloheptene ROMP

To achieve high molecular weights and narrow dispersities, researchers must design experiments based on the causality of ROMP thermodynamics. The process is governed by the Gibbs free energy equation: ΔGp​=ΔHp​−TΔSp​ [4].

In ROMP, the primary driving force is the enthalpic release of ring strain ( ΔHp​<0 ). However, linking monomers into a polymer chain inherently reduces translational degrees of freedom, resulting in an unfavorable entropic penalty ( ΔSp​<0 )[5].

  • The Cycloheptene Challenge: The ring strain energy (RSE) of cycloheptene is approximately 6.7 kcal/mol, bridging the gap between non-polymerizable cyclohexene (~2.5 kcal/mol) and highly reactive cyclooctene (~7.4 kcal/mol)[2]. Because the enthalpic driving force is relatively weak, the entropic penalty can easily dominate at higher temperatures or low monomer concentrations, shifting the equilibrium toward the monomer or cyclic oligomers via backbiting[4].

  • The Experimental Solution: To drive the reaction forward, polymerizations must be conducted at high monomer concentrations (e.g., >2.0 M) and at or below room temperature to minimize the −TΔSp​ term.

Table 1: Comparative Thermodynamic Parameters of Cyclic Olefins
MonomerRing SizeApprox. Ring Strain Energy (kcal/mol)Polymerizability Profile
Cyclopentene 56.8Highly equilibrium-dependent; prone to depolymerization.
Cyclohexene 62.5Generally non-polymerizable under standard ROMP conditions.
Cycloheptene 76.7Polymerizable at high [M] and low T ; supports chemical recycling.
Cyclooctene 87.4Highly polymerizable; standard for linear polyolefins.
Norbornene Bicyclic27.2Irreversible, highly exothermic ROMP.

(Data synthesized from standard ROMP thermodynamic evaluations[5],[2],[3])

Thermodynamic Logic Diagram

ThermoLogic Monomer Cycloheptene Derivative Moderate Ring Strain (~6.7 kcal/mol) Enthalpy Enthalpy (ΔH < 0) Favorable but Weak Monomer->Enthalpy Entropy Entropy (ΔS < 0) Unfavorable (Loss of DOF) Monomer->Entropy Polymer Forward ROMP Favored Living Polyheptenamer Enthalpy->Polymer Drives Reaction Depolymerization Ring-Closing Metathesis (Depolymerization) Entropy->Depolymerization Drives Backbiting HighConc High Monomer Concentration (> 2.0 M) HighConc->Polymer Overcomes Entropic Penalty LowTemp Low to Ambient Temperature (T < Tc) LowTemp->Polymer Minimizes TΔS Term

Thermodynamic logic governing the ROMP of cycloheptene derivatives and backbiting competition.

Experimental Protocol: Self-Validating ROMP of Cycloheptene Derivatives

This protocol describes the living ROMP of a model substituted cycloheptene (e.g., 4-methylcycloheptene or a functionalized ester derivative) using the fast-initiating Grubbs 3rd Generation (G3) catalyst.

Expert Insight on Catalyst Choice: We select the G3 catalyst (pyridine-coordinated) over Grubbs 1st or 2nd Generation because its rate of initiation ( ki​ ) is vastly superior to its rate of propagation ( kp​ ). In an equilibrium-driven system like cycloheptene ROMP, simultaneous chain initiation is critical to achieving a narrow dispersity ( Đ<1.2 ) before secondary metathesis (chain transfer) scrambles the polymer architecture[2].

Workflow Diagram

ProtocolWorkflow Prep 1. Monomer Prep Anhydrous DCM, Degas Initiation 2. Catalyst Addition Grubbs Gen III (Fast) Prep->Initiation Monitor 3. In-situ 1H NMR Self-Validation Initiation->Monitor Quench 4. EVE Quenching Terminate Ru-Carbene Monitor->Quench Isolate 5. Precipitation Methanol Dropwise Quench->Isolate

Step-by-step experimental workflow for the living ROMP of cycloheptene derivatives.

Step-by-Step Methodology

Step 1: Monomer Preparation and Degassing

  • Dissolve the cycloheptene derivative in anhydrous, degassed dichloromethane (DCM) to achieve a final monomer concentration of 2.0 M to 3.0 M.

  • Causality: While Ruthenium carbenes are relatively moisture-tolerant, trace oxygen and water over the extended reaction times required for low-strain monomers will cause premature chain termination. Degassing via three freeze-pump-thaw cycles is mandatory for living characteristics.

Step 2: Catalyst Injection

  • Prepare a stock solution of Grubbs 3rd Generation catalyst in anhydrous DCM (e.g., 0.05 M).

  • Rapidly inject the calculated volume of catalyst to achieve the desired Monomer:Initiator ( [M]:[I] ) ratio (e.g., 100:1 for a target Degree of Polymerization of ~85, accounting for equilibrium).

  • Stir vigorously at 20 °C. Causality: Do not heat the reaction. Heating increases the −TΔS term, lowering the equilibrium conversion and promoting cyclic oligomer formation[4].

Step 3: Self-Validating In-Situ Monitoring

  • At 30-minute intervals, withdraw a 0.05 mL aliquot under N2​ , dilute in 0.5 mL CDCl3​ containing a drop of ethyl vinyl ether (EVE), and analyze via 1 H NMR.

  • Self-Validation Logic: Integrate the olefinic protons of the unreacted cycloheptene monomer (typically ~5.7 ppm) against the broad olefinic protons of the polyheptenamer backbone (~5.4 ppm).

  • The reaction is complete when the conversion plateaus (typically between 80-90% for cycloheptenes, representing the thermodynamic equilibrium [M]eq​ ). Proceeding past this plateau does not increase yield; it only increases dispersity via secondary metathesis.

Step 4: Quenching and Termination

  • Once equilibrium is validated via NMR, add an excess of Ethyl Vinyl Ether (EVE) (approx. 500 equivalents relative to the catalyst).

  • Stir for 30 minutes. Causality: EVE reacts with the active ruthenium carbene to form a highly stable, metathesis-inactive Fischer carbene. This irreversibly terminates the living chain and prevents depolymerization during the dilution of the workup phase[2].

Step 5: Isolation

  • Dilute the viscous mixture with a minimal amount of DCM to reduce viscosity.

  • Precipitate dropwise into vigorously stirring cold methanol (10x volume relative to DCM).

  • Filter the precipitated functional polyheptenamer and dry under vacuum to a constant weight.

Applications in Drug Development & Biomaterials

Substituted polyheptenamers are gaining significant traction in pharmaceutical formulations and tissue engineering. Because the polymer backbone retains double bonds, it serves as an ideal platform for post-polymerization modification (e.g., thiol-ene click chemistry) to attach targeting ligands, hydrophilic PEG chains, or small-molecule therapeutics. Furthermore, the moderate ring strain that allows for ROMP also facilitates controlled depolymerization (RCM) back to small cyclic molecules under dilute conditions. This provides a unique mechanism for the programmed degradation and clearance of drug delivery vectors in vivo[3].

References

  • Equilibrium Ring-Closing Metathesis | Chemical Reviews - ACS Publications Source: acs.org URL:[Link]

  • Irreversible Ring-Opening Polymerization: Harnessing the Thermodynamics of Strainless Monomers | CCS Chemistry Source: chinesechemsoc.org URL:[Link]

  • Living ring-opening metathesis polymerization Source: 20.210.105 (Caltech Authors) URL:[Link]

  • Cycloheptene - Wikipedia Source: wikipedia.org URL:[Link]

  • Polyheptenamer: A chemically recyclable polyolefin enabled by the... Source: nsf.gov URL:[Link]

Sources

Advanced Protocols for the Manipulation and Storage of Air-Sensitive Amines

Author: BenchChem Technical Support Team. Date: April 2026

The handling of air-sensitive amines requires rigorous atmospheric control to prevent rapid degradation. For researchers and drug development professionals, compromised amine reagents lead to poor reaction yields, irreproducible kinetics, and the generation of reactive impurities. This application note details the mechanistic rationale behind amine degradation and provides self-validating, step-by-step protocols for their purification, degassing, and inert handling.

Mechanistic Rationale: The Chemistry of Amine Degradation

Amines, particularly primary/secondary aliphatic amines and aromatic derivatives (e.g., aniline), are highly susceptible to two primary atmospheric degradation pathways:

  • Oxidative Cleavage (O₂ Exposure): In the presence of ambient oxygen, amines undergo 1[1]. This process is frequently catalyzed by trace metal ions (such as Fe³⁺ and Cu²⁺), which initiate radical cascades leading to C–N bond cleavage. The resulting byproducts include imines, ammonia, and organic acids[2]. In aromatic amines, this oxidation manifests visually; for example, freshly purified aniline is colorless but rapidly darkens to yellow, red, or black upon atmospheric exposure[3].

  • Carbamate Formation (CO₂ Exposure): Amines act as strong nucleophiles that readily attack atmospheric carbon dioxide. This reversible reaction forms zwitterionic adducts that quickly stabilize into 4[4]. Under thermal stress (e.g., during heated reactions), these carbamate intermediates can undergo intramolecular cyclization or condensation to form permanent degradation products like5[5].

Quantitative Analysis of Degradation Pathways

To effectively mitigate degradation, it is critical to understand the specific triggers and resulting byproducts. The table below summarizes the quantitative and qualitative parameters of amine degradation.

Degradation PathwayAtmospheric TriggerKey Catalysts / ConditionsPrimary ByproductsRequired Mitigation Strategy
Oxidative Cleavage O₂ (>1 ppm)Trace metals (Fe³⁺, Cu²⁺), UV LightImines, NH₃, Organic AcidsFreeze-Pump-Thaw degassing, Amber vial storage
Carbamate Formation CO₂ (Ambient)Moisture (H₂O), High basicityAlkyl ammonium carbamatesInert atmosphere (Ar/N₂) Schlenk/Glovebox handling
Thermal Decomposition Heat + CO₂Temperatures > 100 °CUrea derivatives, Heat-stable saltsVacuum distillation prior to high-temp reactions

Workflow Visualization

AmineWorkflow Raw Raw Amine Reagent (Potentially Degraded) Inspect Visual & Analytical Inspection (Colorimetric / NMR) Raw->Inspect Distill Vacuum Distillation (Removes Oligomers & Salts) Inspect->Distill Discolored / Impure FPT Freeze-Pump-Thaw (Removes Dissolved O2 / CO2) Inspect->FPT Clear / High Purity Distill->FPT Glovebox Glovebox Transfer (<1 ppm O2 / <5 ppm H2O) FPT->Glovebox Storage Amber Vial Storage (Prevents Photo-Oxidation) Glovebox->Storage Reaction Schlenk Line Synthesis (Inert Ar/N2 Blanket) Storage->Reaction Aliquot Transfer

Logical workflow for the purification, degassing, and inert handling of air-sensitive amines.

Core Experimental Protocols

Protocol A: Purification and Degassing via Schlenk Line

Causality: Liquid amines dissolve significant amounts of atmospheric gases. If an amine is simply distilled but not degassed, the dissolved O₂ will initiate radical oxidation upon heating. The6[6] facilitates both dynamic vacuum distillation to remove heavy oligomers and Freeze-Pump-Thaw degassing. Freezing the solvent solidifies the liquid matrix, allowing the vacuum to remove headspace gases without evaporating the solvent. Thawing allows trapped dissolved gases to escape into the newly evacuated headspace.

Step-by-Step Methodology:

  • Apparatus Setup: Connect a Schlenk flask containing the raw amine to a dual-manifold Schlenk line. Ensure the 7[7] is fully cooled to protect the vacuum pump from volatile, corrosive amine vapors.

  • Vacuum Distillation: Distill the amine under dynamic vacuum to separate it from dark, oxidized impurities. Collect the purified distillate in a flame-dried Schlenk receiver flask.

  • Freeze Phase: Submerge the receiver flask in a liquid nitrogen dewar until the amine is completely frozen solid.

  • Pump Phase: Open the flask's stopcock to the vacuum manifold for 5–10 minutes to evacuate all atmospheric gases from the headspace. Close the stopcock.

  • Thaw Phase: Remove the liquid nitrogen dewar and place the flask in a room-temperature water bath. Allow the amine to thaw completely. You will observe gas bubbles escaping from the liquid matrix into the headspace.

  • Cycle Repetition: Repeat Steps 3–5 for a minimum of three complete cycles.

  • Backfill: After the final thaw, backfill the flask with ultra-high purity Argon (preferred over N₂ for highly reactive systems due to its higher density).

Self-Validation Checkpoint:

  • Visual Purity: The distilled amine must be completely colorless. Any yellowing indicates a leak in the distillation apparatus[3].

  • Degassing Efficacy: During the "thaw" phase of the third cycle, carefully observe the liquid matrix. A successfully degassed amine will thaw smoothly without the evolution of any gas bubbles. If effervescence is still observed, a fourth cycle is mandatory.

Protocol B: Inert Atmosphere Handling and Glovebox Storage

Causality: While Schlenk lines are ideal for dynamic reactions, precise gravimetric measurements and long-term storage require the static inert environment of a glovebox. The glovebox atmosphere is continuously circulated over a 8[8] to reduce O₂ to <1 ppm, and molecular sieves to reduce H₂O to <5 ppm.

Step-by-Step Methodology:

  • Antechamber Cycling: Place the sealed Schlenk flask containing the degassed amine into the glovebox antechamber. Perform a minimum of three vacuum/refill cycles to replace the ambient air with the glovebox atmosphere. Leave the antechamber under vacuum when not actively transferring items to 9[9].

  • Transfer: Bring the flask into the main chamber. Using oven-dried glass pipettes, transfer the purified amine into10[10] to prevent photo-induced radical initiation.

  • Sealing: Seal the vials tightly with PTFE-lined caps. Do not use standard rubber septa for long-term storage, as basic amines can degrade the rubber over time.

Self-Validation Checkpoint:

  • Atmospheric Integrity: The glovebox's structural integrity is validated by its ability to maintain positive pressure (typically 3–5 psi during use). If the gloves are sucked inward or feel "limp," the internal pressure is compromised, and the oxygen analyzer should be immediately checked to ensure O₂ remains <1 ppm[9].

  • Chemical Validation: Natural abundance ¹⁵N NMR or ¹H/¹³C NMR can be run on an aliquot to confirm the absence of zwitterionic carbamate formation or imine protons, verifying the amine remained pristine during transfer[4].

References

  • Benchchem. Technical Support Center: Handling Air-Sensitive Reagents in Pyrrole Synthesis.
  • Purdue Chemistry.
  • University of San Diego. glovebox usage.
  • University of Houston. Glovebox Use Guidelines.
  • Asynt. What is a Schlenk Line - plus the Schlenk Line Survival Guide.
  • Ossila.
  • ChemRxiv. Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents.
  • MDPI. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.
  • Bellona. Amines Used in CO2 Capture - Health and Environmental Impacts.
  • RSC. Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts.

Sources

Troubleshooting & Optimization

Cycloheptene Synthesis Support Center: Troubleshooting & Methodological Guides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of cycloheptene derivatives. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals navigate the profound thermodynamic and kinetic hurdles inherent in constructing seven-membered carbocycles.

Unlike five- or six-membered rings, cycloheptenes suffer from severe transannular (Prelog) strain and an unfavorable entropic penalty during ring closure. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your syntheses succeed.

Module 1: Fundamental Thermodynamics & Kinetics (FAQ)

Q: Why do my cycloheptene syntheses consistently yield lower conversions and more side products compared to cyclopentene or cyclohexene derivatives? A: The formation of seven-membered rings is fundamentally disadvantaged by both enthalpy and entropy. Medium-sized rings (7–11 members) suffer from significant transannular interactions—steric clashes between hydrogen atoms across the ring—which destabilize the transition state[1]. Furthermore, the probability of the two reactive termini interacting to form a ring decreases exponentially with chain length. This imposes a severe entropic penalty, making competing intermolecular reactions (like oligomerization) highly favorable if kinetic control is lost[1].

Module 2: Ring-Closing Metathesis (RCM) Troubleshooting

Q: My RCM reaction is yielding linear oligomers instead of the desired cycloheptene derivative. How do I shift the equilibrium toward cyclization? A: You are observing a classic competition between intramolecular Ring-Closing Metathesis (RCM) and intermolecular Acyclic Diene Metathesis (ADMET)[2]. Because the energy barrier for cycloheptene formation is exceptionally high (e.g., ~55.6 kJ/mol for certain derivatives, compared to ~45.0 kJ/mol for cyclopentenes), the catalyst often defaults to the kinetically easier intermolecular pathway[3].

To resolve this, you must enforce thermodynamic control:

  • High-Dilution Conditions: Operating at concentrations below 0.01 M drastically reduces the frequency of intermolecular collisions, effectively starving the ADMET pathway[1].

  • Catalyst Upgrade: First-generation catalysts (e.g., Grubbs I) often lack the activity required to overcome the high activation energy of medium-sized rings. Upgrading to Grubbs II or Hoveyda-Grubbs II provides the necessary catalytic turnover and stability[3].

Data Summary: RCM Catalyst & Condition Optimization
ParameterSub-Optimal ChoiceOptimized ChoiceMechanistic Causality
Catalyst Grubbs IGrubbs II / HG-IIGrubbs I stalls due to the high activation energy of 7-membered rings. Grubbs II achieves full conversion via superior initiation rates.
Concentration > 0.1 M< 0.01 MHigh concentration favors intermolecular collisions (ADMET). Extreme dilution forces the catalyst into intramolecular RCM.
Atmosphere Static ArgonArgon SweepA static atmosphere allows cleaved ethylene gas to re-dissolve, promoting reversibility. An argon sweep drives the reaction forward via Le Chatelier's principle.
Protocol 1: Self-Validating High-Dilution RCM for Cycloheptenes

This protocol utilizes built-in analytical checkpoints to prevent irreversible oligomerization.

  • Pre-Reaction Baseline: Obtain a quantitative 1 H-NMR of the pure acyclic diene precursor. Integrate the terminal olefin proton signals (typically δ 4.9–5.1 ppm). This serves as your absolute baseline for conversion tracking.

  • Solvent Degassing: Dissolve the diene in anhydrous, rigorously degassed dichloromethane (DCM) to a final concentration of 0.005 M. Causality: Degassing removes oxygen (which decomposes the Ru-alkylidene catalyst), while high dilution prevents ADMET.

  • Catalyst Injection: Add 5–10 mol% Grubbs II catalyst in a single portion.

  • Reflux & Purge: Heat the reaction to reflux under a continuous, gentle argon sweep. Causality: The argon sweep actively removes dissolved ethylene gas, locking the reaction under thermodynamic control.

  • In-Process Validation (4 Hours): Pull a 0.1 mL aliquot, quench immediately with 2 drops of ethyl vinyl ether, and run a TLC against the starting material. If heavy baseline streaking is observed, ADMET is competing; halt the reaction, isolate the monomer, and dilute further for the next run.

  • Quench & Isolate: Once TLC indicates complete consumption of the diene, quench the active catalyst with excess ethyl vinyl ether (stir for 30 mins) and purify via silica gel flash chromatography.

RCM_Workflow Start Acyclic Diene Precursor Cat Add Ru-Catalyst (Grubbs II) High Dilution (<0.01 M) Start->Cat Inter Ruthenacyclobutane Intermediate Cat->Inter Split Reaction Pathway Split Inter->Split Olig Oligomerization / ADMET (High Conc. / Poor Cat.) Split->Olig Kinetic Control Fails Cyclo Cycloheptene Derivative (Entropically Favored) Split->Cyclo Thermodynamic Control

RCM Workflow & Thermodynamic Logic for Cycloheptene Synthesis.

Module 3: [4+3] Cycloaddition Troubleshooting

Q: I am attempting a [4+3] cycloaddition using an oxyallyl cation and a substituted furan, but I am observing a complex mixture of stereoisomers and O-heterocyclic byproducts. What is the mechanistic cause? A: The [4+3] cycloaddition is a powerful tool for building cycloheptene frameworks and typically proceeds via a concerted, synchronous transition state, which stereospecifically yields the compact cis-endo cycloadduct[4]. However, if your diene or dienophile possesses significant steric bulk, the concerted pathway is destabilized. The reaction is then forced into an asynchronous, stepwise carbonium ion pathway[5].

In this stepwise mechanism, the intermediate carbonium ion has a long enough half-life to undergo bond rotation, scrambling the stereochemistry. Furthermore, if your precursors contain unprotected hydroxyl groups, these nucleophiles will rapidly intercept the carbonium ion intermediate before ring closure, leading to dead-end O-heterocyclic byproducts[6].

Data Summary: Substituent Effects on[4+3] Cycloaddition Pathways
Diene/Dienophile ProfileDominant PathwayStereochemical OutcomePrimary Byproducts
Sterically Unhindered Concerted, SynchronousHigh cis-endo selectivityMinimal
Bulky C2-Substituents Stepwise Carbonium IonMixed endo/exo isomersLinear addition products
Unprotected Hydroxyls Stepwise Carbonium IonHighly variable / ScrambledO-Heterocycles
Protocol 2: Stereoselective [4+3] Cycloaddition via Oxyallyl Cations

This protocol is designed to enforce a concerted mechanism by controlling temperature and protecting reactive functional groups.

  • Precursor Preparation & Protection: Ensure the furan diene and the α,α′ -dibromoketone (oxyallyl cation precursor) are strictly anhydrous. Mask any free hydroxyl groups with robust silyl ethers (e.g., TBS or TIPS). Causality: Unprotected hydroxyls will trap the stepwise carbonium ion, terminating the cycloaddition.

  • Cryogenic Activation: Dissolve the precursors in anhydrous trifluoroethanol (TFE) and cool the system to -78 °C. Causality: Cryogenic temperatures stabilize the highly ordered, compact transition state, maximizing cis-endo stereoselectivity and suppressing the stepwise pathway.

  • Cation Generation: Slowly add a mild Lewis acid (e.g., freshly prepared Zn-Cu couple) or a non-nucleophilic base (e.g., triethylamine) dropwise to generate the oxyallyl cation in situ.

  • Controlled Warming: Allow the reaction to slowly warm to room temperature over a 12-hour period. Causality: Slow warming ensures the cycloaddition proceeds via the lowest energy (concerted) pathway before thermal degradation of the reactive cation occurs.

  • Stereochemical Validation: Upon workup, run a crude 1 H-NMR. Measure the integration ratio of the endo versus exo protons on the newly formed bridged cycloheptene system to validate the stereoselectivity of the batch before proceeding to downstream functionalization.

Cycloaddition_4_3 Diene Furan / 1,3-Diene Reaction Lewis Acid / Base Promoted Activation Diene->Reaction Dienophile Oxyallyl Cation Precursor Dienophile->Reaction PathSplit Mechanistic Pathway Reaction->PathSplit Concerted Concerted[4+3] Cycloaddition (Sterically Unhindered) PathSplit->Concerted Synchronous Stepwise Stepwise Carbonium Ion Pathway (Sterically Hindered) PathSplit->Stepwise Asynchronous Product Cycloheptene Derivative Concerted->Product High endo-selectivity Stepwise->Product Mixed stereoisomers Byproduct O-Heterocyclic Byproducts (Hydroxyl Interception) Stepwise->Byproduct Trapping by -OH

Mechanistic Divergence in [4+3] Cycloaddition Pathways.

References
  • Olefin cross metathesis and ring-closing metathesis in polymer chemistry - RSC Publishing | rsc.org | 1

  • Carbonium Ion - Explore the Science & Experts | ideXlab | idexlab.com | 6

  • Synthesis of gem-Difluoromethylene Containing Cycloalkenes via the Ring-Opening Reaction of gem-Difluorocyclopropanes and Subsequent RCM Reaction | The Journal of Organic Chemistry - ACS Publications | acs.org | 3

  • Ruthenium-Catalyzed Ring-Closing Metathesis: Recent Advances, Limitations and Opportunities | uwindsor.ca | 2

  • Eight possible diastereomers resulting from the [4+3] cycloaddition reaction of chiral furans and a symmetric oxyallyl cation. | researchgate.net | 4

  • A Stepwise [4 + 3] Cycloaddition Reaction of the 1,3-Diphenyl-2-azaallyl Anion. | uni-muenchen.de | 5

Sources

purification difficulties of 2-(Cyclohept-1-en-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2-(Cyclohept-1-en-1-yl)ethan-1-amine

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that purifying primary aliphatic amines with lipophilic, unsaturated ring systems presents unique chromatographic challenges. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity isolation of 2-(Cyclohept-1-en-1-yl)ethan-1-amine.

Analyte Profiling & Core Challenges

Target Molecule: 2-(Cyclohept-1-en-1-yl)ethan-1-amine (C₉H₁₇N, MW: 139.24 g/mol ) Structural Liabilities:

  • Primary Amine (pKa ~10.5): Highly basic, leading to severe irreversible adsorption and streaking on standard Brønsted-acidic silica gel[1].

  • Low Molecular Weight & Volatility: The free base lacks extensive hydrogen-bonding networks in non-polar solvents, making it highly susceptible to co-evaporation during solvent removal under vacuum.

  • Vinylic Attachment & Double Bond: The cycloheptene ring is susceptible to acid-catalyzed isomerization (endo-cyclic to exo-cyclic migration) if exposed to acidic stationary phases for prolonged periods.

Troubleshooting Guides (FAQs)

Q1: Why does my amine streak from the baseline to the solvent front, yielding <50% recovery on silica gel? The Causality: Unmodified silica gel contains acidic silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.5. When your primary amine (pKa ~10.5) interacts with the silica surface, it undergoes an acid-base reaction, forming a strongly retained ammonium-silicate ion pair[1]. This electrostatic interaction dominates over standard partition chromatography, causing severe tailing and irreversible binding[2]. The Solution: Employ the "2 pH Rule," which states that to properly elute an amine, the mobile phase pH should be adjusted to two units above the amine's pKa[2]. Add 1–5% Triethylamine (TEA) or 1% aqueous NH₄OH to your mobile phase. TEA acts as a sacrificial base, competitively binding to and "masking" the acidic silanol sites, allowing your target amine to elute cleanly based on its lipophilicity[1].

Q2: After pooling my pure fractions and evaporating the solvent, my yield is inexplicably low. Where did the product go? The Causality: 2-(Cyclohept-1-en-1-yl)ethan-1-amine has a low molecular weight (139.24 g/mol ). In its free-base form, it exhibits significant vapor pressure. Rotary evaporation under high vacuum (<50 mbar) or elevated water bath temperatures (>35°C) will cause the product to co-evaporate with the solvent. The Solution: Convert the volatile free base into a non-volatile salt prior to concentration. By adding 1.1 equivalents of ethereal HCl to your pooled fractions, you form the hydrochloride salt. This disrupts the vapor pressure dynamics, allowing you to safely dry the product under high vacuum without mass loss.

Q3: NMR analysis of my purified product shows a mixture of double-bond isomers. How did this happen? The Causality: The cycloheptenyl double bond is sensitive to acidic conditions. Prolonged exposure to the acidic surface of standard silica gel can protonate the allylic positions, forming a carbocation intermediate that resolves into thermodynamic isomers (e.g., exo-cyclic double bond migration). Furthermore, aliphatic amines are subject to decomposition and adsorption on active surfaces[3]. The Solution: Strictly avoid acidic modifiers (e.g., acetic acid). Pre-treat your silica column with 5% TEA in hexanes before loading the sample to neutralize all active acidic sites, or utilize an amine-functionalized (NH₂) stationary phase[4].

Visualizations of Purification Workflows

Workflow Start Crude Amine Mixture Check TLC (Ninhydrin Stain) Start->Check Decision Streaking? Check->Decision Standard Standard Silica (Hex/EtOAc) Decision->Standard No Modified TEA-Treated Silica (1% TEA Modifier) Decision->Modified Yes Evap Form HCl Salt (+1.1 eq HCl) Standard->Evap Pure Fractions Modified->Evap Pure Fractions Dry Safe Evaporation (No Mass Loss) Evap->Dry

Fig 1. Self-validating purification workflow for volatile primary amines.

Mechanism Silanol Silica Surface (Si-OH, pKa ~5) IonPair Si-O⁻ H₃N⁺-R Irreversible Binding Silanol->IonPair Direct Contact Masked Si-O⁻ HNEt₃⁺ Masked Surface Silanol->Masked + TEA Modifier Amine Target Amine (pKa ~10.5) Amine->IonPair FreeAmine Free R-NH₂ Mobile Phase Amine->FreeAmine Elutes Freely TEA Triethylamine (TEA) TEA->Masked Masked->FreeAmine + Target Amine

Fig 2. Mechanistic rationale for silanol masking using triethylamine.

Experimental Protocols (Self-Validating Systems)

Protocol A: Silanol-Masked Normal Phase Chromatography

This protocol utilizes competitive binding to prevent streaking and isomerization.

  • Column Pre-treatment: Pack the silica gel column using a solvent system of Hexanes containing 5% (v/v) Triethylamine (TEA). Flush with 3 column volumes (CV) to ensure complete saturation and masking of silanol groups[1].

  • Equilibration: Flush the column with 2 CV of your starting mobile phase (e.g., 99:1 Hexanes:TEA) to remove excess TEA.

  • Sample Loading: Dissolve the crude 2-(Cyclohept-1-en-1-yl)ethan-1-amine in a minimum amount of the starting mobile phase. Apply evenly to the column head.

  • Elution: Run a gradient of Hexanes to Ethyl Acetate, maintaining a constant 1% TEA modifier throughout the run.

  • Self-Validation (2D-TLC): To validate that the amine is not degrading on the column, perform a 2D-TLC. Spot the sample, run it in standard solvent, rotate the plate 90°, and run it in TEA-modified solvent. If spots deviate from the diagonal, degradation is occurring, validating the absolute necessity of the TEA modifier. Visualize using a Ninhydrin stain (specific for primary amines, yielding a deep purple/pink spot).

Protocol B: Volatility-Proof Concentration (Salt Formation)

This protocol prevents mass loss of the low-MW free base during solvent evaporation.

  • Fraction Pooling: Combine all TLC-pure fractions containing the target amine into a pre-weighed round-bottom flask.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.1 molar equivalents of 2M HCl in Diethyl Ether dropwise while stirring. A white precipitate (the hydrochloride salt) may begin to form depending on the solvent volume.

  • Evaporation: Remove the solvent using a rotary evaporator. Set the water bath to a maximum of 30°C and gradually reduce pressure to 50 mbar.

  • Self-Validation (Mass Tracking): Weigh the flask after initial drying, then subject it to high vacuum (<1 mbar) for 2 hours and weigh again. A constant mass validates that the salt formation successfully arrested the volatility of the compound.

Quantitative Data Presentation

Table 1: Mobile Phase Modifiers for Amine Chromatography

ModifierTypical Conc.Mechanism of ActionProsCons
Triethylamine (TEA) 1 - 5% (v/v)Competitive binding to acidic silanols[1]Excellent peak shape; volatile.Strong odor; can co-elute if not fully dried.
Ammonium Hydroxide 1 - 2% (v/v)pH adjustment and silanol maskingHighly volatile; easy to remove.Requires polar solvents (MeOH/DCM) for miscibility.
Pre-column Derivatization N/ACovalent modification (e.g., DMQC-OSu)Eliminates basicity entirely; adds UV/Fluorescence.Adds synthetic steps; requires subsequent deprotection.

Table 2: Evaporation Parameters vs. Product Recovery

Analyte StateWater Bath TempVacuum PressureExpected RecoveryRisk Profile
Free Base40°C< 50 mbar30 - 50%High Risk (Severe volatilization)
Free Base25°C> 150 mbar75 - 85%Moderate Risk (Slight co-evaporation)
HCl Salt40°C< 10 mbar> 98%Safe (Vapor pressure neutralized)

References

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]

  • Title: Separation of structurally related primary aliphatic amines using hydrophilic interaction chromatography Source: PubMed (NIH) URL: [Link]

Sources

Diagnostic Workflow: Resolving Amine Peak Tailing & Signal Loss

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amines.

Amines are notoriously challenging analytes in gas chromatography due to their high basicity, strong polarity, and tendency to form hydrogen bonds. This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve chromatographic failures associated with amine analysis.

G Start Poor Amine Peak Shape (Tailing or Signal Loss) CheckInlet Are inlet liner & glass wool base-deactivated? Start->CheckInlet ActionInlet Install base-deactivated liner. Remove standard glass wool. CheckInlet->ActionInlet No CheckColumn Is an amine-specific column installed? CheckInlet->CheckColumn Yes ActionInlet->CheckColumn ActionColumn Switch to base-modified stationary phase. CheckColumn->ActionColumn No CheckDeriv Are primary/secondary amines derivatized? CheckColumn->CheckDeriv Yes ActionColumn->CheckDeriv ActionDeriv Perform chemical derivatization (e.g., Chloroformates). CheckDeriv->ActionDeriv No Success Optimal GC-MS Resolution & Symmetrical Peaks CheckDeriv->Success Yes ActionDeriv->Success

Diagnostic workflow for resolving amine peak tailing and signal loss in GC-MS.

Troubleshooting Q&A

Q1: Why do my primary and secondary amine peaks exhibit severe tailing, and how can I mechanically resolve this without derivatization? A1: Amines act as strong hydrogen-bond donors and acceptors. In a GC-MS system, they interact non-covalently with active acidic sites—primarily free silanol (-Si-OH) groups on the quartz inlet liner, glass wool, and the silica tubing of the column[1][2]. This interaction causes an adsorption-desorption kinetic delay, which manifests as peak tailing. Resolution: If you must analyze free (underivatized) amines, you must eliminate these active sites. Use specifically base-deactivated inlet liners and completely avoid standard borosilicate glass wool, which presents a massive surface area of active silanols. Furthermore, standard non-polar columns (like a 5% phenyl phase) are insufficient; you must use an amine-specific column (e.g., base-modified polyethylene glycol or siloxane phases) designed to withstand basic compounds[3][4].

Q2: I am extracting biogenic amines from aqueous biological matrices. Which derivatization strategy is most effective? A2: Biogenic amines (e.g., histamine, cadaverine) have extremely low volatility and high polarity, making direct GC-MS analysis highly irreproducible[5]. Derivatization replaces the active amine hydrogens, increasing volatility, thermal stability, and mass spectral abundance[6][7]. Resolution: While silylation (using BSTFA/MSTFA) is common, it strictly requires anhydrous conditions because water rapidly hydrolyzes silyl reagents[2]. For aqueous biological matrices, alkyl chloroformates (e.g., ethyl or propyl chloroformate) are vastly superior. They react directly and rapidly with primary, secondary, and tertiary amines in aqueous basic solutions to form stable carbamate derivatives[5][8]. This allows for simultaneous derivatization and liquid-liquid extraction into an organic solvent, streamlining sample preparation.

Q3: My derivatized amine peaks are suddenly dropping in response, and I am seeing baseline perturbations. What is the root cause? A3: This symptom is a classic indicator of inlet contamination or column phase degradation. Accumulated involatile matrix residues in the inlet liner create new active sites that can adsorb or thermally degrade your analytes before they reach the column[2][9]. Additionally, if your sample preparation does not adequately remove excess derivatization reagent or acidic byproducts (e.g., HCl generated during acylation), these compounds will continuously strip the stationary phase of the column, leading to baseline rise and loss of retention[8]. Resolution: Implement a strict preventive maintenance schedule. Replace the inlet liner and septum every 50-100 injections for complex matrices[2]. Ensure your protocol includes a post-derivatization clean-up step (like SPME or solvent extraction) to isolate the derivatized amines from excess reagents.

Quantitative Data & Selection Guides

Table 1: GC-MS Column Selection for Amine Analysis

Column Type Chemistry Target Analytes Limitations
Standard Non-Polar (e.g., DB-5ms) 5% Diphenyl / 95% Dimethyl polysiloxane Derivatized amines only Severe tailing for free amines due to active silanols.
Base-Modified Siloxane (e.g., Rtx-Volatile Amine) Base-deactivated siloxane Volatile free amines, short-chain aliphatics Highly robust, but requires rigorously base-deactivated inlet pathways[4].
Base-Modified PEG (e.g., CAM, Stabilwax-DB) Base-deactivated polyethylene glycol Primary/secondary free amines, polyamines Poor stability above 250°C; degrades in the presence of water/oxygen.

| Porous Polymer (e.g., Chromosorb 103) | Uncoated porous polymer resin | C1-C10 short-chain aliphatic amines | Excessive retention times for high molecular weight amines[1]. |

Table 2: Common Derivatization Strategies for Amines

Reagent Class Example Reagents Reaction Environment Primary Benefit Drawback
Alkyl Chloroformates Ethyl chloroformate (ECF) Aqueous, basic (pH > 9) Fast reaction in water; forms highly stable carbamates[8]. Requires a dealkylation step for tertiary amines.
Silylation BSTFA, MSTFA Strictly anhydrous Highly versatile; excellent MS fragmentation patterns[2]. Reagents are highly moisture-sensitive.

| Acylation | HFBA, MBTFA | Anhydrous organic solvent | Introduces halogens; excellent for ECD or negative-ion MS[7]. | Generates acidic byproducts that can degrade GC columns. |

Step-by-Step Methodologies

Protocol 1: Aqueous In-Situ Derivatization using Alkyl Chloroformates

Causality Principle: The addition of a base (pyridine/NaOH) deprotonates the amine, making it a stronger nucleophile to attack the chloroformate. The simultaneous addition of an organic solvent extracts the newly formed, less-polar carbamate derivative away from the aqueous matrix, driving the reaction to completion and protecting the GC column from water.

  • Sample Preparation: Aliquot 1.0 mL of the aqueous amine sample into a glass centrifuge tube.

  • pH Adjustment: Add 100 µL of pyridine (acts as an acid scavenger and catalyst) and adjust the pH to >9 using 1M NaOH.

  • Reagent Addition: Add 1.0 mL of an extraction solvent (e.g., hexane or chloroform) followed by 50 µL of ethyl chloroformate (ECF).

  • Reaction: Vortex vigorously for 1-2 minutes. The derivatization and organic extraction occur simultaneously.

  • Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic phases.

  • Self-Validation Step: Extract the upper organic layer and inject 1 µL into the GC-MS. Validate successful derivatization by extracting the characteristic mass chromatogram for the expected carbamate molecular ion (M+). The complete absence of the underivatized amine peak confirms 100% reaction efficiency.

Protocol 2: GC-MS Inlet Maintenance for Basic Compounds

Causality Principle: Removing active sites in the vaporization chamber prevents the adsorption-desorption lag that causes peak tailing and thermal degradation of basic analytes.

  • System Cooling: Cool the GC inlet to <50°C and the oven to ambient temperature to prevent oxidation of the column phase during atmospheric exposure.

  • Inspection: Remove the septum nut, septum, and the old inlet liner. Inspect the liner for dark matrix residue, which indicates the source of active site generation[2].

  • Replacement: Install a new, base-deactivated single-taper liner. Do not use standard silanized liners, as their slightly acidic nature will still bind basic amines. If glass wool is necessary for vaporization, ensure it is strictly base-deactivated.

  • Column Trimming: Trim 10-20 cm from the front end of the GC column using a ceramic scoring wafer to remove non-volatile matrix buildup and degraded stationary phase[5].

  • Conditioning: Reinstall the column, verify carrier gas flow, and bake out the inlet at 250°C for 30 minutes before running a blank injection to establish a clean baseline[9].

References

  • GC Column Selection Guide - Sigma-Aldrich. Sigma-Aldrich. 3

  • Bulletin 737F Amines Analysis by Packed Column GC - LabRulez GCMS. LabRulez. 1

  • GC-MS Sample Preparation - Organomation. Organomation. 2

  • Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Restek / GCMS.cz. 4

  • Derivatization Methods in GC and GC/MS. IntechOpen. 6

  • Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks. Virginia Tech. 10

  • GC Troubleshooting* - Agilent. Agilent Technologies. 9

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. 8

  • GC-MS analysis of eight aminoindanes using three derivatization reagents. PubMed. 7

Sources

resolving peak tailing in HPLC analysis of basic compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in liquid chromatography: peak tailing of basic compounds .

Rather than simply providing a list of quick fixes, this guide delves into the physicochemical mechanisms driving chromatographic behavior. By understanding the causality behind peak tailing, you can implement self-validating protocols that ensure robust, reproducible, and scientifically sound analytical methods.

The Root Cause: Why Do Basic Compounds Tail?

Q: Why does my basic analyte (e.g., an amine) exhibit severe peak tailing on a standard C18 column, while neutral compounds elute symmetrically?

A: Peak tailing of basic compounds on silica-based reversed-phase columns is fundamentally a problem of mixed-mode retention [1].

While your intended retention mechanism is the hydrophobic interaction between the analyte and the C18 ligand, basic compounds (which are typically protonated and positively charged at neutral to low pH) undergo a secondary, parasitic interaction. They interact electrostatically with residual, unendcapped silanol groups (Si-OH) on the silica surface[1].

Older "Type A" silicas contain metal impurities that activate these silanols, making them highly acidic[2]. When these silanols deprotonate to form negatively charged silanolate ions (Si-O⁻), they act as weak cation exchangers[3]. Because desorption from these ion-exchange sites is kinetically slower than desorption from the hydrophobic C18 ligands, the molecules elute at different rates, dragging out the back half of the peak and creating a "tail"[2].

G Analyte Basic Analyte (Protonated R-NH3+) C18 C18 Ligand (Hydrophobic Retention) Analyte->C18 Primary Interaction (Fast Desorption) Silanol Residual Silanol (Si-O- Ion Exchange) Analyte->Silanol Secondary Interaction (Slow Desorption) Peak Asymmetric Peak (Tailing) C18->Peak Silanol->Peak

Caption: Mixed-mode retention mechanism causing peak tailing in basic compounds.

Mobile Phase Optimization: Chemical Masking

Q: How can I resolve this tailing without purchasing a new column?

A: If you are locked into a specific column (e.g., for a validated USP method), you must alter the thermodynamic environment of the mobile phase to suppress secondary interactions. There are two primary strategies:

1. pH Suppression (The Kinetic Approach): The pKa of isolated silanol groups on silica is typically between 3.5 and 4.5. By lowering the mobile phase pH to < 3.0 (using buffers like phosphate or formic acid), you force the equilibrium toward the fully protonated, neutral state (Si-OH)[3]. This neutralizes the cation-exchange sites, effectively blinding the basic analyte to the silica surface[4]. Alternatively, if your column is stable at high pH (pH > 10), you can deprotonate the basic analyte itself, rendering it neutral and incapable of electrostatic interaction[1].

2. Silanol Suppressors / Competing Bases (The Masking Approach): If low pH is insufficient, you can add a competing base like Triethylamine (TEA) at concentrations of 5–25 mM[4]. TEA is a small, highly basic molecule that floods the column, competitively binding to and masking the active silanolate sites[3]. Because TEA occupies the ion-exchange sites, your basic analyte is forced to interact solely with the C18 ligands, restoring peak symmetry[5].

Note of Caution: TEA can alter the stationary phase surface semi-permanently and may cause baseline drift or ion-suppression if you are using LC-MS[6].

Advanced Column Chemistries: The Hardware Solution

Q: I am developing a new method and want to avoid mobile phase additives like TEA. What column technology should I choose?

A: Modern column engineering has largely rendered mobile phase additives obsolete for new methods[4]. If you are experiencing tailing, consider upgrading your stationary phase:

  • Type B High-Purity Silica: Modern Type B silicas are synthesized from ultra-pure silanes, eliminating the metal impurities that activate silanols[3]. This dramatically reduces tailing right out of the box[4].

  • Polar-Embedded Columns: These phases incorporate a polar functional group (such as an amide, urea, or ether linkage) directly into the alkyl chain near the silica surface[7]. This polar group creates a localized layer of water that electrostatically shields the residual silanols from the basic analytes, effectively preventing tailing while offering alternative selectivity[7].

  • Organo-Silica Hybrids / Polymeric Columns: These columns replace traditional silica with a hybrid organic-inorganic matrix, which inherently possesses fewer surface silanols and can withstand extreme pH values (up to pH 12), allowing you to run methods where the basic analyte is fully deprotonated[3].

Quantitative Data & Troubleshooting Summaries

To facilitate rapid decision-making during method development, reference the following comparative tables.

Table 1: Comparison of Stationary Phases for Basic Compounds

Column TechnologySilanol ActivitypH StabilityBest Use Case for Basic Compounds
Type A Silica (Older) High (Metal-activated)pH 2 - 8Legacy methods only; requires TEA additives.
Type B Silica (Modern) Low (High purity)pH 2 - 8Standard method development at low pH (< 3).
Polar-Embedded (Amide/Ether) ShieldedpH 2 - 8Compounds with multiple polar/basic groups; 100% aqueous methods.
Organo-Silica Hybrid Very LowpH 1 - 12High pH methods to deprotonate basic analytes.

Table 2: Mobile Phase Additives for Peak Shape Correction

AdditiveTypical ConcentrationMechanism of ActionDrawbacks
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Lowers pH (< 2.5) and acts as an ion-pairing agent.Causes ion suppression in LC-MS.
Triethylamine (TEA) 5 mM - 25 mMCompetitively binds to and masks active silanols.Volatile; alters column chemistry; not MS-compatible.
Phosphate Buffer 10 mM - 25 mMHigh ionic strength masks electrostatic interactions.Non-volatile; precipitates in high organic (>80% ACN).

Experimental Protocols & Workflows

Protocol: Step-by-Step Optimization for Peak Tailing Resolution

This self-validating protocol ensures that you isolate variables systematically, preventing the masking of underlying mechanical issues (like dead volume) with chemical fixes.

Step 1: Rule Out Extra-Column Volume & Mechanical Issues

  • Inject a neutral, well-retained standard (e.g., toluene or uracil).

  • If the neutral peak also tails, the issue is mechanical (e.g., void in the column bed, blocked frit, or excessive extra-column dead volume)[5]. Do not proceed to chemical fixes; replace the column or fittings.

  • If the neutral peak is symmetrical but the basic analyte tails, proceed to Step 2.

Step 2: Optimize Buffer Strength and pH

  • Prepare a fresh mobile phase using a 25 mM Potassium Phosphate buffer.

  • Adjust the pH of the aqueous portion to 2.5 using Phosphoric acid (ensure pH is measured before adding organic modifiers).

  • Equilibrate the column with 10-15 column volumes.

  • Inject the basic analyte. If the USP tailing factor ( Tf​ ) is ≤1.5 , the method is optimized. If Tf​>1.5 , proceed to Step 3.

Step 3: Implement a Silanol Suppressor (Legacy Columns)

  • To the pH 2.5 buffer prepared in Step 2, add 10 mM Triethylamine (TEA)[4].

  • Re-adjust the pH back to 2.5 if the addition of TEA shifted it.

  • Flush the column with 20 column volumes (TEA takes longer to equilibrate as it binds to the stationary phase).

  • Inject the sample. Evaluate peak symmetry and retention time reproducibility over 5 replicate injections.

G Start Observe Peak Tailing for Basic Compound CheckNeutral Does a Neutral Standard Tail? Start->CheckNeutral MechFix Fix Mechanical Issue (Fittings, Frit, Void) CheckNeutral->MechFix Yes CheckpH Adjust Mobile Phase pH (Buffer to pH < 3) CheckNeutral->CheckpH No (Chemical Issue) Success1 Peak Symmetry Restored (Tf <= 1.5) CheckpH->Success1 Tailing resolved AddModifier Add Competing Base (e.g., 10 mM TEA) CheckpH->AddModifier Tailing persists AddModifier->Success1 Tailing resolved ChangeColumn Switch Column Chemistry (Polar-embedded or Hybrid) AddModifier->ChangeColumn Tailing persists ChangeColumn->Success1 Optimal Separation

Caption: Systematic troubleshooting workflow for resolving peak tailing in HPLC.

References

  • Polar-Embedded and Polar-Endcapped Stationary Phases for LC | ResearchGate |[Link]

  • The Theory of HPLC Column Chemistry | Aqua Energy Expo |[Link]

  • Why Do Peaks Tail? - LC Troubleshooting Bible | LC Troubleshooting Bible | [Link]

  • Reasons for Peak Tailing of HPLC Column | Hawach |[Link]

  • Critical Evaluation of Chromatography Methods – HPLC | Element Lab Solutions |[Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing | Chromatography Online |[Link]

Sources

handling and disposal of reagents for 2-(Cyclohept-1-en-1-yl)ethan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 2-(Cyclohept-1-en-1-yl)ethan-1-amine. The synthetic route involves a Horner-Wadsworth-Emmons (HWE) olefination of cycloheptanone to form an unsaturated nitrile intermediate, followed by a rigorous reduction using Lithium Aluminum Hydride (LiAlH₄).

Because this pathway utilizes highly reactive, pyrophoric reagents and generates complex waste streams, this guide focuses on the causality of reaction behaviors, self-validating experimental protocols, and strict safety compliance.

Process Visualization

SynthesisWorkflow Step1 Cycloheptanone + Diethyl (cyanomethyl)phosphonate HWE HWE Olefination (NaH, THF, 0°C) Step1->HWE Nitrile 2-(Cyclohept-1-en-1-yl)acetonitrile HWE->Nitrile Aqueous Workup Reduction Nitrile Reduction (LiAlH4, THF, Reflux) Nitrile->Reduction Quench Fieser Quench (H2O / 15% NaOH / H2O) Reduction->Quench Cool to 0°C Product 2-(Cyclohept-1-en-1-yl)ethan-1-amine Quench->Product Organic Extraction Waste Granular Al/Li Salts (Solid Reactive Waste) Quench->Waste Vacuum Filtration

Workflow for 2-(Cyclohept-1-en-1-yl)ethan-1-amine synthesis and waste generation.

Quantitative Reagent & Disposal Data

Proper segregation of waste is critical to prevent exothermic cross-reactions in the laboratory[1].

ReagentHazard ClassificationIncompatibilitiesQuenching / Disposal Strategy
Diethyl (cyanomethyl)phosphonate Irritant, Target Organ ToxicantStrong oxidizers, strong basesAqueous Waste: Segregate into organophosphorus/cyanide-compatible streams. Do not mix with acids.
Sodium Hydride (NaH) Pyrophoric, Water-ReactiveWater, alcohols, acidsSolid Waste: Quench slowly with isopropanol, then ethanol, then water. Dispose of as basic aqueous waste.
Lithium Aluminum Hydride (LiAlH₄) Pyrophoric, Water-ReactiveWater, acids, peroxidesSolid Waste: Quench via Fieser method. Dispose of filtered granular salts as hazardous solid waste.
Cycloheptanone Flammable, IrritantOxidizing agentsOrganic Waste: Standard non-halogenated organic waste stream.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in feedback mechanisms. The following methodologies are designed as self-validating systems, where visual and physical cues confirm the success of each mechanistic step.

Protocol A: Horner-Wadsworth-Emmons (HWE) Olefination[2]

Mechanistic Goal: Deprotonate diethyl (cyanomethyl)phosphonate to form a nucleophilic carbanion, which attacks cycloheptanone.

  • Preparation: Suspend 1.2 equivalents of NaH (60% dispersion in mineral oil) in anhydrous THF under an argon atmosphere at 0°C.

  • Ylide Formation: Add 1.1 equivalents of diethyl (cyanomethyl)phosphonate dropwise.

    • Self-Validation Check: Vigorous bubbling (H₂ gas evolution) will commence. The reaction is complete when bubbling entirely ceases and the solution becomes clear/pale yellow, confirming quantitative ylide formation.

  • Coupling: Add 1.0 equivalent of cycloheptanone dropwise. Stir for 2 hours at room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield 2-(cyclohept-1-en-1-yl)acetonitrile.

Protocol B: Nitrile Reduction & The Fieser Quench[3][4]

Mechanistic Goal: Reduce the nitrile to a primary amine without trapping the product in an aluminum hydroxide emulsion.

  • Reduction: Suspend n grams of LiAlH₄ (2.0 equivalents) in anhydrous THF at 0°C under argon. Slowly add the nitrile intermediate dissolved in THF. Reflux for 4 hours, then cool to 0°C.

  • The Fieser Quench:

    • Step 1: Add exactly n mL of DI water dropwise. (Caution: Highly exothermic H₂ evolution).

    • Step 2: Add exactly n mL of 15% aqueous NaOH dropwise.

    • Step 3: Add exactly 3n mL of DI water dropwise.

  • Granulation: Remove the ice bath and stir vigorously for 15–30 minutes at room temperature.

    • Self-Validation Check: The mixture must transition from a thick, gray, sticky sludge into a suspension containing a crisp, white, granular precipitate. If the mixture remains gray or sludgy, the aluminate salts have not fully crystallized; continue stirring or add a few drops of water until granulation occurs.

  • Isolation: Filter the white salts through a pad of Celite. Wash the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the crude 2-(Cyclohept-1-en-1-yl)ethan-1-amine.

Troubleshooting & FAQs

Q: Why does my HWE reaction mixture turn dark brown, and why is my yield of the nitrile intermediate so low? A: Causality: Diethyl (cyanomethyl)phosphonate carbanions are highly reactive. If the base (NaH) is added too rapidly or temperature control is lost, localized thermal spikes cause the phosphonate to undergo self-condensation or promote aldol-type side reactions with the ketone[2]. Resolution: Ensure strict temperature control (0°C) during the addition phase. Rely on the self-validating cue: do not add the cycloheptanone until the hydrogen gas evolution from the ylide formation has completely stopped.

Q: During the LiAlH₄ workup, I ended up with a thick, unfilterable gelatinous mass. What happened, and can I recover my amine? A: Causality: You likely quenched the reaction indiscriminately with water or acid. LiAlH₄ reduces the nitrile to an iminium intermediate, then to the amine, forming strong coordinate bonds between the amine product and the aluminum center. Adding water randomly hydrolyzes these complexes into a polymeric aluminum hydroxide gel that physically traps your product and solvent[3]. Resolution: You must use the Fieser method[4]. The 15% NaOH specifically converts the polymeric gel into highly water-soluble sodium aluminate ( NaAlO2​ ), while the final addition of water forces the precipitation of a crystalline, non-coordinating lithium aluminate matrix. To rescue your current emulsion, add 15% NaOH and stir vigorously until the gel breaks down into a granular solid, then filter.

Q: What is the correct and safe protocol for cleaning up a localized LiAlH₄ powder spill on the bench? A: Causality: LiAlH₄ reacts violently with ambient atmospheric moisture to generate hydrogen gas. The heat of this hydrolysis reaction can easily reach the auto-ignition temperature of hydrogen, causing a spontaneous fire[1][5]. Resolution: Never use water or combustible materials like paper towels.

  • Immediately smother the spill with dry sand or a Class D fire extinguisher powder (e.g., Met-L-X)[1].

  • Use non-sparking (e.g., Teflon or plastic) tools to scoop the sand/LiAlH₄ mixture into a dry, inert container.

  • Transfer the container to a fume hood.

  • Slowly and carefully quench the mixture by adding ethyl acetate dropwise (which reacts mildly with LiAlH₄ to form ethanol and aluminum ethoxide), followed by isopropanol, and finally water[5]. Dispose of the resulting slurry as hazardous aqueous basic waste.

Q: How should I store the final 2-(Cyclohept-1-en-1-yl)ethan-1-amine product to prevent degradation? A: Causality: Primary aliphatic amines are highly nucleophilic and basic. Upon exposure to ambient air, they rapidly react with atmospheric carbon dioxide ( CO2​ ) to form solid carbamate salts, which appear as a white crust on the oil. They are also susceptible to oxidative degradation. Resolution: Immediately transfer the purified amine to an amber glass vial, purge the headspace thoroughly with argon or nitrogen, seal with a PTFE-lined cap, and store at -20°C.

References

  • Chemistry LibreTexts. "Quenching Reactions: Aluminum based reactions". LibreTexts. Available at:[Link]

  • National Institutes of Health (PMC). "Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E‑α,β-Unsaturated β‑Boryl Nitriles". PMC. Available at:[Link]

  • Princeton University Environmental Health and Safety. "Lithium Aluminum Hydride". Princeton University. Available at:[Link]

  • Stanford University Environmental Health and Safety. "LCSS: LITHIUM ALUMINUM HYDRIDE". Stanford University. Available at:[Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(Cyclohept-1-en-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-(Cyclohept-1-en-1-yl)ethan-1-amine . As a critical intermediate in advanced drug development, transitioning this molecule from the bench to pilot-scale presents unique thermodynamic and chemoselective challenges. While alternative multi-step Grignard/Delepine routes exist[1], the most scalable and atom-economical approach utilizes a two-step sequence: a Knoevenagel condensation followed by a chemoselective reductive isomerization.

This guide is designed to provide actionable, field-proven solutions. It moves beyond basic recipes to explain the mechanistic causality behind each process parameter, ensuring your workflows are robust, safe, and self-validating.

Synthetic Workflow Overview

The optimal industrial route avoids the use of hazardous chlorinating agents and urotropine by leveraging a direct condensation-reduction pathway.

Workflow N1 Cycloheptanone + Cyanoacetic Acid N2 Knoevenagel Condensation (Ammonium Acetate / Acetic Acid) N1->N2 N3 Cycloheptylideneacetonitrile (Intermediate) N2->N3 N4 Chemoselective Hydrogenation (Doped Raney-Ni, 1.2 MPa H₂) N3->N4 N5 2-(Cyclohept-1-en-1-yl)ethan-1-amine (Target API Intermediate) N4->N5

Fig 1. Scalable two-step synthetic workflow for 2-(Cyclohept-1-en-1-yl)ethan-1-amine.

Self-Validating Experimental Protocols

Step 1: Knoevenagel Condensation & Decarboxylation

Mechanistic Causality: The condensation of cycloheptanone with cyanoacetic acid forms an unstable intermediate that rapidly decarboxylates. At scale, bulk addition of solid cyanoacetic acid causes thermal runaway and violent CO₂ off-gassing[2]. By utilizing acetic acid as a co-solvent and metering the addition, we modulate the decomposition kinetics, ensuring safe and continuous gas evolution[2].

Protocol:

  • Preparation: Charge a 50 L glass-lined reactor with cycloheptanone (1.0 eq), toluene (solvent, 5 vol), and ammonium acetate (0.1 eq). Heat to reflux (approx. 110°C) using a Dean-Stark apparatus.

  • Metered Addition: Prepare a 1:1 (w/w) solution of cyanoacetic acid (1.1 eq) in glacial acetic acid. Meter this solution into the reactor over 4–6 hours.

  • Validation Checkpoint: Monitor the exhaust gas flow meter. CO₂ evolution must remain constant (< 5 L/min). If the flow rate spikes, pause the addition immediately to allow the system to equilibrate.

  • Completion: Continue refluxing for 2 hours post-addition until water collection in the Dean-Stark trap ceases (validating complete condensation).

  • Workup: Cool to 40°C, wash the organic layer with water and saturated NaHCO₃, and concentrate under vacuum to isolate the intermediate, cycloheptylideneacetonitrile.

Step 2: Chemoselective Reductive Isomerization

Mechanistic Causality: Reducing the nitrile to a primary amine without saturating the heptene ring requires precision. Standard Pd/C catalysts are too active and lead to over-reduction. Utilizing transition-metal doped Raney-Nickel (e.g., Hf/V/Nb) poisons the catalyst's affinity for olefins while maintaining high activity for nitriles[3]. Concurrently, the metal surface facilitates the thermodynamic isomerization of the exocyclic double bond to the more stable endocyclic position (cyclohept-1-enyl).

Protocol:

  • Preparation: Charge a high-pressure Hastelloy autoclave with cycloheptylideneacetonitrile (1.0 eq), methanol (5 vol), and Hf/V-doped Raney-Ni catalyst (10% w/w).

  • Purging: Purge the vessel with N₂ (3x) to remove oxygen, followed by H₂ (3x)[3].

  • Reaction: Pressurize to 1.2 MPa with H₂ and heat to 120°C at a controlled ramp rate of 3°C/min[3]. Agitate at 500 rpm.

  • Validation Checkpoint: Monitor the mass flow controller for H₂ uptake. The reaction is complete when exactly 2.0 equivalents of H₂ are consumed. A failure to plateau indicates unwanted alkene saturation; quench the reaction immediately by cooling.

  • Workup: Cool to 25°C, vent safely, filter the catalyst through a Celite pad under N₂, and concentrate the filtrate to yield the target amine.

Quantitative Process Parameters

To assist in tech transfer, the following table summarizes the critical parameter shifts required when moving from a laboratory fume hood to a pilot plant.

ParameterLaboratory Scale (<100g)Pilot/Industrial Scale (>10kg)Causality & Impact
Cyanoacetic Acid Addition Solid, single batch1:1 w/w in Glacial Acetic Acid, meteredControls exothermic decarboxylation and prevents equipment-rupturing pressure spikes[2].
Knoevenagel Catalyst PiperidineAmmonium Acetate (0.1 eq)Weaker base minimizes aldol-type self-condensation of the cycloheptanone starting material[4].
Reduction Catalyst 10% Pd/CHf/V/Nb-doped Raney NickelDoped metals selectively reduce the nitrile while preserving the heptene ring[3].
Hydrogenation Pressure 3.0 - 5.0 MPa1.1 - 1.2 MPaLower pressure prevents over-reduction to the fully saturated 2-cycloheptylethan-1-amine[3].
Typical Yield 45% - 55%75% - 82%Optimized chemoselectivity and thermal control maximize throughput and purity.

Troubleshooting Guides & FAQs

Q: Why am I seeing sudden, dangerous pressure spikes during the Knoevenagel condensation at the 50 L scale? A: This is a classic scale-up issue caused by the violent decarboxylation of the intermediate. While manageable in the lab, industrial scale-up requires mitigating this gas generation to prevent equipment rupture[2]. Solution: Do not add solid cyanoacetic acid directly. Dissolve it in glacial acetic acid (1 to 3 moles per mole of ketone) and meter it continuously into the heated cycloheptanone/catalyst mixture at 100–160°C. This ensures a controlled, even flow of CO₂ waste gas[2].

Q: My final product contains a high percentage of the fully saturated byproduct. How do I prevent this? A: Over-reduction occurs when the catalyst is too active toward olefins or the hydrogen pressure is too high. Solution: Switch from standard Palladium on Carbon (Pd/C) to a modified catalyst. Using Raney Nickel doped with transition metals (like Hafnium, Vanadium, or Niobium) at 1.1-1.2 MPa significantly improves chemoselectivity for the nitrile over the alkene[3]. Alternatively, complex metal hydrides (like Red-Al) can be used for absolute chemoselectivity, though they increase costs and complicate downstream processing[5].

Q: I am observing self-condensation side products of cycloheptanone. What is the root cause? A: Self-condensation is triggered by using a base that is too strong or by an incorrect stoichiometry during the initial Knoevenagel step[4]. Solution: Ensure you are using a weak base catalyst like ammonium acetate rather than stronger bases like piperidine, which can promote aldol-type self-condensation of the ketone[4].

Troubleshooting Logic: Over-Reduction

Use the following decision tree to rapidly diagnose and resolve issues related to the loss of the cycloheptene double bond during hydrogenation.

Troubleshooting N1 Impurity: Saturated Alkene N2 Check H₂ Pressure N1->N2 N3 Pressure > 1.5 MPa? N2->N3 N4 Reduce to 1.1-1.2 MPa N3->N4 Yes N5 Check Catalyst N3->N5 No N6 Using Pd/C? N5->N6 N7 Switch to Doped Raney-Ni N6->N7 Yes

Fig 2. Decision tree for resolving over-reduction impurities during catalytic hydrogenation.

Sources

Validation & Comparative

comparative analysis of 2-(Cyclohept-1-en-1-yl)ethan-1-amine with its saturated analog

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and assay development, I frequently guide research teams through the nuanced selection of aliphatic building blocks. When optimizing a lead compound, the transition from planar aromatic rings to sp3 -rich cycloaliphatic systems—a strategy known as "escaping flatland"—can significantly improve a drug's pharmacokinetic profile.

However, the degree of saturation in these rings dictates their conformational behavior. This guide provides an objective, data-driven comparative analysis of 2-(Cyclohept-1-en-1-yl)ethan-1-amine (the unsaturated analog) and 2-cycloheptylethan-1-amine (the fully saturated analog), detailing how a single double bond alters physicochemical properties, binding thermodynamics, and experimental workflows.

Physicochemical & Conformational Profiling

The fundamental difference between these two primary amines lies in the conformational freedom of the seven-membered ring.

  • Compound 1: 2-(Cyclohept-1-en-1-yl)ethan-1-amine contains an endocyclic double bond. This sp2 hybridization locks four of the ring carbons into a planar geometry. Because the ethylamine side chain is attached at the vinylic position, its projection vector is rigidly defined, restricting the dihedral rotation of the pharmacophore.

  • Compound 2: 2-cycloheptylethan-1-amine is fully saturated. The cycloheptane ring is highly flexible, rapidly interconverting between various twist-chair and chair conformations. This allows the ethylamine side chain to sample a vast conformational space.

Table 1: Comparative Physicochemical Data
Property2-(Cyclohept-1-en-1-yl)ethan-1-amine2-Cycloheptylethan-1-amine
Structural State Unsaturated (Endocyclic C=C)Fully Saturated
CAS Number 4431-14-5[1]4448-84-4
Molecular Weight 139.24 g/mol 141.25 g/mol
Conformational Freedom Restricted (Planar sp2 vector)Highly Flexible (Twist-chair pseudorotation)
Binding Entropy ( ΔS ) Lower penalty (Pre-organized)Higher penalty (Requires induced fit)
Primary Application Lead optimization (rigidifying vectors)Early SAR screening & flexible pocket probing

Mechanistic Causality: The Thermodynamics of Binding

In drug development, the choice between a saturated and an unsaturated cycloaliphatic ring is governed by binding thermodynamics. When a highly flexible molecule like binds to a rigid protein pocket, it loses multiple degrees of conformational freedom. This results in a significant entropic penalty ( −TΔS ), which can negatively impact the overall binding affinity ( Kd​ ).

Conversely, introducing a double bond to create[1] pre-organizes the molecule. If the locked projection of the ethylamine vector matches the target's active site, the entropic penalty is minimized, driving a more favorable free energy of binding ( ΔG ). This principle is heavily utilized when designing ligands for monoamine transporters, where binding affinities are highly dependent on the specific conformational properties of cyclo-analogues[2].

G A Cycloheptane Ring (Saturated) B High Pseudorotation (Twist-Chair) A->B C High Entropic Penalty Broad Specificity B->C D Cycloheptene Ring (Unsaturated) E Planar Restriction (Locked sp2 vector) D->E F Low Entropic Penalty Targeted Affinity E->F

Conformational dynamics and binding thermodynamics of saturated vs. unsaturated cycloheptyl rings.

Experimental Workflows: Comparative Affinity Screening

To objectively compare the performance of derivatives synthesized from these two amines, researchers frequently employ competitive binding assays. For example, 2-cycloheptylethan-1-amine is a documented building block in the synthesis of[3].

Below is a self-validating protocol utilizing a modified Ellman’s assay to evaluate the inhibitory kinetics of these amine derivatives.

Self-Validating Protocol: hBChE Inhibition Assay

Causality Note: The saturated analog requires a slightly longer pre-incubation time to account for the induced-fit conformational changes required to mold into the active site. The pre-organized unsaturated analog typically reaches equilibrium faster.

Step 1: Reagent & Compound Preparation

  • Dissolve the synthesized amine derivatives in 100% DMSO to create 10 mM stock solutions.

  • Self-Validation: Include Donepezil as a positive control and a 1% DMSO vehicle as a negative control. This establishes the dynamic range of the assay and rules out solvent-induced enzyme denaturation.

Step 2: Target Incubation

  • Dilute human butyrylcholinesterase (hBChE) in 0.1 M phosphate buffer (pH 8.0).

  • Add the inhibitor compounds (ensuring final DMSO concentration is ≤ 1%) and incubate at 20 °C for exactly 10 minutes.

  • Causality Note: This 10-minute window is critical. It provides sufficient time for the highly flexible saturated cycloheptane derivatives to overcome their entropic barrier and achieve stable binding within the hydrophobic pocket[3].

Step 3: Substrate & Chromogen Addition

  • Initiate the reaction by adding 500 µM butyrylthiocholine iodide (the substrate) and 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Causality Note: DTNB reacts with the thiocholine produced by the enzymatic cleavage of the substrate, yielding 5-thio-2-nitrobenzoate (TNB), a chromogen that absorbs strongly at 412 nm.

Step 4: Kinetic Readout & Analysis

  • Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.

  • Calculate the initial velocity ( V0​ ) and plot fractional activity against log[Inhibitor] to derive the IC50​ .

Workflow Step1 Compound Preparation (DMSO Stock & Controls) Step2 Incubation with hBChE (10 min Equilibrium) Step1->Step2 Step3 Substrate Addition (Butyrylthiocholine + DTNB) Step2->Step3 Step4 Spectrophotometric Readout (412 nm) Step3->Step4 Step5 IC50 / Kd Calculation (Dose-Response Curve) Step4->Step5

Standardized high-throughput screening workflow for evaluating amine analog binding kinetics.

Conclusion

The selection between 2-(Cyclohept-1-en-1-yl)ethan-1-amine and 2-cycloheptylethan-1-amine should be dictated by the stage of your drug discovery pipeline. The saturated analog is an excellent probe during early Structure-Activity Relationship (SAR) studies, as its flexibility allows it to adapt to undefined receptor pockets. However, once a binding pose is confirmed, transitioning to the unsaturated analog can rigidify the pharmacophore vector, reduce entropic binding penalties, and ultimately yield a more potent and selective lead compound.

References

  • ChemBK. "2-(Cyclohept-1-en-1-yl)ethan-1-amine (CAS 4431-14-5) Properties and Information." ChemBK Database. Available at:[Link]

  • Knez, D., et al. "Tryptophan-derived butyrylcholinesterase inhibitors as promising leads against Alzheimer's disease." RSC Medicinal Chemistry, 2019. Available at:[Link]

  • Zheng, G., et al. "Synthesis and monoamine transporter binding properties of 2,3-cyclo analogues of 3beta-(4'-aminophenyl)-2beta-tropanemethanol." PubMed (NIH), 2006. Available at:[Link]

Sources

Structure-Activity Relationship (SAR) Comparison Guide: Cycloheptene-Based Compounds in Target-Directed Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Conformational Advantage of Cycloheptene

In rational drug design, the selection of terminal cycloalkane or cycloalkene rings is a critical determinant of a molecule's pharmacodynamic profile. While 5- and 6-membered rings (cyclopentene, cyclohexane) are ubiquitous due to their synthetic accessibility and predictable planar or chair conformations, the 7-membered cycloheptene ring offers a unique structural paradigm.

Cycloheptene possesses a larger van der Waals volume and a higher degree of conformational flexibility (often adopting twist-chair or boat-like conformations). This allows the moiety to dynamically mold into deep, expansive hydrophobic pockets that smaller, more rigid rings fail to fully occupy. However, this flexibility is a double-edged sword: it can drastically enhance binding affinity in specific targets like Phosphodiesterase 5 (PDE5) [1], while compromising potency in targets requiring rigid linear geometries, such as STAT3 [2].

This guide provides an objective, data-driven comparison of cycloheptene-based compounds against their cyclopentene alternatives, utilizing annulated thieno[2,3-d]pyrimidines as a primary case study for PDE5 inhibition.

Mechanistic Rationale: Hydrophobic Pocket Filling & Causality

The causality behind choosing a cycloheptene scaffold lies in the thermodynamics of protein-ligand binding. The active site of PDE5 contains a highly hydrophobic sub-pocket (the Q-pocket and hydrophobic clamp) that accommodates the bulky bicyclic core of cGMP.

When designing competitive inhibitors, the terminal ring must maximize hydrophobic contacts without introducing steric clashes.

  • Cyclopentene (5-membered): Often leaves void space in larger binding pockets, leading to sub-optimal van der Waals interactions and a higher entropic penalty for the surrounding water molecules.

  • Cycloheptene (7-membered): The expanded methylene bridge provides a larger hydrophobic surface area. When coupled with a flexible linker at the C4-position, the cycloheptene core anchors the molecule, allowing the rest of the scaffold to adopt an optimal geometry for π

    π stacking and hydrogen bonding within the catalytic domain.

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP (Active) sGC->cGMP GTP GTP GTP->cGMP sGC Catalysis PDE5 PDE5 Enzyme cGMP->PDE5 Binds Active Site Relaxation Smooth Muscle Relaxation cGMP->Relaxation Downstream Effectors GMP 5'-GMP (Inactive) PDE5->GMP Hydrolysis Inhibitor Cycloheptene Inhibitor (15Y) Inhibitor->PDE5 Blocks Active Site

PDE5 signaling pathway and the mechanism of action for cycloheptene inhibitors.

Comparative SAR Analysis: Cycloheptene vs. Cyclopentene Analogs

To objectively evaluate the performance of cycloheptene-based compounds, we analyze the SAR data from the development of [1]. The researchers synthesized two parallel series: one fused to a cyclopentene ring (X-series) and one fused to a cycloheptene ring (Y-series).

The Impact of the C4-Substituent Spacer

The direct attachment of a rigid aniline group at the C4 position resulted in moderate to low activity. However, inserting a single carbon spacer (using benzylamine) increased conformational flexibility. This flexibility is critical: it allows the phenyl ring to independently rotate and optimize hydrophobic interactions without distorting the binding of the thienopyrimidine core.

  • Cyclopentene Series: The benzylamine spacer increased potency by >60-fold.

  • Cycloheptene Series: The benzylamine spacer increased potency by >130-fold, yielding the most potent compound in the study (15Y ).

Quantitative Performance Comparison

The following table summarizes the experimental IC50​ values, demonstrating the superior performance of the cycloheptene core when paired with the correct C4-substituent.

Compound IDTerminal Fused RingC4-Position SubstituentSpacer TypePDE5 IC50​ (µM)Activity Outcome
15X Cyclopentene (5)BenzylamineFlexible (-CH2-)0.42High
15Y Cycloheptene (7)BenzylamineFlexible (-CH2-)0.19 Optimal
17X Cyclopentene (5)CyclohexylmethylamineFlexible (Saturated)0.58High
20X Cyclopentene (5)Aryl hydrazoneRigid / Extended25.00Poor
24Y Cycloheptene (7)NaphthylhydrazoneBulky / RigidInactiveTotal Loss

Key Finding: Compound 15Y (Cycloheptene + Benzylamine) achieved an IC50​ of 190 nM. Furthermore, the saturated analog 17X showed similar activity to 15X , proving that the binding interaction is predominantly driven by hydrophobic pocket filling rather than π -mediated interactions. Conversely, bulkier naphthylhydrazones (24Y ) completely abolished activity due to severe steric clashes, regardless of the terminal ring size.

SAR_Logic Core Thieno[2,3-d]pyrimidine Core RingSize Terminal Ring Size Core->RingSize C4Sub C4-Position Substituent Core->C4Sub Cyclopentene Cyclopentene (5-membered) RingSize->Cyclopentene Cycloheptene Cycloheptene (7-membered) RingSize->Cycloheptene Aniline Aniline (Rigid) C4Sub->Aniline Benzylamine Benzylamine (Flexible Spacer) C4Sub->Benzylamine Hydrazone Bulky Naphthylhydrazone C4Sub->Hydrazone Result1 Moderate Activity Cyclopentene->Result1 Result2 Optimal Potency (IC50 = 0.19 µM) Cycloheptene->Result2 Aniline->Result1 Benzylamine->Result2 Result3 Total Loss of Activity Hydrazone->Result3

SAR logic: Impact of ring size and C4-substituents on PDE5 inhibition potency.

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity and reproducibility, the following methodologies detail the synthesis of the cycloheptene scaffold and the self-validating enzymatic assay used to determine the IC50​ values.

Protocol 1: Synthesis of the Cycloheptene Core via Gewald Reaction

Causality: The Gewald multicomponent reaction is selected for its high atom economy and ability to construct the 2-aminothiophene intermediate in a single pot, preventing the degradation of unstable intermediates.

  • Reagent Assembly: In a round-bottom flask, combine cycloheptanone (1.0 eq), elemental sulfur (1.0 eq), and an α -activated nitrile (e.g., malononitrile, 1.0 eq) in methanol.

  • Base Catalysis: Add a catalytic amount of morpholine or diethylamine dropwise. The base deprotonates the nitrile, initiating Knoevenagel condensation followed by cyclization with sulfur.

  • Thermal Activation: Heat the mixture to 50°C under continuous stirring for 4-6 hours.

  • Self-Validation Step: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the cycloheptanone spot and the emergence of a highly UV-active spot confirms the formation of the 2-aminothiophene intermediate.

  • Cyclization: React the isolated intermediate with formamide or under acidic conditions with triethyl orthoformate to yield the final annulated thieno[2,3-d]pyrimidine core.

Protocol 2: Self-Validating In Vitro PDE5 Enzymatic Assay

Causality: A Fluorescence Polarization (FP) or IMAP-based assay is utilized to directly measure the hydrolysis of fluorescently labeled cGMP to GMP by PDE5.

  • Enzyme Preparation: Dilute recombinant human PDE5 enzyme in assay buffer (10 mM Tris-HCl, pH 7.4, 10 mM MgCl2​ , 0.1% BSA).

  • Compound Plating: Serially dilute the cycloheptene test compounds (e.g., 15Y ) in DMSO. Transfer to a 384-well black microplate. Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Control Implementation (Self-Validation):

    • Positive Control: Sildenafil citrate (Expected IC50​ ~3-5 nM) to validate enzyme sensitivity.

    • Negative Control: Buffer + Substrate (No enzyme) to establish the baseline fluorescence and calculate the assay's Z'-factor. A Z'-factor >0.5 validates the assay's dynamic range.

  • Reaction Initiation: Add fluorescently labeled cGMP substrate to all wells. Incubate at 25°C for 60 minutes.

  • Detection: Add the IMAP binding reagent (which specifically binds the phosphate group of the hydrolyzed GMP product). Read the fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis: Plot the FP values against the log of the compound concentration. Use non-linear regression (4-parameter logistic curve) to calculate the IC50​ .

Conclusion

The integration of a cycloheptene ring into the thieno[2,3-d]pyrimidine scaffold demonstrates a clear structural advantage for PDE5 inhibition when paired with a flexible C4-spacer. The 7-membered ring provides superior hydrophobic pocket filling compared to its cyclopentene counterpart. However, researchers must apply this SAR logic contextually; as demonstrated in the development of [2], substituting a cyclohexane linker with a cycloheptene ring can compromise potency if the target pocket demands strict rigidity. Therefore, the cycloheptene motif is a powerful, yet target-specific, tool in the medicinal chemist's arsenal.

References

  • Title: Design and synthesis of novel annulated thienopyrimidines as phosphodiesterase 5 (PDE5) inhibitors Source: Archiv der Pharmazie URL: [Link]

  • Title: Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors Source: ACS Medicinal Chemistry Letters (via PMC) URL: [Link]

Reactivity Comparison Guide: Cycloheptene vs. Cyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate cycloalkene derivative is a critical decision that dictates the success of bioconjugation workflows, transition-metal catalysis, and target-oriented synthesis. The reactivity of these medium-sized rings is not arbitrary; it is a direct consequence of their conformational flexibility and inherent ring strain.

This guide provides an objective, data-driven comparison of cycloheptene and cyclohexene derivatives, focusing on their thermodynamic properties, extreme divergence in bioorthogonal click chemistry, and chemoselectivity in catalytic oxidations.

Thermodynamic Grounding: The Role of Ring Strain

The fundamental driver of reactivity in cycloalkenes is ring strain, which dictates the distortion energy required to reach a transition state. The cis-isomers of both cyclohexene and cycloheptene are relatively unstrained and thermodynamically stable. However, forcing these rings into a trans-geometry drastically alters their energy landscape.

  • trans-Cyclohexene: The six-membered ring is too small to accommodate a trans-double bond without catastrophic torsional and angle strain. With a calculated strain energy (SE) of 49.3 kcal/mol, E-cyclohexene is a highly transient intermediate that cannot be isolated at room temperature[1].

  • trans-Cycloheptene (TCH): The seven-membered ring provides slightly more flexibility. While parent E-cycloheptene (SE = 25.2 kcal/mol) isomerizes rapidly to the cis-form under ambient conditions, it can be isolated as a stable complex using silver nitrate ( AgNO3​ )[1]. Furthermore, substituting a carbon atom for a silicon atom yields sila-trans-cycloheptene (Si-TCH) . The longer C–Si bonds relieve just enough olefinic strain to prevent spontaneous isomerization while maintaining extreme reactivity[2][3].

Table 1: Calculated Ring Strain Energies (SE) of Cycloalkenes
CompoundIsomerStrain Energy (kcal/mol)Stability at 25 °C
Cyclohexenecis~0.7 - 2.5Highly Stable
Cyclohexenetrans49.3Transient / Unstable[1]
Cycloheptenecis~5.8Highly Stable[1]
Cycloheptenetrans25.2Isomerizes rapidly (Stable as Ag+ complex)[1][3]

Bioorthogonal Click Chemistry: IEDDA Reactivity

In the realm of drug development and molecular imaging, the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between strained alkenes and tetrazines is the gold standard for bioorthogonal labeling. Here, the reactivity profiles of cyclohexene and cycloheptene derivatives diverge completely.

cis-Cyclohexene is virtually unreactive toward tetrazines due to its lack of significant ring strain, resulting in an insurmountable activation barrier[4]. In stark contrast, Si-TCH is a voracious dienophile. The seven-membered backbone augments the olefinic strain of the trans-double bond, pushing the ground-state energy higher and drastically lowering the activation barrier for the [4+2] cycloaddition[2].

Si-TCH derivatives exhibit second-order rate constants ( k2​ ) up to 1.14×107M−1s−1 in aqueous environments, making them the fastest bioorthogonal reagents reported to date—outperforming even the highly strained trans-cyclooctenes (TCO)[2][5][6].

IEDDA_Pathway TCH Sila-trans-Cycloheptene (Si-TCH) Cycloadduct Strained Cycloadduct Intermediate TCH->Cycloadduct IEDDA k2 > 10^7 M^-1 s^-1 Tetrazine Tetrazine Probe (Quenched) Tetrazine->Cycloadduct NoRxn No IEDDA Reaction Tetrazine->NoRxn Product Dihydropyridazine (Fluorescent) Cycloadduct->Product N2 Extrusion Cyclohexene cis-Cyclohexene (Unstrained) Cyclohexene->NoRxn High Activation Barrier

Kinetic pathways of tetrazine ligation comparing Si-TCH to unstrained cyclohexene.

Table 2: IEDDA Reaction Kinetics with Tetrazines
DienophileTetrazine PartnerSolvent SystemRate Constant ( k2​ )
cis-Cyclohexene3,6-bis(CF3)-tetrazineDioxane / Gas phaseUnreactive ( k2​≈0 )[4]
trans-Cyclooctene (s-TCO)Dipyridyl-s-tetrazineWater 3.3×106M−1s−1 [2]
Sila-trans-cycloheptene (Si-TCH)Dipyridyl-s-tetrazine9:1 H2​O :MeOH 1.14×107M−1s−1 [2][6]
Experimental Protocol: Stopped-Flow Kinetic Analysis of Si-TCH Ligation

Standard UV-vis monitoring is physically insufficient for reactions exceeding 106M−1s−1 because the dead-time of manual mixing masks the exponential decay phase[6]. To accurately measure the reactivity of Si-TCH, we must employ a self-validating stopped-flow spectrophotometry system coupled with fluorescence dequenching.

Step-by-Step Methodology:

  • Probe Preparation: Conjugate a dipyridyl tetrazine to a fluorophore (e.g., tetramethylrhodamine or Green Fluorescent Protein). The intact tetrazine acts as a potent fluorescence quencher via energy transfer[6].

  • System Initialization: Load the Si-TCH solution and the quenched tetrazine-fluorophore solution into separate syringes of an SX 18MV-R stopped-flow spectrophotometer (or equivalent). Maintain the system at 25 °C using a 9:1 H2​O :MeOH solvent mixture.

  • Rapid Mixing: Actuate the pneumatic ram to rapidly mix the solutions (dead time < 2 ms) into the observation cell.

  • Data Acquisition: Monitor the restoration of fluorescence. As the IEDDA reaction occurs, the cycloadduct rapidly extrudes N2​ gas to form a dihydropyridazine, destroying the tetrazine chromophore and permanently restoring fluorescence[6].

  • Kinetic Validation: Plot the observed pseudo-first-order rate constant ( kobs​ ) against varying concentrations of Si-TCH. A strictly linear fit validates the bimolecular nature of the reaction, allowing the extraction of the second-order rate constant ( k2​ )[2].

Catalytic Oxidation: Chemoselectivity in Fe(IV)-Oxo Systems

Beyond click chemistry, the reactivity of these rings diverges significantly in transition-metal catalyzed oxidations. When exposed to non-heme iron(IV)-oxo complexes (e.g., [(PyTACN)Fe(O)(Cl)]+ ), the ring size dictates the chemoselectivity between Oxygen Atom Transfer (OAT, yielding epoxides) and Hydrogen Atom Transfer (HAT, yielding allylic alcohols)[7].

  • Cyclohexene Reactivity: The reaction is non-selective, branching roughly 55:45 between HAT and OAT. The rigid six-membered ring forces a transition state where charge delocalization is less stabilized by solvation, making the energy barriers for C–H abstraction and O-atom addition highly competitive (~13-14 kcal/mol)[7].

  • Cycloheptene Reactivity: Cycloheptene strongly prefers epoxidation (OAT), achieving ~90% selectivity. The causality lies in its conformational flexibility; the larger ring can adopt a geometry that better stabilizes the charge distribution in the OAT transition structure, significantly lowering the relative barrier for epoxidation compared to HAT[7].

Oxidation_Selectivity FeOxo Fe(IV)-Oxo Complex Cyclohexene Cyclohexene (Rigid Ring) FeOxo->Cyclohexene Cycloheptene Cycloheptene (Flexible Ring) FeOxo->Cycloheptene HAT Hydrogen Atom Transfer (HAT) Cyclohexene->HAT Lower barrier for C-H OAT Oxygen Atom Transfer (OAT / Epoxidation) Cyclohexene->OAT Competitive barrier Cycloheptene->OAT Preferred pathway Allylic Allylic Alcohol (~55% Yield) HAT->Allylic Epoxide1 Epoxide (~45% Yield) OAT->Epoxide1 Epoxide2 Epoxide (~90% Selectivity) OAT->Epoxide2

Chemoselectivity in Fe(IV)-oxo catalyzed oxidation of cyclohexene versus cycloheptene.

References

  • Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes Source: National Institutes of Health (NIH) / Chemical Science URL:[Link]

  • Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes Source: Chemical Science (RSC Publishing) URL:[Link]

  • Ring Strain Energy in the Cyclooctyl System. The Effect of Strain Energy on[3 + 2] Cycloaddition Reactions with Azides Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • US10155777B2 - Trans-cycloheptenes and hetero-trans-cycloheptenes for bioorthogonal coupling Source: Google Patents URL
  • Reactions of TCH 1a and Si-TCH 2a Source: ResearchGate URL:[Link]

  • Click-enabled tetrazine ionic liquid as an advanced material for chemo-selective gas detection via inverse electron-demand Diels–Alder reaction Source: RSC Advances (RSC Publishing) URL:[Link]

  • Chemoselectivity in the Oxidation of Cycloalkenes with a Non-Heme Iron(IV)-Oxo-Chloride Complex: Epoxidation vs. Hydroxylation Selectivity Source: National Institutes of Health (NIH) URL:[Link]

Sources

A Comparative Analysis of the Biological Activity of 2-(Cyclohept-1-en-1-yl)ethan-1-amine and Other Cyclic Amines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that can effectively modulate biological targets is paramount. Among these, cyclic amines represent a privileged structural motif, frequently incorporated into centrally acting agents due to their favorable physicochemical properties. This guide provides a comparative analysis of the anticipated biological activity of 2-(Cyclohept-1-en-1-yl)ethan-1-amine, a molecule of emerging interest, contextualized by the known pharmacological profiles of its lower and higher homologous cycloalkenyl- and cycloalkyl-ethanamines. While direct experimental data for the title compound is not extensively available in the public domain, a robust understanding of its potential can be extrapolated from structure-activity relationship (SAR) studies of related compounds.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the nuances of how the cycloalkyl ring size and the ethylamine side chain contribute to interactions with key biological targets, primarily focusing on monoamine transporters and G-protein coupled receptors (GPCRs). We will explore the established experimental workflows for characterizing such compounds, providing detailed protocols for receptor binding, functional, and cytotoxicity assays.

Structure-Activity Relationship (SAR) Insights for Cycloalkylamines

The biological activity of cycloalkylamines is significantly influenced by the size and conformation of the cyclic moiety, as well as the nature of the substituents on the amine. These structural features dictate the compound's affinity and selectivity for various biological targets.

Monoamine Transporter Interactions

Cycloalkylamines are known to interact with monoamine transporters, including the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT). The size of the cycloalkyl ring can influence both potency and selectivity. For instance, in a series of N,2-substituted cycloalkylamines, modifications to the cyclopentylamine moiety were found to impact NET inhibition, highlighting the importance of the five-membered ring in binding.[1]

G-Protein Coupled Receptor (GPCR) Engagement

Cyclic amines are prevalent substructures in ligands for a multitude of GPCRs, including dopamine, serotonin, and adrenergic receptors. The protonatable amine group is a key pharmacophoric feature, often forming an ionic bond with a conserved aspartic acid residue in the transmembrane domain of these receptors.[2] The cycloalkyl group contributes to the ligand's interaction with hydrophobic pockets within the receptor binding site.

The size of the ring can influence the conformational flexibility of the molecule, which in turn affects how it fits into the binding pocket. For example, in a series of aminopyrimidines with a cyclohexyl linker, the cycloalkyl portion of the molecule was found to contribute significantly to the binding affinity for both dopamine D2 and serotonin 5-HT1A receptors.[3]

Comparative Biological Activity Data

To provide a quantitative comparison, the following table summarizes publicly available binding affinity (Ki) and inhibitory concentration (IC50) data for a selection of cyclic amines with varying ring sizes at key neurotransmitter receptors and transporters. It is important to note the absence of direct data for 2-(Cyclohept-1-en-1-yl)ethan-1-amine, and the values for related compounds are presented to guide a predictive understanding.

Compound/ScaffoldTargetAssay TypeValueReference
Cyclopentylamine derivatives Norepinephrine Transporter (NET)Inhibition AssaypIC50 ~7.5[4]
Cyclohexylamine derivatives Dopamine D2 ReceptorRadioligand BindingKi ~1-10 nM (for various derivatives)[5]
Serotonin 5-HT2A ReceptorRadioligand BindingKi ~0.5 nM (for Lurasidone)[5]
Norepinephrine Transporter (NET)Inhibition AssayIC50 = 82 nM (for (S)-(-)-17i)[6]
Phenethylamine analogues Serotonin 5-HT2A ReceptorRadioligand BindingHigh Affinity (methoxy-substituted)[7]
Adrenergic α1A ReceptorFunctional AssayEC50 = 2.4 µM (for p-synephrine)[8]

Experimental Protocols for Biological Characterization

The following section provides detailed, step-by-step methodologies for key in vitro assays essential for characterizing the biological activity of novel cyclic amines.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.[9][10]

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Test Compound (e.g., 2-(Cyclohept-1-en-1-yl)ethan-1-amine).

  • Non-specific agent: 10 µM Butaclamol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Filtration apparatus (cell harvester) with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and a range of concentrations of the test compound.

  • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.5 nM), and 150 µL of the D2 receptor membrane suspension.

  • Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM Butaclamol, 50 µL of [³H]-Spiperone, and 150 µL of the membrane suspension.

  • Competition Wells: Add 50 µL of the test compound at various concentrations, 50 µL of [³H]-Spiperone, and 150 µL of the membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[11]

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer.

  • Radioactivity Counting: Transfer the filter discs to scintillation vials, add scintillation fluid, and allow to equilibrate for several hours. Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the average counts per minute (CPM) from the NSB wells from the average CPM of all other wells. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

cAMP Functional Assay for Gs/Gi-Coupled GPCRs

This protocol measures the ability of a test compound to stimulate (Gs-coupled) or inhibit (Gi-coupled) the production of cyclic AMP (cAMP), a key second messenger.[13][14]

Materials:

  • HEK293 cells stably expressing the GPCR of interest.

  • cAMP assay kit (e.g., HTRF, GloSensor™).

  • Test Compound.

  • Forskolin (for Gi-coupled receptor assays).

  • Cell culture medium and assay buffer.

  • 384-well white opaque microplates.

  • Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence).

Procedure (for a Gs-coupled agonist):

  • Cell Plating: Seed the cells in a 384-well plate at an optimized density and incubate for 18-24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer at 3x the final desired concentration.

  • Cell Stimulation: Remove the cell culture medium and add the diluted test compound to the wells. Incubate at room temperature for 15-30 minutes.

  • Assay Reagent Addition: Add the cAMP detection reagents according to the manufacturer's protocol. This typically involves a lysis step followed by the addition of detection reagents.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions (usually 1 hour).

  • Signal Detection: Measure the signal (e.g., HTRF ratio or luminescence) using a plate reader.

  • Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 value.

MTT Cytotoxicity Assay

This colorimetric assay assesses the potential of a compound to reduce cell viability by measuring the metabolic activity of living cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or other relevant cell line.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., SDS-HCl).

  • Test Compound.

  • 96-well microplates.

  • Spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours in a CO2 incubator.

  • Formazan Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.

  • Incubation: Incubate the plate at 37°C for another 4 hours.

  • Absorbance Measurement: Mix each sample by pipetting and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value for cytotoxicity.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical GPCR signaling pathway and a standard workflow for the discovery and characterization of novel cyclic amines.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Cyclic Amine (Ligand) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase (Effector) G_Protein->Adenylyl_Cyclase Modulation (Activation/Inhibition) cAMP cAMP (Second Messenger) Adenylyl_Cyclase->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins

Caption: A simplified schematic of a G-protein coupled receptor (GPCR) signaling pathway commonly modulated by cyclic amines.

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Hit_to_Lead->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Profiling (Binding, Functional, Cytotoxicity) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & Safety In_Vitro->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for the discovery and preclinical development of novel small molecule therapeutics like cyclic amines.

Conclusion

While the specific biological activity of 2-(Cyclohept-1-en-1-yl)ethan-1-amine remains to be fully elucidated through direct experimentation, a comparative analysis of structurally related cyclic amines provides a strong foundation for predicting its pharmacological profile. The size of the cycloheptyl ring is anticipated to confer a unique conformational landscape that will influence its interactions with monoamine transporters and GPCRs. The experimental protocols detailed in this guide offer a robust framework for the comprehensive in vitro characterization of this and other novel cyclic amines, enabling a thorough assessment of their therapeutic potential and liability. As with any new chemical entity, a systematic approach to understanding its structure-activity relationships is crucial for its successful development as a potential therapeutic agent.

References

  • GPCR Signaling Steps. [Link]

  • Radioligand binding assays. Bio-protocol. [Link]

  • CELL SIGNALING - GPCR and role of second messenger ( c-AMP). SlideShare. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. [Link]

  • Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. PMC. [Link]

  • G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Boster Bio. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • G-protein Coupled Receptors (GPCRs). Biology LibreTexts. [Link]

  • Structure−Activity Relationships of the Cycloalkanol Ethylamine Scaffold: Discovery of Selective Norepinephrine Reuptake Inhibitors. ResearchGate. [Link]

  • Aminopyrimidines with high affinity for both serotonin and dopamine receptors. PubMed. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]

  • GPCR Pathway. Creative Diagnostics. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors. PubMed. [Link]

  • How to run a cAMP HTRF assay. YouTube. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace. [Link]

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI. [Link]

  • Dopamine receptor microdomains involved in molecular recognition and the regulation of drug affinity and function. PubMed. [Link]

  • Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International. [Link]

  • Serotonin receptor affinities of psychoactive phenalkylamine analogues. PubMed. [Link]

  • Agilent Workflows for Pharmaceutical Small Molecule Development. Agilent. [Link]

  • Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. PharmaFeatures. [Link]

  • In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. ResearchGate. [Link]

  • Affinity values (K i in nM) at selected serotonin receptor isoforms. ResearchGate. [Link]

  • An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • 5-HT2A receptors: Pharmacology and functional selectivity. PMC. [Link]

  • Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity. PubMed. [Link]

  • Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Andrej Sali Lab. [Link]

  • Dopamine Receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Design, synthesis and evaluation of a novel cyclohexanamine class of neuropeptide Y Y1 receptor antagonists. PubMed. [Link]

  • Structural insights into the human D1 and D2 dopamine receptor signaling complexes. Cell Research. [Link]

  • Dopamine D2 Receptor Binding Sites for Agonists. A tetrahedral model. ResearchGate. [Link]

  • Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. MDPI. [Link]

  • Mastering the Synthesis of 2-(1-Cyclohexenyl)ethylamine: A Deep Dive into Methods. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors. PubMed. [Link]

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Spectroscopic Comparison Guide: 2-(Cycloheptenyl)ethan-1-amine Positional Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals working with conformationally restricted biogenic amine analogs, the exact position of the double bond within the cycloalkene ring drastically alters receptor binding affinities and pharmacokinetic profiles. Differentiating the positional isomers of 2-(cycloheptenyl)ethan-1-amine—specifically the 1-enyl , 2-enyl , and 3-enyl isomers—requires a rigorous, multi-modal spectroscopic approach.

This guide provides an objective, data-driven framework for distinguishing these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), grounded in established analytical causality and self-validating experimental protocols.

Mechanistic Rationale & Analytical Workflow

The primary challenge in identifying these isomers lies in their identical molecular weights and similar functional groups. However, the migration of the double bond relative to the ethylamine side chain alters the local magnetic shielding and spin-spin coupling networks.

  • 1-enyl Isomer : The double bond is trisubstituted. The side chain is directly attached to the sp² hybridized carbon (C1).

  • 2-enyl Isomer : The double bond is disubstituted (C2=C3). The side chain is attached to the allylic sp³ carbon (C1).

  • 3-enyl Isomer : The double bond is disubstituted (C3=C4). The side chain is separated from the alkene by an aliphatic methylene spacer (C2).

The most unambiguous method for differentiation is a hierarchical NMR approach, visualized in the workflow below.

IsomerWorkflow A Unknown Cycloheptenyl Ethylamine Isomer B 1H NMR Analysis (5.0 - 6.0 ppm) A->B C 1H Integration (Trisubstituted Alkene) B->C Alkene H count D 2H Integration (Disubstituted Alkene) B->D Alkene H count E 1-enyl Isomer C->E F 2D NMR (COSY / HMBC) Side-chain Correlation D->F G Direct allylic coupling (C1-H to Alkene) F->G 3J H-H H Indirect coupling (C2-H2 to Alkene) F->H 4J H-H / 3J C-H I 2-enyl Isomer G->I J 3-enyl Isomer H->J

Logical workflow for the spectroscopic differentiation of cycloheptenyl ethylamine isomers.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for this structural assignment. Based on established spectroscopic data for 1-substituted cycloheptenes, the vinylic proton of the 1-enyl isomer typically resonates as a single multiplet or triplet between 5.5 and 5.7 ppm 12. Because C1 is quaternary, there is no allylic methine proton.

In contrast, the 2-enyl and 3-enyl isomers exhibit two vinylic protons, generally observed as a complex multiplet between 5.6 and 6.0 ppm 34. To distinguish between these two, 2D COSY is required. In the 2-enyl isomer, the allylic C1 methine proton (~2.5 - 2.8 ppm) will show strong ³J coupling directly to the vinylic protons. In the 3-enyl isomer, the C1 proton only couples to the aliphatic C2 methylene spacer, which in turn couples to the alkene.

Mass Spectrometry (EI-MS)

Under Electron Ionization (EI), all three primary amines will undergo rapid α -cleavage of the side chain, yielding a ubiquitous base peak at m/z 30 ([CH₂=NH₂]⁺). While this confirms the primary amine, it does not differentiate the isomers. However, the 1-enyl isomer is uniquely prone to allylic cleavage that ejects the entire side chain, yielding a highly stable, conjugated cycloheptenyl cation at m/z 95. This peak is significantly less abundant in the 2-enyl and 3-enyl spectra.

Infrared Spectroscopy (FT-IR)

The C=C stretching vibration is highly sensitive to the symmetry of the double bond. The trisubstituted 1-enyl isomer lacks a center of symmetry, resulting in a distinct (though medium-intensity) C=C stretch around 1650 cm⁻¹. The disubstituted 2-enyl and 3-enyl isomers are pseudo-symmetrical, rendering their C=C stretches very weak or entirely IR-inactive.

Quantitative Data Comparison

Table 1: NMR Shift Expectations
Feature1-enyl Isomer2-enyl Isomer3-enyl Isomer
Alkene Substitution TrisubstitutedDisubstitutedDisubstituted
¹H NMR (Vinylic) ~5.5 - 5.7 ppm (m, 1H)~5.6 - 5.9 ppm (m, 2H)~5.6 - 5.8 ppm (m, 2H)
¹H NMR (C1 Proton) N/A (Quaternary C1)~2.5 - 2.8 ppm (m, 1H)~1.8 - 2.1 ppm (m, 1H)
¹³C NMR (Alkene C) ~142 ppm (C1), ~126 ppm (C2)~135 ppm (C2), ~130 ppm (C3)~132 ppm (C3), ~131 ppm (C4)
COSY Key Crosspeak H2 ↔ H3 (Ring CH₂)H1 ↔ H2 (Allylic to Vinylic)H2 ↔ H3 (Aliphatic to Vinylic)
Table 2: MS and IR Diagnostic Features
Feature1-enyl Isomer2-enyl Isomer3-enyl Isomer
IR (C=C Stretch) ~1650 cm⁻¹ (Medium)~1645 cm⁻¹ (Weak)~1640 cm⁻¹ (Very Weak)
MS Base Peak (EI) m/z 30 ([CH₂=NH₂]⁺)m/z 30 ([CH₂=NH₂]⁺)m/z 30 ([CH₂=NH₂]⁺)
MS Diagnostic Ion m/z 95 (High intensity)m/z 95 (Lower intensity)m/z 95 (Lowest intensity)
MS Molecular Ion m/z 139 (M⁺, weak)m/z 139 (M⁺, weak)m/z 139 (M⁺, weak)

Standardized Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols incorporate internal self-validating steps.

Protocol A: Self-Validating ¹H & 2D NMR Acquisition

Causality Insight: Primary amines (-NH₂) exhibit broad, quadrupolar-relaxed signals that can wander between 1.0 and 3.0 ppm depending on sample concentration and moisture, often obscuring critical allylic multiplets. Furthermore, vinylic protons have longer T₁ relaxation times than aliphatic protons.

  • Sample Preparation : Weigh exactly 15 mg of the isomer into a clean vial. Dissolve in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Deuterium Exchange (Crucial) : Add 10 µL of D₂O to the vial, cap, and shake vigorously for 30 seconds. Allow the aqueous micro-droplets to settle. This exchanges the -NH₂ protons for -ND₂, rendering them invisible in the ¹H spectrum and cleanly revealing the C1/C2 methine and methylene signals.

  • Acquisition Parameters :

    • Set the relaxation delay (D1) to ≥ 2.0 seconds . Why? A standard 1-second delay truncates the recovery of vinylic signals, artificially suppressing their integration values and leading to false 1-enyl vs 2-enyl assignments.

    • Acquire a minimum of 16 scans for ¹H and 512 scans for ¹³C (with WALTZ-16 decoupling).

  • System Suitability Check : Set the integration of the internal TMS peak to exactly 9.00. If the residual CHCl₃ peak (7.26 ppm) does not integrate to the expected historical value for your solvent batch, re-shim the magnet. Poor shimming will skew the vinylic proton integration.

  • 2D Verification : Acquire a gradient COSY spectrum. Trace the cross-peaks from the downfield side-chain CH₂-N signal (~2.7 ppm) backward into the ring to unambiguously assign the C1 position relative to the double bond.

Protocol B: GC-MS (EI) Orthogonal Confirmation
  • Sample Prep : Dilute 1 mg of the sample in 1 mL of GC-grade dichloromethane.

  • Injection : Inject 1 µL at a split ratio of 50:1. Use an inlet temperature of 250°C.

  • Method : Hold the oven at 60°C for 2 min, ramp at 15°C/min to 280°C.

  • Validation : Confirm the presence of the m/z 30 base peak. Extract the ion chromatogram (EIC) for m/z 95. A dominant m/z 95 peak strongly corroborates the 1-enyl assignment made via NMR.

Sources

A Comparative Guide to Cycloheptene Derivatives in Polymer Science and Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Introduction: The Conformational Sweet Spot of Cycloheptene

In the landscape of cyclic olefins, cycloheptene derivatives occupy a unique thermodynamic and conformational middle ground. While low-strain rings like cyclohexene are notoriously difficult to polymerize, and highly strained rings like cyclooctene form irreversible polymers, the seven-membered cycloheptene ring offers a precisely balanced Ring Strain Energy (RSE). This unique property has sparked intense interest in two distinct fields: the development of chemically recyclable polymers via Ring-Opening Metathesis Polymerization (ROMP)[1], and the synthesis of hyper-reactive probes for bioorthogonal click chemistry[2].

As a Senior Application Scientist, I have structured this guide to objectively compare cycloheptene against its homologous alternatives (cyclopentene, cyclohexene, and cyclooctene). We will dissect the causality behind its reactivity, evaluate its performance in established workflows, and provide self-validating protocols for your laboratory.

Thermodynamic Profiling: Cycloheptene vs. Alternative Cycloalkenes

The fundamental driver of cycloalkene reactivity is Ring Strain Energy (RSE). In ROMP, the release of this strain provides the enthalpic driving force for polymerization. However, if the RSE is too high, the resulting polymer cannot be easily depolymerized back into its monomeric form, defeating the goal of chemical recyclability[1].

Table 1: Thermodynamic and Polymerization Profiling of Cycloalkenes
MonomerRing SizeComputed RSE (kcal/mol)ROMP ThermodynamicsDepolymerization (RCMD) Feasibility
Cyclohexene 61.80Thermodynamically disfavoredN/A (Does not readily polymerize)
Cyclopentene 5~6.64Temperature-dependentHigh
Cycloheptene 76.26Entropy-driven; Temp-independentHigh (Chemically Recyclable)
Cyclooctene 812.79Enthalpy-driven (Irreversible)Low (Thermodynamically trapped)

Scientific Insight: Cycloheptene possesses an RSE of 6.26 kcal/mol, which is remarkably similar to cyclopentene[1]. However, unlike the ROMP of cyclopentene—which is highly temperature-dependent—the ROMP of cycloheptene shows little variation in monomer conversion between 0 °C and 30 °C[1]. Why? The larger ring size of cycloheptene results in a greater gain of rotational and vibrational entropy upon ring opening. This favorable entropic penalty allows cycloheptene to polymerize efficiently while retaining the ability to undergo Ring-Closing Metathesis Depolymerization (RCMD) under dilute conditions[1].

Workflow: The Closed-Loop Recycling of Polyheptenamer

ROMP_Pathway Monomer Cycloheptene Monomer (RSE: 6.26 kcal/mol) Initiation Grubbs' G3 Catalyst (Toluene, 0-30 °C) Monomer->Initiation ROMP (Entropy-Driven) Polymer Polyheptenamer (High Thermal Stability) Initiation->Polymer Propagation Depolymerization RCMD Depolymerization (Dilute, 60 °C, G2 Catalyst) Polymer->Depolymerization Chemical Recycling Depolymerization->Monomer Monomer Recovery

Fig 1. Thermodynamic cycle of cycloheptene ROMP and RCMD-mediated chemical recycling.

Protocol 1: Entropy-Driven ROMP and RCMD of Cycloheptene

This self-validating protocol ensures the synthesis of trans-alkene predominant polyheptenamers with verifiable chemical recyclability.

Part A: Polymerization (ROMP)

  • Preparation: In a nitrogen-filled glovebox, dissolve cycloheptene (1.0 M) in anhydrous toluene.

  • Initiation: Add Grubbs' third-generation catalyst (G3) at a predetermined monomer-to-catalyst ratio (e.g., 500:1).

    • Causality Check: Why G3? G3 features a highly labile pyridine ligand, enabling ultrafast initiation relative to propagation. This is critical for medium-strain monomers like cycloheptene to ensure uniform chain growth and narrow dispersity.

  • Propagation: Stir the reaction at 20 °C for 2 hours. The lack of temperature dependence means ambient conditions are sufficient[1].

  • Quenching & Validation: Quench with ethyl vinyl ether. Precipitate the polymer in methanol. Validate via 1H NMR (look for the predominant trans-alkene backbone signals) and Size Exclusion Chromatography (SEC) to confirm molecular weight[1].

Part B: Depolymerization (RCMD)

  • Dilution: Dissolve the purified polyheptenamer in dichloromethane to a highly dilute concentration of 20 mM.

    • Causality Check: RCMD is an equilibrium process. High dilution entropically drives the equilibrium toward the formation of small monomeric rings rather than linear oligomers[1].

  • Catalysis: Add Grubbs' second-generation catalyst (G2) (1.0 mol%) and heat to 60 °C.

  • Recovery: Monitor via GC-MS. The polymer will fully revert to cycloheptene monomers, demonstrating true chemical recyclability[1].

Biological and Photophysical Applications: Structural Rigidification

Beyond polymers, the cycloheptene motif is frequently utilized as a meso-substituent to rigidify the polymethine chains of tricarbocyanine dyes, or as a strained scaffold for bioorthogonal drug targeting. However, its performance heavily depends on the specific application.

Table 2: Photophysical and Kinetic Comparison in Biological Probes
Scaffold MotifApplication DomainKey CharacteristicPerformance vs. Alternatives
meso-Cyclohexene Cyanine Dyes (Imaging)Optimal RigidityHighest molecular brightness; standard for near-IR imaging[3].
meso-Cyclopentene Cyanine Dyes (Imaging)Ring ContractionMarginally lower brightness; induces a ~20 nm bathochromic shift[3].
meso-Cycloheptene Cyanine Dyes (Imaging)Conformational FlexibilityNon-fluorescent in specific cyanine scaffolds due to non-radiative decay pathways[3].
trans-Cyclooctene (TCO) Bioorthogonal ClickHigh Ring StrainGold standard for tetrazine ligation; high stability (Ea = 35.6 kcal/mol)[2].
trans-Cycloheptene Bioorthogonal ClickExtreme Ring StrainFaster kinetics than TCO, but requires AgNO3 trapping due to thermal instability[2].

Scientific Insight: When designing fluorescent probes, the choice of the central ring is critical. While cyclohexene derivatives offer peak molecular brightness, substituting a cycloheptene ring introduces excessive conformational flexibility, leading to non-radiative decay and rendering the dye non-fluorescent[3]. Conversely, in bioorthogonal chemistry, the extreme strain of trans-cycloheptene makes it an incredibly potent dienophile for tetrazine ligations, provided it can be stabilized[2].

Workflow: Continuous-Flow Synthesis of trans-Cycloheptene

Bioorthogonal_Pathway Cis cis-Cycloheptene (Stable Precursor) UV Flow-Photoisomerization (UV, Sensitizer) Cis->UV Continuous Flow Trans trans-Cycloheptene (Highly Strained) UV->Trans Isomerization AgNO3 AgNO3 Complexation (Kinetic Trapping) Trans->AgNO3 Stabilization Click Tetrazine Ligation (Ultrafast Kinetics) AgNO3->Click Bioorthogonal Coupling

Fig 2. Flow-photoisomerization workflow for generating trans-cycloheptene.

Protocol 2: Flow-Photoisomerization and Trapping of trans-Cycloheptene

Because trans-cycloheptene is thermally unstable and easily reverts to the cis-isomer, batch photochemistry is ineffective. This protocol utilizes flow chemistry and kinetic trapping.

  • Reagent Preparation: Dissolve cis-cycloheptene and methyl benzoate (sensitizer, 2.0 equiv) in a 2:3 ether/hexanes solvent mixture[2].

  • Flow Setup: Connect an FMI pump to a coil of FEP tubing (1/16 inch ID) wrapped around a UV reactor (e.g., Rayonet RPR-100). Submerge the collection flask in a -40 °C cooling bath[2].

    • Causality Check: Why continuous flow? The photostationary state limits the yield of the trans-isomer. By continuously pumping the mixture through the UV zone, the highly strained trans-cycloheptene is immediately removed from irradiation, preventing photo-reversion[2].

  • Kinetic Trapping: Elute the flow output directly into a column packed with silica gel impregnated with silver nitrate (AgNO3)[2].

    • Causality Check: Why AgNO3? Silver ions form a highly stable coordination complex with the strained trans-alkene pi-bond. This kinetically traps the molecule, preventing thermal relaxation back to the cis-state and allowing the complex to be isolated as a solid that is stable for weeks[2].

  • Validation: Elute the trans-cycloheptene·AgNO3 complex from the column using ethanol. Validate the successful isomerization via NMR, noting the distinct downfield vinylic shifts characteristic of the twisted trans-alkene geometry.

Conclusion

Cycloheptene derivatives are not a one-size-fits-all solution. In polymer science, their ~6.26 kcal/mol RSE hits the "Goldilocks zone" for creating chemically recyclable polyolefins, vastly outperforming cyclohexene (too little strain) and cyclooctene (too much strain). However, in drug discovery and probe development, their conformational flexibility can be a double-edged sword—quenching fluorescence in cyanine dyes while providing explosive kinetic reactivity in bioorthogonal click chemistry when properly trapped.

References
  • Source: nsf.
  • Source: google.com (Patents)
  • Source: chemrxiv.
  • Source: nih.

Sources

The Analytical Challenge: Why Amines Demand Orthogonal Strategies

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist on the orthogonal cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for trace amine analysis.

In pharmaceutical development and quality control, the analysis of amines presents a notorious chromatographic challenge. Due to their basicity and high polarity, amines exhibit severe peak tailing in liquid chromatography (LC) caused by secondary interactions with unendcapped silanol groups on silica-based stationary phases[1]. In gas chromatography (GC), their propensity to form hydrogen bonds results in low volatility, thermal instability, and irreversible adsorption onto the injection port or column walls[1].

Furthermore, trace secondary and tertiary amines are critical precursors to highly mutagenic N-nitrosamine impurities (NDSRIs) in drug manufacturing[2][3]. Relying on a single analytical platform to monitor these precursors poses a severe regulatory risk. Cross-validating HPLC and GC-MS methods provides an orthogonal, self-validating strategy. If an amine impurity is detected by LC-MS/MS but not by GC-MS, it may indicate thermal degradation in the GC inlet. Conversely, if GC-MS detects it but LC-MS does not, it highlights potential ion suppression in the LC-MS electrospray source.

Mechanistic Grounding: The Causality of Derivatization

To achieve robust cross-validation, the inherent physicochemical limitations of amines must be bypassed through chemical derivatization.

The GC-MS Pathway (Silylation): Amines naturally resist volatilization. To circumvent this, reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active amine hydrogen with a trimethylsilyl (TMS) group[4]. This modification drastically reduces polarity, eliminates hydrogen bonding, and lowers the boiling point, enabling the analyte to elute as a sharp, symmetrical peak[5][6].

The HPLC Pathway (Dansylation): While reversed-phase HPLC (RP-HPLC) is suited for higher molecular weight amines, the lack of a strong chromophore and poor retention on standard C18 columns often necessitate derivatization[7]. Reacting the amine with Dansyl chloride imparts strong UV and fluorescence activity. More importantly, it increases the hydrophobicity of the highly polar amine, driving stronger retention and better resolution on the stationary phase[7].

G Start Amine Sample Preparation Split Method Selection Start->Split GC_Path GC-MS Pathway (Volatility/Thermal Stability) Split->GC_Path LC_Path HPLC/LC-MS Pathway (Polarity/High MW) Split->LC_Path GC_Deriv Derivatization (e.g., BSTFA/TMCS) GC_Path->GC_Deriv Increase Volatility LC_Deriv Derivatization or Direct Injection LC_Path->LC_Deriv Improve Retention GC_Acq GC-MS Acquisition GC_Deriv->GC_Acq LC_Acq LC-MS/MS Acquisition LC_Deriv->LC_Acq CrossVal ICH Q2(R2) Cross-Validation (Accuracy, Precision, LOD/LOQ) GC_Acq->CrossVal LC_Acq->CrossVal

Analytical workflow for amine analysis and ICH Q2(R2) cross-validation.

Experimental Methodologies: Self-Validating Protocols

To guarantee trustworthiness, every analytical protocol must be a self-validating system. The following methodologies incorporate internal controls, environmental safeguards, and System Suitability Tests (SST) to ensure data integrity.

Protocol 1: GC-MS Silylation Workflow

This protocol utilizes BSTFA with 1% Trimethylchlorosilane (TMCS) for the analysis of volatile and semi-volatile amines[4].

  • Internal Standard Addition: Spike the sample with an isotopically labeled amine (e.g., Deuterated target amine). Causality: This corrects for matrix effects, injection volume variations, and derivatization efficiency.

  • Evaporation: Evaporate the sample to absolute dryness under a gentle stream of nitrogen. Causality: BSTFA is highly sensitive to moisture; trace water will hydrolyze the reagent and quench the silylation reaction[4].

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS. Causality: Pyridine acts as an acid scavenger and a non-nucleophilic solvent to drive the equilibrium forward. TMCS acts as a catalyst, enhancing the silylating power to ensure complete derivatization of sterically hindered secondary amines[4].

  • Incubation: Cap tightly and heat at 70°C for 30 minutes. Causality: Mild heating overcomes the activation energy barrier for complex amine structures[4].

  • System Suitability Test (SST): Inject a reagent blank followed by a low-level standard before the sample sequence. Causality: Verifies GC inlet inertness and ensures no active sites are stripping the TMS derivatives.

Protocol 2: HPLC-UV Dansylation Workflow

This protocol utilizes Dansyl chloride for the analysis of highly polar, non-volatile amines[7].

  • Buffering: Adjust the sample to pH 9.0–9.5 using a sodium carbonate buffer. Causality: Dansyl chloride reacts exclusively with the unprotonated (free-base) form of the amine. Maintaining an alkaline pH ensures the amine is nucleophilic[7].

  • Reagent Addition: Add a stoichiometric excess of Dansyl chloride dissolved in acetonitrile. Causality: Acetonitrile maintains the solubility of the highly organic reagent while ensuring miscibility with the aqueous sample buffer[7].

  • Incubation: React in the dark at 40°C for 45 minutes. Causality: Dansyl derivatives are photosensitive; mild heating accelerates reaction kinetics without causing UV-induced degradation.

  • Quenching: Add an excess of methylamine or ammonia. Causality: Consumes unreacted Dansyl chloride, preventing massive background peaks that could co-elute with target analytes during chromatography.

  • Acquisition: Inject onto a C18 RP-HPLC column using an internal standard-bracketed sequence.

Cross-Validation Framework under ICH Q2(R2)

The revised mandates a lifecycle and Quality-by-Design (QbD) approach to analytical validation, emphasizing "fitness for purpose"[8][9][10]. Cross-validation between GC and LC platforms ensures that quantitative results are independent of the ionization mechanism or separation phase[11].

When cross-validating these methods, the reportable range must be confirmed by demonstrating that both analytical procedures provide acceptable response, accuracy, and precision across the specification limits[11].

Validation Method Analytical Method (HPLC or GC) Specificity Specificity (Peak Purity) Method->Specificity Ensures no interference Sensitivity Sensitivity (LOD / LOQ) Method->Sensitivity Trace detection limits Reliability Reliability (Accuracy & Precision) Method->Reliability Reproducible recovery Range Linearity & Range Method->Range Calibration model

Logical relationship of ICH Q2(R2) validation parameters for amine methods.

Quantitative Performance Comparison

The following table summarizes the typical validation parameters achieved when cross-validating HPLC and GC-MS for trace amine analysis. While both methods meet ICH Q2(R2) acceptance criteria, GC-MS generally excels in trace sensitivity, whereas HPLC offers superior precision for routine lot release[5].

Validation ParameterHPLC (UV/Fluorescence)GC-MS (SIM Mode)Scientific Commentary
Linearity (R²) > 0.99[5]> 0.99[5]Both techniques demonstrate excellent linearity over their respective defined calibration ranges.
Accuracy (% Recovery) 85% - 103%[5]80% - 120%[5]Both methods provide high accuracy. GC-MS recovery has a slightly wider variance due to inlet discrimination effects.
Precision (%RSD) < 6%[5]< 15%[5]HPLC shows superior intermediate precision for routine analyses, as it avoids the thermal variables of a GC inlet.
Limit of Detection (LOD) 0.01 - 0.10 mg/kg[5]0.04 - 0.42 µg/mL[5]GC-MS generally offers superior absolute sensitivity, making it the preferred choice for ultra-trace nitrosamine precursor quantification[2].
Limit of Quantitation (LOQ) 0.02 - 0.31 mg/kg[5]0.16 - 1.68 µg/mL[5]Consistent with LOD trends; GC-MS allows for lower definitive reporting thresholds.

Strategic Recommendations

For routine quality control of active pharmaceutical ingredients (APIs) where amine concentrations are well above the LOQ, HPLC remains the workhorse due to its superior precision and lack of thermal degradation risks. However, for genotoxic impurity profiling—specifically the detection of secondary amines that act as N-nitrosamine precursors—GC-MS (or LC-MS/MS) is mandatory to achieve the necessary nanogram-level sensitivity[2][3]. By co-validating both methods per ICH Q2(R2) standards, laboratories establish a highly defensible, orthogonal control strategy that guarantees product safety and regulatory compliance.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl Quality Guidelines. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages." PubMed Central. Available at:[Link]

  • American Chemical Society (ACS). "Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition." ACS Publications. Available at:[Link]

  • Virginia Tech Works. "Analysis of Biogenic Amines by GC/FID and GC/MS." VTechWorks. Available at: [Link]

  • International Journal of Pharmaceutical Sciences (IJPS). "A Comprehensive Review of Impurity Profiling and Nitrosamine Control Strategies in API Manufacturing." IJPS Journal. Available at: [Link]

  • Royal Society of Chemistry (RSC). "SIFT-MS analysis of amines: unusually efficient O2 addition to the radical cation product." RSC Publications. Available at:[Link]

Sources

Evaluating the Efficacy of Different Synthetic Routes to 2-(Cyclohept-1-en-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of cycloalkenyl alkylamines is a critical workflow in medicinal chemistry, primarily because these motifs serve as foundational building blocks for complex morphinans, antitussives, and CNS-active therapeutics. While the 6-membered analog, 2-(1-cyclohexenyl)ethylamine, is heavily documented [1], the 7-membered homolog—2-(Cyclohept-1-en-1-yl)ethan-1-amine —presents unique synthetic challenges.

Unlike cyclohexane systems, the cycloheptane ring exhibits pronounced conformational flexibility and transannular (Prelog) strain. This structural reality narrows the thermodynamic energy gap between exocyclic and endocyclic alkene isomers. Consequently, traditional synthetic routes that rely on thermodynamic equilibration often yield inseparable mixtures, necessitating a shift toward kinetically controlled pathways.

This guide objectively evaluates the three primary synthetic routes to 2-(Cyclohept-1-en-1-yl)ethan-1-amine, providing comparative experimental data, mechanistic causality, and self-validating protocols to ensure high-fidelity scale-up.

Synthetic Workflow & Pathway Visualization

The synthesis of 2-(Cyclohept-1-en-1-yl)ethan-1-amine typically diverges from a common starting material: cycloheptanone . The two dominant batch methodologies are the Knoevenagel-Reduction (Route A) and the Grignard-Delépine (Route B) sequences. Recently, Continuous Flow Synthesis (Route C) has emerged as a scalable alternative.

SynthesisRoutes cluster_A Route A: Knoevenagel-Reduction cluster_B Route B: Grignard-Delépine SM Cycloheptanone (Starting Material) A1 Cycloheptylideneacetonitrile SM->A1 Cyanoacetic acid (Dean-Stark) B1 1-Vinylcycloheptanol SM->B1 VinylMgCl (0°C) (Kinetic Control) A2 2-(1-Cycloheptenyl)acetonitrile A1->A2 Base Isomerization (Thermodynamic) Target 2-(Cyclohept-1-en-1-yl)ethan-1-amine A2->Target LiAlH4 Reduction (Avoids Alkene Reduction) B2 1-(2-Chloroethyl)cycloheptene B1->B2 SOCl2 Rearrangement (Allylic Shift) B3 Quaternary Urotropine Salt B2->B3 Urotropine (Prevents Over-alkylation) B3->Target Acidic Hydrolysis (Delépine)

Figure 1: Divergent synthetic workflows for 2-(Cyclohept-1-en-1-yl)ethan-1-amine.

Comparative Efficacy & Experimental Data

To determine the optimal route for your specific application, we must evaluate the chemoselectivity, regiocontrol, and scalability of each pathway.

Table 1: Comparative Efficacy of Synthetic Routes
Synthetic RouteOverall Yield (%)Regioselectivity (Endo:Exo)ScalabilityKey Bottlenecks / Limitations
Route A: Knoevenagel-Reduction45 - 55%~85:15ModeratePoor regiocontrol during isomerization; risk of alkene over-reduction [2].
Route B: Grignard-Delépine65 - 75%>95:5HighExothermic chlorination requires strict cryogenic control [3].
Route C: Continuous Flow50 - 60%>95:5Very HighRequires specialized microreactor infrastructure and in-line separation [1].
Table 2: Reagent Selection & Causality Matrix
ReagentRoutePurposeCausality (Why this specific choice?)
LiAlH₄ or Urushibara Co ANitrile ReductionStandard Pd/C or Raney Ni hydrogenation of cycloalkenyl acetonitriles often reduces the strained 7-membered alkene. LiAlH₄ or Urushibara catalysts provide strict chemoselectivity for the nitrile [4].
Thionyl Chloride (SOCl₂) BAllylic RearrangementDrives the kinetically controlled allylic shift. The chloride selectively attacks the less sterically hindered primary carbon, locking the double bond into the endocyclic position.
Urotropine BAminationDirect amination with NH₃ yields a statistical mixture of primary, secondary, and tertiary amines. Urotropine forms a stable quaternary salt, making over-alkylation sterically impossible.

Self-Validating Experimental Protocols

The following protocols are engineered for high-fidelity reproducibility. Each step includes self-validating analytical checkpoints to ensure the reaction trajectory is correct before proceeding.

Protocol 1: The Grignard-Delépine Sequence (Route B)

Recommended for high-purity API development due to superior regiocontrol.

Step 1: Grignard Addition (Kinetic Control)

  • Charge a dry, argon-purged reactor with cycloheptanone (1.0 eq) and anhydrous THF (0.5 M).

  • Cool the system to exactly 0 °C. Causality: Temperatures above 5 °C promote the enolization of cycloheptanone, which consumes the Grignard reagent as a base rather than a nucleophile, severely depressing yields.

  • Dropwise add vinylmagnesium chloride (1.2 eq, 1.6 M in THF) over 2 hours, maintaining internal temperature ≤ 2 °C.

  • Validation Check: Quench a 0.1 mL aliquot in saturated NH₄Cl. GC-MS must show <2% residual cycloheptanone.

  • Quench the bulk reaction with saturated NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 1-vinylcycloheptanol .

Step 2: Chlorination & Allylic Rearrangement

  • Dissolve 1-vinylcycloheptanol in anhydrous dichloromethane (DCM) and cool to -10 °C.

  • Add SOCl₂ (1.1 eq) dropwise. Causality: Sub-zero temperatures are critical here. At room temperature, the intermediate allylic cation can undergo elimination to form conjugated cycloheptadienes. Cold conditions trap the cation with chloride, forcing the double bond into the ring.

  • Stir for 1 hour, then neutralize with cold saturated NaHCO₃. Extract and concentrate.

  • Validation Check: ¹H-NMR should show a triplet at ~3.5 ppm (CH₂-Cl) and a single multiplet at ~5.6 ppm (endo-alkene), confirming the synthesis of 1-(2-chloroethyl)cycloheptene .

Step 3: Delépine Amination & Hydrolysis

  • Dissolve 1-(2-chloroethyl)cycloheptene in a 1:1 mixture of chloroform and ethanol. Add urotropine (hexamethylenetetramine, 1.5 eq).

  • Reflux at 70 °C for 12 hours to precipitate the quaternary urotropine salt. Filter and wash with cold ethanol.

  • Suspend the salt in ethanol and add concentrated HCl (3.0 eq). Reflux at 80 °C for 4 hours. Causality: The acidic hydrolysis cleaves the urotropine cage into formaldehyde and ammonia, liberating the target primary amine as a hydrochloride salt.

  • Concentrate, basify with NaOH to pH 12, and extract with diethyl ether to yield freebase 2-(Cyclohept-1-en-1-yl)ethan-1-amine .

Protocol 2: The Knoevenagel-Reduction Sequence (Route A)

Recommended only if handling vinyl Grignard reagents at scale is prohibited by facility constraints.

  • Condensation: Reflux cycloheptanone (1.0 eq), cyanoacetic acid (1.1 eq), and ammonium acetate (0.2 eq) in toluene using a Dean-Stark trap until water evolution ceases.

  • Isomerization: Treat the resulting cycloheptylideneacetonitrile with a catalytic amount of sodium ethoxide in ethanol to promote thermodynamic shifting of the double bond. Note: Expect an 85:15 equilibrium mixture of endo:exo isomers. Separation at this stage is impractical.

  • Reduction: Slowly add the isomerized mixture to a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C. Reflux for 3 hours.

  • Validation Check: Perform a Fieser quench (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). IR spectroscopy of the organic layer must show complete disappearance of the sharp nitrile stretch at ~2250 cm⁻¹.

Conclusion

While the Knoevenagel-Reduction (Route A) utilizes cheaper starting materials, its efficacy is fundamentally limited by the thermodynamic realities of 7-membered rings, leading to poor regioselectivity and downstream purification bottlenecks.

For researchers and drug development professionals requiring high-purity 2-(Cyclohept-1-en-1-yl)ethan-1-amine , the Grignard-Delépine sequence (Route B) is the objectively superior choice. By leveraging an allylic rearrangement, it bypasses thermodynamic equilibrium entirely, locking the alkene in the desired endocyclic position with >95% selectivity. Furthermore, modern continuous flow adaptations (Route C) of this chemistry offer a highly scalable path forward for industrial manufacturing [1].

References

  • Title: An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Source: Reaction Chemistry & Engineering (RSC Publishing). URL: [Link]

  • Title: Method for synthesizing 2-(1-cyclohexenyl)ethylamine. Source: TREA / Chinese Patent Application (CN107011178B).
  • Title: Synthesis method of 2-(1-cyclohexenyl) ethylamine. Source: WIPO / Patsnap (CN111807968A).
  • Title: New Hydrogenating Catalysts. Urushibara catalysts. Source: Internet Archive. URL: [Link]

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